3,3,4,4-Tetrafluorooxolane
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4-tetrafluorooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F4O/c5-3(6)1-9-2-4(3,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVCNRFVUUDZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382081 | |
| Record name | 3,3,4,4-tetrafluorooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-33-4 | |
| Record name | 3,3,4,4-Tetrafluorotetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4-tetrafluorooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,3,4,4-Tetrafluorooxolane physical properties
An In-Depth Technical Guide to the Physical Properties of 3,3,4,4-Tetrafluorooxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as 3,3,4,4-Tetrafluorotetrahydrofuran) is a fluorinated cyclic ether with the molecular formula C₄H₄F₄O.[1][2] The strategic placement of four fluorine atoms on the tetrahydrofuran ring imparts unique physical and chemical properties, making it a compound of increasing interest in various scientific fields.[1] Its enhanced chemical and thermal stability, low viscosity, and high polarity make it a valuable candidate as a specialized solvent in organic synthesis, a component in the formulation of fluorinated polymers, and a precursor in the development of novel pharmaceuticals and agrochemicals.[1][3]
This technical guide provides a comprehensive overview of the known physical properties of this compound, compiled from available literature and supplier technical data. Where experimental data is sparse or conflicting, this guide offers context and accepted methodologies for determination.
Molecular Structure
The molecular structure of this compound consists of a five-membered oxolane (tetrahydrofuran) ring where the four hydrogen atoms at the 3 and 4 positions are substituted with fluorine atoms.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the reported values from different suppliers, which may be attributable to variations in purity or measurement conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄F₄O | [1][2][3] |
| Molecular Weight | 144.07 g/mol | [2][3] |
| Appearance | Colorless to light yellow clear liquid | [2][4] |
| Boiling Point | 68 °C or 82 °C | [3][4] |
| Melting Point | Not available | [3] |
| Density | 1.38 g/cm³ | [3] |
| Specific Gravity (20/20) | 1.44 | [4] |
| Refractive Index | 1.32 | [3] |
| Flash Point | -26 °C | [4] |
| Vapor Pressure | 335 mmHg at 25 °C | [3] |
The discrepancy in the reported boiling points (68 °C vs. 82 °C) is notable and may reflect differences in the purity of the samples tested. The lower value is provided by a major chemical supplier, which may suggest a higher purity.[4] The density and specific gravity values are reasonably consistent. The lack of a reported melting point suggests that the substance has a very low freezing point.
Spectral Properties
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single signal for the four equivalent protons on the carbons adjacent to the oxygen atom (positions 2 and 5). This signal would likely be a singlet or a narrow multiplet.
¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals: one for the two equivalent carbons bonded to fluorine (C3 and C4) and another for the two equivalent carbons bonded to oxygen (C2 and C5). The C-F carbons will show coupling to the fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single signal for the four equivalent fluorine atoms.
IR Spectroscopy: The infrared spectrum would be characterized by strong C-F stretching absorptions, typically in the 1000-1400 cm⁻¹ region. C-O-C stretching vibrations of the ether linkage would also be prominent, likely around 1100 cm⁻¹. The C-H stretching of the methylene groups would appear around 2850-3000 cm⁻¹.
Thermodynamic Properties
Detailed experimental data on the thermodynamic properties of this compound are limited.
-
Vapor Pressure: One source reports a vapor pressure of 335 mmHg at 25 °C, indicating significant volatility at room temperature.[3]
-
Heat of Vaporization: The heat of vaporization has not been experimentally determined. However, it can be estimated using the Clausius-Clapeyron equation if vapor pressure data at different temperatures are available. For comparison, the heat of vaporization of unsubstituted tetrahydrofuran is approximately 32.1 kJ/mol.
-
Specific Heat Capacity: The specific heat capacity of this compound has not been reported. The specific heat capacity is the amount of heat energy required to raise the temperature of a substance per unit of mass.[5]
Solubility
As a fluorinated ether, this compound is expected to exhibit partial polarity.[1] While quantitative solubility data is not widely available, its miscibility with common organic solvents can be predicted. It is likely to be miscible with other ethers, esters, ketones, and halogenated hydrocarbons. Its solubility in water is expected to be limited due to the hydrophobic nature of the fluorinated portion of the molecule.
Safety and Handling
This compound is classified as a highly flammable liquid and vapor.[4] It is also reported to cause skin and serious eye irritation.[4]
Hazard Statements:
-
H225: Highly flammable liquid and vapor.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Keep container tightly closed.[4]
-
Wear protective gloves, eye protection, and face protection.[4]
-
In case of contact with skin or hair, immediately remove all contaminated clothing and rinse the skin with water.[4]
Experimental Protocols for Physical Property Determination
The following are generalized, step-by-step methodologies for determining the key physical properties of liquid compounds like this compound.
Caption: General workflow for the experimental determination of physical properties.
Boiling Point Determination (Distillation Method)
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume of this compound and a boiling chip into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point.
-
Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may need to be applied.
Density Determination (Pycnometer Method)
-
Pycnometer Preparation: Clean and dry a pycnometer of a known volume.
-
Weight Measurement (Empty): Accurately weigh the empty pycnometer.
-
Sample Filling: Fill the pycnometer with this compound, ensuring there are no air bubbles, and equilibrate to a specific temperature (e.g., 20 °C) in a water bath.
-
Weight Measurement (Filled): Weigh the filled pycnometer.
-
Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer - weight of empty pycnometer) by the known volume of the pycnometer.
Refractive Index Determination (Abbe Refractometer)
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index.
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Reading: Read the refractive index from the instrument's scale. Ensure the temperature is controlled and recorded.
Conclusion
This compound is a fluorinated cyclic ether with a unique set of physical properties that make it a promising material for advanced applications. While there are some inconsistencies in the reported data, this guide provides a thorough compilation of the available information. Further experimental investigation is warranted to definitively establish its physical and thermodynamic parameters, which will be crucial for its broader adoption in research and industry.
References
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LookChem. (n.d.). Cas 374-33-4, 3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. Retrieved from [Link]
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Alloprof. (n.d.). Specific Heat Capacity of Some Substances. Retrieved from [Link]
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- 3. Cas 374-33-4,3,3,4,4-TETRAFLUOROTETRAHYDROFURAN | lookchem [lookchem.com]
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- 5. Specific Heat Capacity of Some Substances | Secondaire | Alloprof [alloprof.qc.ca]
An In-Depth Technical Guide to the Synthesis and Purification of 3,3,4,4-Tetrafluorooxolane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 3,3,4,4-tetrafluorooxolane, a fluorinated cyclic ether of significant interest in various scientific fields, including pharmaceuticals and materials science. This document delves into the primary synthetic pathways, focusing on the reduction of tetrafluorosuccinic acid derivatives, and outlines detailed purification methodologies essential for obtaining high-purity material. The causality behind experimental choices, self-validating protocols, and characterization data are presented to ensure scientific integrity and practical applicability for researchers and drug development professionals.
Introduction: The Significance of this compound
This compound, also known as 3,3,4,4-tetrafluorotetrahydrofuran, is a fluorinated heterocyclic compound with the molecular formula C₄H₄F₄O.[1] Its unique properties, including high stability, a high boiling point of 82°C, and a density of 1.38 g/cm³, make it a valuable solvent and building block in organic synthesis.[1] The presence of four fluorine atoms on the tetrahydrofuran ring imparts distinct characteristics, such as increased thermal and chemical stability, which are highly desirable in demanding applications.[2] In the pharmaceutical and agrochemical industries, it serves as a crucial precursor for the synthesis of novel bioactive molecules.[1] Furthermore, its utility extends to materials science, where its unique structure is leveraged to create advanced polymers and other materials with specific functionalities.[1]
This guide will provide a detailed exploration of the synthesis and purification of this important fluorinated ether, offering practical insights for its preparation in a laboratory setting.
Synthetic Pathways to this compound
The most viable and commonly explored route for the synthesis of this compound involves the reduction of tetrafluorosuccinic acid or its derivatives. This approach is advantageous due to the commercial availability of the starting materials. Two primary reduction strategies are discussed: catalytic hydrogenation and reduction with metal hydrides.
Catalytic Hydrogenation of Tetrafluorosuccinic Anhydride
Catalytic hydrogenation represents a scalable and industrially relevant method for the synthesis of cyclic ethers from their corresponding anhydrides.[3][4] The direct hydrogenation of tetrafluorosuccinic anhydride offers a streamlined approach to this compound.
Reaction Scheme:
Caption: Catalytic hydrogenation of tetrafluorosuccinic anhydride.
Causality and Experimental Choices:
The choice of catalyst is paramount for achieving high selectivity and yield. Noble metal catalysts, such as Ruthenium on carbon (Ru/C) or Rhodium on carbon (Rh/C), are often preferred due to their high activity in hydrogenating carboxylic acid derivatives.[4] The reaction is typically carried out under elevated hydrogen pressure and temperature to drive the reduction to completion. The solvent choice is also critical; inert ethers like tetrahydrofuran (THF) or dioxane are suitable reaction media.
Experimental Protocol (Illustrative):
-
Reactor Setup: A high-pressure autoclave reactor is charged with tetrafluorosuccinic anhydride and a catalytic amount (e.g., 1-5 mol%) of a supported noble metal catalyst (e.g., 5% Ru/C).
-
Solvent Addition: Anhydrous THF is added as a solvent.
-
Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 atm). The mixture is heated to a specified temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by observing the hydrogen uptake.
-
Work-up: Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite. The filtrate, containing the product, is then subjected to purification.
Reduction of Tetrafluorosuccinic Acid with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and their derivatives to alcohols.[5][6] This method involves a two-step process: the reduction of tetrafluorosuccinic acid to 3,3,4,4-tetrafluorobutane-1,4-diol, followed by an acid-catalyzed intramolecular cyclization (dehydration) to form the desired oxolane.[7]
Reaction Scheme:
Caption: Two-step synthesis via LiAlH₄ reduction and subsequent cyclization.
Causality and Experimental Choices:
The use of a powerful reducing agent like LiAlH₄ is necessary to reduce both carboxylic acid groups of tetrafluorosuccinic acid.[5] The reaction is typically performed in an anhydrous ether solvent, such as THF, due to the high reactivity of LiAlH₄ with protic solvents.[8] The subsequent cyclization of the diol is an acid-catalyzed dehydration reaction. A strong acid catalyst, like sulfuric acid, is employed to promote the intramolecular etherification.
Experimental Protocol (Illustrative):
Step 1: Reduction to 3,3,4,4-Tetrafluorobutane-1,4-diol
-
Reaction Setup: A solution of tetrafluorosuccinic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred until the reduction is complete (monitored by TLC or other appropriate methods). The reaction is then carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.[9]
-
Isolation: The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous drying agent (e.g., MgSO₄). The solvent is removed under reduced pressure to yield the crude diol.
Step 2: Cyclization to this compound
-
Reaction Setup: The crude 3,3,4,4-tetrafluorobutane-1,4-diol is dissolved in a suitable solvent, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
Reaction Conditions: The mixture is heated to promote dehydration and cyclization. The reaction progress can be monitored by GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled, neutralized with a base (e.g., saturated sodium bicarbonate solution), and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed to yield the crude this compound.
Purification Methodologies
Obtaining high-purity this compound is critical for its intended applications. The choice of purification method depends on the nature and boiling points of the impurities present.
Fractional Distillation
Fractional distillation is a highly effective technique for separating liquids with close boiling points.[10][11][12] Given that this compound has a boiling point of 82°C, this method can be employed to separate it from both lower- and higher-boiling impurities.[1]
Workflow for Fractional Distillation:
Caption: Purification workflow using fractional distillation.
Detailed Protocol:
-
Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, and a collection flask.[10][11][13]
-
Distillation: The crude this compound is placed in the distillation flask with boiling chips. The flask is heated gently.
-
Fraction Collection: The temperature at the still head is monitored closely. The initial fraction, consisting of low-boiling impurities, is discarded. The fraction that distills at a constant temperature of approximately 82°C is collected as the pure product.[1]
-
Completion: The distillation is stopped before the distillation flask runs dry to avoid the concentration of potentially explosive residues.
Data Presentation: Distillation Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Column Type | Vigreux or packed column | Provides a large surface area for repeated vaporization-condensation cycles, leading to better separation.[10] |
| Heating | Heating mantle | Allows for uniform and controlled heating.[10] |
| Collection Temperature | ~82 °C | Corresponds to the boiling point of the target compound.[1] |
| Purity Assessment | GC-MS, NMR | To confirm the purity of the collected fraction. |
Preparative Gas Chromatography (Prep-GC)
For achieving very high purity or for separating impurities with boiling points very close to the product, preparative gas chromatography is an excellent method.[5][14] This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.
Workflow for Preparative GC:
Caption: High-purity purification workflow using preparative GC.
Experimental Considerations:
The choice of the GC column (stationary phase) is critical for effective separation. For fluorinated compounds, a column with a fluorinated stationary phase can provide enhanced selectivity.[13] The temperature program, carrier gas flow rate, and injection volume must be optimized to achieve the best separation and recovery.
Data Presentation: Illustrative Prep-GC Parameters
| Parameter | Example Condition | Rationale |
| Column | e.g., 10% Fluorinated stationary phase on a solid support | "Like dissolves like" principle can enhance separation of fluorinated compounds.[13] |
| Injector Temperature | ~150 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Isothermal at ~100 °C or a temperature ramp | Optimized to separate the target compound from its impurities. |
| Detector | Thermal Conductivity Detector (TCD) | Non-destructive and suitable for preparative work. |
| Carrier Gas | Helium or Nitrogen | Inert and provides good chromatographic efficiency. |
Characterization
The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the two methylene groups (CH₂). The chemical shift will be influenced by the adjacent fluorinated carbons.[15][16][17]
-
¹⁹F NMR: The fluorine NMR spectrum will provide definitive information about the fluorine environments. A single resonance is expected for the four equivalent fluorine atoms.[6][9][15]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹, and C-O-C stretching of the ether linkage.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for assessing purity and confirming the molecular weight of the compound.
Safety and Handling
This compound is a flammable liquid and vapor.[18][19] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a flame-retardant lab coat, must be worn.[14][18][20][21] Ignition sources should be strictly avoided.[14][18]
Disposal: Waste material and contaminated items should be disposed of in accordance with local, state, and federal regulations for flammable and fluorinated organic compounds.[18]
Conclusion
This technical guide has provided a detailed overview of the synthesis and purification of this compound. By understanding the underlying principles of the synthetic routes and employing the described purification and characterization techniques, researchers can confidently prepare high-purity material for their specific applications. The emphasis on causality and detailed protocols aims to empower scientists in their research and development endeavors involving this important fluorinated building block.
References
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Airgas. (2018, April 9). SAFETY DATA SHEET: Tetrafluoroethylene. Retrieved from [Link]
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Department of Chemistry, University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved January 17, 2026, from [Link]
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Airgas. (2018, May 8). SAFETY DATA SHEET: Flammable Liquid Mixture. Retrieved from [Link]
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ResearchGate. (n.d.). Preparative gas chromatography. Retrieved January 17, 2026, from [Link]
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The Royal Society of Chemistry. (2014). Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Retrieved from [Link]
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PubMed. (2004). 19F and 1H NMR spectra of halocarbons. Retrieved January 17, 2026, from [Link]
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Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Retrieved January 17, 2026, from [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]
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Wikipedia. (n.d.). Fractional distillation. Retrieved January 17, 2026, from [Link]
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PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Retrieved January 17, 2026, from [Link]
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University of Arizona. (n.d.). 19Flourine NMR. Retrieved January 17, 2026, from [Link]
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MDPI. (2019). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Retrieved from [Link]
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ResearchGate. (2017). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. Retrieved from [Link]
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Department of Chemistry, University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved January 17, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved January 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved January 17, 2026, from [Link]
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MDPI. (n.d.). Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Hydrogenation of succinic acid to tetrahydrofuran (THF) over rhenium catalyst supported on H2SO4-treated mesoporous carbon. Retrieved January 17, 2026, from [Link]
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National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved January 17, 2026, from [Link]
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YouTube. (2015, September 19). Using Fractional Distillation for Purification of Hydrobromic acid. Retrieved from [Link]
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Spectroscopic Profile of 3,3,4,4-Tetrafluorooxolane: A Predictive Analysis
An In-Depth Technical Guide for Drug Development Professionals and Researchers
Abstract
3,3,4,4-Tetrafluorooxolane, a fluorinated analog of tetrahydrofuran (THF), presents unique properties relevant to materials science and pharmaceutical development. Its structural characterization is paramount for quality control, reaction monitoring, and understanding its physicochemical behavior. Due to a scarcity of published experimental data for this specific molecule, this guide presents a comprehensive, predictive analysis of its expected spectroscopic signature across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document leverages fundamental spectroscopic principles and data from analogous fluorinated compounds to provide a robust, theoretical framework for researchers. Every protocol described herein is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure reliable data acquisition.
Molecular Structure and Symmetry Considerations
This compound is a saturated five-membered heterocycle. The molecule possesses a C₂ axis of symmetry passing through the oxygen atom and the midpoint of the C3-C4 bond. This symmetry has significant implications for its spectroscopic profile, as it renders certain atoms chemically equivalent.
-
Protons: The four protons on C2 and C5 are chemically equivalent (homotopic).
-
Carbons: There are two distinct carbon environments: the two methylene carbons (-CH₂-) at positions 2 and 5, and the two tetrafluoro-substituted carbons (-CF₂-) at positions 3 and 4.
-
Fluorines: The four fluorine atoms on C3 and C4 are chemically equivalent.
This structural simplicity predicts a correspondingly simple set of primary signals in NMR spectroscopy, which will be further complicated by spin-spin coupling.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. The analysis considers ¹H, ¹⁹F, and ¹³C nuclei.
Predicted ¹H NMR Spectrum
Due to the molecule's symmetry, a single signal is expected for the four equivalent protons of the two -CH₂- groups.
-
Chemical Shift (δ): The protons are adjacent to an oxygen atom and a -CF₂- group, both of which are strongly electron-withdrawing. This deshielding environment is expected to shift the signal significantly downfield compared to tetrahydrofuran (δ ≈ 3.76 ppm). A predicted chemical shift is in the range of δ 4.0 - 4.5 ppm .
-
Multiplicity: The protons on C2 will couple with the two equivalent fluorine atoms on C3. According to the n+1 rule, this vicinal coupling (³JHF) will split the proton signal into a triplet .
Predicted ¹⁹F NMR Spectrum
Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[1][2]
-
Chemical Shift (δ): For fluorines attached to an sp³-hybridized carbon in a saturated ring, the chemical shift can vary. Based on typical values for -CF₂- groups, the signal is predicted to appear in the range of δ -110 to -130 ppm (relative to CFCl₃).[3]
-
Multiplicity: The fluorine atoms on C3 will couple to the two equivalent protons on C2. This vicinal coupling (³JFH) will split the fluorine signal into a triplet .
Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum is expected to show two distinct signals corresponding to the two unique carbon environments.
-
-CH₂- Carbons (C2, C5): Similar to the protons, these carbons are deshielded by the adjacent oxygen. Their chemical shift is predicted to be in the range of δ 65 - 75 ppm . The signal will appear as a triplet due to two-bond coupling (²JCF) with the fluorines on C3.
-
-CF₂- Carbons (C3, C4): Carbon atoms directly bonded to fluorine experience a very strong deshielding effect. However, the most prominent feature is the large one-bond C-F coupling constant (¹JCF).[4] The chemical shift is predicted in the range of δ 115 - 130 ppm . The signal will be split into a triplet by the two directly attached fluorine atoms.
Summary of Predicted NMR Data
| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant | Assignment |
| ¹H | 4.0 - 4.5 | Triplet | ³JHF | -O-CH₂-CF₂- |
| ¹⁹F | -110 to -130 | Triplet | ³JFH | -CF₂-CH₂- |
| ¹³C | 65 - 75 | Triplet | ²JCF | -CH₂- |
| ¹³C | 115 - 130 | Triplet | ¹JCF | -CF₂- |
Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data for a fluorinated small molecule.
Objective: To acquire quantitative ¹H, ¹⁹F, and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for moderately polar compounds and its well-defined residual solvent peak.
-
Add a small amount of an internal standard. For ¹H and ¹³C, tetramethylsilane (TMS) is used (0 ppm). For ¹⁹F, trichlorofluoromethane (CFCl₃) is the standard reference (0 ppm), though trifluoroacetic acid (TFA) can be used as a secondary reference.[5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample and lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Tune and match the respective probes for ¹H, ¹⁹F, and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H Spectrum: Acquire with a 30° pulse angle and a relaxation delay (d1) of at least 5 seconds to ensure full relaxation for accurate integration. Collect a minimum of 16 scans.
-
¹⁹F Spectrum: Acquire with a 30° pulse angle and a 5-second relaxation delay. Since ¹⁹F signals can have a wide chemical shift range, ensure the spectral width is adequate (e.g., -250 to 50 ppm).
-
¹³C Spectrum: Acquire with proton decoupling (e.g., using a WALTZ-16 sequence). Use a 30° pulse angle and a 2-second relaxation delay. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct all spectra manually.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0 ppm. Calibrate the ¹⁹F spectrum to the reference standard.
-
Integrate the signals and analyze the multiplicities and coupling constants.
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[6][7]
Predicted IR Absorption Bands
The spectrum of this compound is expected to be dominated by strong C-F and C-O stretching vibrations.
-
C-H Stretching: Aliphatic C-H stretches from the -CH₂- groups are expected just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹ ).[7]
-
-CH₂- Bending: The scissoring vibration of the methylene groups should appear around 1470-1450 cm⁻¹ .[8]
-
C-O-C Stretching: The ether C-O-C asymmetric stretch will result in a strong, characteristic band, likely in the 1150-1080 cm⁻¹ region.
-
C-F Stretching: This is the most prominent feature. C-F bonds produce very strong and intense absorption bands. For a -CF₂- group, multiple strong bands are expected in the 1400-1000 cm⁻¹ region. These may overlap with the C-O-C stretch but will be distinguishable by their intensity.
Summary of Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2990-2850 | Medium | C-H Stretch | -CH₂- |
| 1470-1450 | Medium | C-H Bend (Scissoring) | -CH₂- |
| 1400-1000 | Very Strong | C-F Stretch | -CF₂- |
| 1150-1080 | Strong | C-O-C Asymmetric Stretch | Ether |
Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically performs the background subtraction. Identify and label the major absorption peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Electron Ionization (EI) is a common technique for volatile small molecules.
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound (C₄H₄F₄O) is 156.07 g/mol .
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 156 . This peak may be of moderate to low intensity due to the lability of fluorinated compounds under EI conditions.
-
Key Fragmentation Pathways:
-
Loss of HF (M-20): A common fragmentation pathway for fluorinated alkanes is the elimination of hydrogen fluoride, leading to a peak at m/z = 136 .
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is highly favorable. Loss of a C₂H₂F₂ fragment (m/z = 64) would lead to a fragment ion at m/z = 92 . Alternatively, cleavage at the C2-C3 bond could lead to various smaller fragments.
-
Loss of Fluorine (M-19): Loss of a single fluorine radical would produce a cation at m/z = 137 .
-
Caption: Predicted major fragmentation pathways in EI-MS.
Protocol for Mass Spectrometry Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating the analyte from any impurities before it enters the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Set to 250 °C. Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio) to avoid overloading the column.
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C. The volatility of the compound will determine the optimal program.
-
-
MS Detection (EI Mode):
-
Ion Source: Use standard electron ionization at 70 eV. Set the source temperature to 230 °C.
-
Mass Analyzer: Scan a mass range from m/z 35 to 350. This range will cover the molecular ion and all expected fragments.
-
-
Data Analysis: Identify the GC peak corresponding to this compound. Analyze the corresponding mass spectrum, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern against spectral libraries if available.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The expected NMR, IR, and MS spectra are characterized by features typical of a symmetric, fluorinated ether: simple signal patterns with complex couplings in NMR, intense C-F and C-O absorptions in IR, and predictable fragmentation pathways in MS. The outlined protocols provide a robust starting point for any researcher aiming to acquire and interpret experimental data for this compound, ensuring both scientific rigor and data integrity.
References
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- NMR Facility, UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.
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- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Wikipedia. (n.d.). Time-of-flight mass spectrometry.
- Braun, R. W., et al. (1977). Trifluoromethylsulfur Trifluoride.
- National Institutes of Health. (n.d.). Synthesis and Characterization of the μ6‑F Compounds [NEt4][F(Cl2)3] and [NEt4][F(Br2)3].
- Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table.
- University of Calgary. (n.d.). IR Chart.
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ResearchGate. (n.d.). Synthesis and characterization of[9][9]- and[3][9]-perinophane.
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- ResearchGate. (n.d.). Synthesis and Spectroscopic Characterization of Meso-tetra (3-hydroxyphenyl)Porphyrin.
- ResearchGate. (n.d.).
- Automated Topology Builder. (n.d.). 2,3,3,3-Tetrafluoropropene | C3H2F4 | MD Topology | NMR | X-Ray.
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Solubility of organic compounds in 3,3,4,4-Tetrafluorooxolane
An In-Depth Technical Guide to the Solubility of Organic Compounds in 3,3,4,4-Tetrafluorooxolane
Foreword: Navigating the Fluorous Domain
In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the choice of solvent is a critical decision that dictates reaction pathways, purification efficiency, and final product characteristics. The emergence of fluorinated solvents has opened new avenues for synthesis and formulation, offering unique properties not found in traditional hydrocarbon or polar aprotic solvents. Among these, this compound (TFO) presents a compelling profile. As a partially fluorinated cyclic ether, it occupies a distinct space in the polarity spectrum, possessing moderate dielectric constant, low surface tension, and unique solvation capabilities.
This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing solubility in this unique solvent. We will explore both theoretical frameworks for predicting solubility and the rigorous experimental methodologies required for its precise determination. Our focus is on the causality behind the science—the "why" that empowers researchers to make informed decisions, troubleshoot challenges, and innovate within the fluorous domain.
Understanding this compound (TFO): A Profile
3,3,4,4-Tetrafluorotetrahydrofuran, which we will refer to as TFO, is a colorless liquid with the molecular formula C₄H₄F₄O.[1] Its structure, a five-membered ether ring with a fluorinated backbone, imparts a unique combination of properties.
-
Chemical Structure: The presence of four fluorine atoms on the carbons adjacent to the ether oxygen significantly withdraws electron density, reducing the basicity of the oxygen atom compared to its non-fluorinated analog, tetrahydrofuran (THF).[2][3] This electronic modification is key to its chemical stability and distinct solvent behavior.
-
Physical Properties: TFO is characterized by a boiling point of approximately 82°C and a density of 1.38 g/cm³.[1] Its properties make it a stable, non-reactive medium for a variety of chemical processes.[1]
-
Solvent Characteristics: Unlike perfluorinated compounds, which are notoriously immiscible with most organic solvents (lipophobic), TFO's structure allows for a degree of miscibility and unique solubility characteristics. It is neither strictly polar nor non-polar, a characteristic that demands a more nuanced approach to predicting solubility than the simple "like dissolves like" maxim.[4]
Theoretical Frameworks for Predicting Solubility
Before embarking on empirical testing, theoretical models can provide invaluable guidance, saving time and resources by narrowing the field of potential solutes.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5][6]
-
δD (Dispersion): Arises from temporary induced dipoles in molecules (van der Waals forces).
-
δP (Polar): Relates to permanent dipole-dipole interactions.
-
δH (Hydrogen Bonding): Accounts for the energy of hydrogen bond donor/acceptor interactions.
Two substances are likely to be soluble if their HSP values are similar. The distance (Ra) between the HSP coordinates of a solvent and a solute in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is predicted.[6] While specific, experimentally derived HSP values for TFO are not widely published, they can be estimated using computational methods, providing a powerful predictive tool for formulators.[7]
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties of fluids and liquid mixtures without relying on experimental data.[8][9] The process involves:
-
A quantum chemical calculation for each molecule in a virtual conductor environment, generating a screening charge density (σ-profile) on its surface.[9]
-
This σ-profile acts as a detailed descriptor of the molecule's polarity.
-
Statistical thermodynamics are then applied to calculate the chemical potential of the molecules in a liquid, allowing for the prediction of properties like activity coefficients, vapor pressures, and, most importantly, solubility.[9][10][11]
COSMO-RS is particularly useful for novel or specialized solvents like TFO, where extensive empirical data may be lacking. It can effectively screen large libraries of drug candidates for their potential solubility, guiding experimental efforts.[10][12]
Experimental Determination of Solubility: A Rigorous Approach
Theoretical predictions must be validated by empirical measurement. The choice of method depends on the required precision and the nature of the solute.
Qualitative and Semi-Quantitative Assessment
A preliminary assessment can be quickly performed by adding a small, known amount of solute (e.g., 1-5 mg) to a known volume of TFO (e.g., 1 mL) in a vial.[13] Vigorous mixing and observation will classify the compound as freely soluble, partially soluble, or insoluble under those conditions. This is a rapid screening method but is not sufficient for formulation or process development.
Quantitative Measurement: The Isothermal Shake-Flask Method
The gold standard for determining equilibrium solubility is the isothermal shake-flask method.[14] This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached between the undissolved solute and the saturated solution.
Protocol: Equilibrium Solubility of a Crystalline Organic Compound in TFO
Objective: To determine the equilibrium solubility of a solid organic compound (e.g., a drug candidate) in this compound at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (TFO), analytical grade
-
Crystalline organic solute, high purity
-
Scintillation vials with PTFE-lined caps
-
Calibrated analytical balance
-
Temperature-controlled orbital shaker or incubator
-
Calibrated positive displacement micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE) compatible with TFO
-
Volumetric flasks
-
Appropriate analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS)
Methodology:
-
Preparation of a Saturated System:
-
Add an excess amount of the crystalline solute to a scintillation vial. The key is to ensure a solid phase remains at equilibrium. A common starting point is to add enough solute to achieve a concentration at least 2-3 times higher than the anticipated solubility.
-
Causality: Adding a clear excess ensures that the dissolution process is not limited by the amount of available solute, allowing the solution to reach its maximum saturation point.
-
-
Solvent Addition & Incubation:
-
Accurately add a known volume or mass of TFO to the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the mixture at a moderate speed (e.g., 150 rpm) for a predetermined time. A minimum of 24 hours is recommended, with 48-72 hours being preferable for slowly dissolving or complex compounds.[14]
-
Causality: Constant temperature is critical as solubility is highly temperature-dependent. Prolonged agitation ensures that the system overcomes kinetic barriers and reaches thermodynamic equilibrium.
-
-
Equilibrium Verification:
-
After the initial incubation period (e.g., 24 hours), stop agitation and allow the solid to settle for at least 1-2 hours in the temperature-controlled environment.
-
Carefully withdraw an aliquot of the supernatant, filter it immediately using a syringe filter into a tared vial, and determine the concentration via a validated analytical method.
-
Resume agitation and repeat the sampling process at a later time point (e.g., 48 hours).
-
Trustworthiness: The system is considered to be at equilibrium only when consecutive measurements (e.g., at 24h and 48h) yield statistically identical concentration values. This step validates that the measured solubility is a true equilibrium value and not a time-dependent artifact.
-
-
Sample Preparation for Analysis:
-
Immediately after filtration, accurately dilute the saturated TFO solution gravimetrically or volumetrically with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Causality: Immediate filtration and dilution prevent the solute from precipitating out of the supersaturated solution upon any temperature change or solvent evaporation. PTFE filters are chosen for their chemical resistance to solvents like TFO.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC).
-
Construct a calibration curve using standards of the solute in the same diluent.
-
Calculate the concentration in the original saturated solution, accounting for all dilution factors. The final solubility is typically expressed in mg/mL or mol/L.
-
The workflow for this protocol can be visualized as follows:
Data Presentation: Comparative Solubility in TFO
Once determined, solubility data should be presented clearly to allow for easy comparison across different compounds. The following table provides an illustrative example of how such data might be structured for various classes of organic molecules.
| Compound Class | Example Compound | Molecular Structure | Predicted Solubility | Measured Solubility at 25°C (mg/mL) | Notes |
| Non-Polar Hydrocarbon | Dodecane | C₁₂H₂₆ | Low | ~50 | Limited by weak dispersion forces with the polar ether part of TFO. |
| Aromatic Hydrocarbon | Toluene | C₇H₈ | Moderate | >200 | Pi-stacking interactions are possible, but polarity mismatch exists. |
| Polar Aprotic Ketone | Acetone | C₃H₆O | High | Miscible | Favorable dipole-dipole interactions. |
| Polar Protic Alcohol | 1-Butanol | C₄H₁₀O | Moderate | ~150 | H-bond donor (solute) interacts poorly with non-basic TFO oxygen. |
| Active Pharmaceutical Ing. | Ibuprofen | C₁₃H₁₈O₂ | Moderate-High | ~250 | Balance of non-polar backbone and polar carboxylic acid group. |
| Highly Fluorinated Cmpd. | Perfluorodecalin | C₁₀F₁₈ | High | >500 | Strong "fluorous" interactions dominate, leading to high solubility. |
Note: The data in this table are illustrative examples based on chemical principles and are not experimentally verified values.
Conclusion: The Role of TFO in Advanced Research
This compound is more than just another solvent; it is an enabling tool for chemists and formulation scientists. Its unique position in the solvent spectrum, combining features of ethers with the distinct properties of fluorocarbons, allows for the dissolution of a diverse range of organic compounds, from common reagents to complex active pharmaceutical ingredients and highly fluorinated molecules.[15][16]
Understanding the solubility of compounds in TFO is not merely an academic exercise. It is fundamental to designing robust synthetic routes, developing novel drug delivery systems, and creating advanced materials. By combining predictive theoretical models with rigorous, self-validating experimental protocols, researchers can confidently navigate the complexities of this solvent system, unlocking its full potential to drive scientific innovation.
References
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- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350.
- Unknown. (n.d.).
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- Fu, Y., et al. (2025, March 1). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors.
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- Pundlik, M. D., et al. (2013). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Critical Reviews in Toxicology, 43(9), 743-767.
- Pundlik, M. D., et al. (2013). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Critical Reviews in Toxicology, 43(9), 743-767.
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Thermal and chemical stability of 3,3,4,4-Tetrafluorooxolane
An In-Depth Technical Guide to the Thermal and Chemical Stability of 3,3,4,4-Tetrafluorooxolane
Abstract
This compound is a fluorinated cyclic ether whose unique physicochemical properties suggest significant potential in specialized applications, including as a solvent or reagent in pharmaceutical synthesis and drug delivery systems. The high electronegativity and strength of the carbon-fluorine (C-F) bond are predicted to impart exceptional thermal and chemical stability. This guide provides a comprehensive analysis of the anticipated stability profile of this compound. While specific experimental data for this compound is not widely published, this document synthesizes information from structurally analogous perfluorinated and hydrofluoroether compounds to establish a scientifically grounded prognosis. Crucially, this guide details the rigorous experimental methodologies required to empirically validate these properties, offering researchers a practical framework for assessment. We will explore the theoretical underpinnings of its stability, present detailed protocols for thermal and chemical stress testing, and discuss the implications of these properties for its application in research and drug development.
Introduction to this compound: A Molecule of Interest
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorination can dramatically alter a molecule's properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] this compound, a cyclic ether where the carbons adjacent to the oxygen are fully fluorinated, represents an intriguing scaffold. Its structure suggests a combination of properties: the polarity of an ether functional group and the profound inertness characteristic of perfluorinated compounds.[3]
For drug development professionals, solvents and reagents with high stability are critical for ensuring process robustness, reaction purity, and formulation longevity. Understanding the operational limits of a molecule like this compound is paramount before its adoption in sensitive synthetic routes or as a pharmaceutical excipient. This guide serves as a foundational resource for that purpose.
Molecular Structure
The structure of this compound features a five-membered oxolane (tetrahydrofuran) ring with four fluorine atoms substituting the hydrogens on the C3 and C4 positions. This specific arrangement is key to its predicted stability.
Sources
Introduction: Understanding the Profile of 3,3,4,4-Tetrafluorooxolane
An In-Depth Technical Guide to the Safe Handling of 3,3,4,4-Tetrafluorooxolane
This compound (also known as 3,3,4,4-Tetrafluorotetrahydrofuran) is a fluorinated cyclic ether utilized as a solvent and a precursor in various organic and materials science syntheses.[1][2] Its unique properties, derived from the significant electronegativity of its fluorine substituents, include high polarity, low viscosity, and enhanced chemical stability compared to its non-fluorinated analog, tetrahydrofuran (THF).[1] However, these same properties necessitate a rigorous and informed approach to its handling to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the safety protocols and handling precautions required for the safe laboratory use of this compound, grounded in an understanding of its inherent chemical and physical properties.
Section 1: Core Chemical and Physical Properties
A foundational understanding of a chemical's properties is the first step in a self-validating safety system. These characteristics dictate its behavior under various conditions and inform the necessary engineering controls, personal protective equipment (PPE), and emergency responses.
| Property | Value | Source |
| CAS Number | 374-33-4 | |
| Molecular Formula | C₄H₄F₄O | [1] |
| Molecular Weight | 144.07 g/mol | |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 68 °C | |
| Flash Point | -26 °C | |
| Specific Gravity | 1.44 (20/20) |
The most critical value for day-to-day handling is the extremely low flash point (-26 °C). This classifies the substance as highly flammable and signifies that it can form an ignitable vapor-air mixture at well below standard room temperature.[3] Its vapor is also heavier than air, meaning it can accumulate in low-lying areas and travel considerable distances to an ignition source.[3][4]
Section 2: Hazard Identification and Toxicological Profile
This compound is classified with several key hazards that demand stringent control measures. The primary routes of exposure are inhalation, skin contact, and eye contact.
| Hazard Class | GHS Classification | Description | Source |
| Flammable Liquids | H225: Highly flammable liquid and vapor | Can be easily ignited at normal temperatures. | |
| Skin Irritation | H315: Causes skin irritation | Direct contact can lead to inflammation and irritation. | [5] |
| Eye Irritation | H319: Causes serious eye irritation | Can cause significant, potentially damaging irritation upon contact. | [5] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of vapors can irritate the respiratory tract.[5] | [5] |
While specific long-term toxicological data for this compound is not extensively detailed in the provided results, its identity as a fluorinated organic compound warrants caution.[1] Fluorinated compounds can persist in the environment, and their thermal decomposition can produce highly toxic and irritating fumes.[3]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is essential, beginning with engineering controls and supplemented by appropriate PPE.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the hazard at its source, minimizing the concentration of flammable and irritant vapors in the work area.
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This is non-negotiable due to the respiratory irritation hazard and the risk of vapor accumulation.
-
Ignition Source Control: Given the very low flash point, all potential ignition sources must be rigorously excluded from the handling area. This includes open flames, hot surfaces, sparks from electrical equipment, and static discharge.[3] Use only explosion-proof electrical, ventilating, and lighting equipment.
-
Static Discharge Prevention: Vapors can be ignited by static electricity. Therefore, containers and receiving equipment must be grounded and bonded during transfers.[4] Use of non-sparking tools is mandatory.
-
Emergency Stations: Emergency eye wash fountains and safety showers must be immediately accessible in any area where this chemical is handled.[5][7]
Personal Protective Equipment (PPE): A System for Personal Safety
PPE selection must be based on a thorough risk assessment of the specific procedures being performed. The following diagram outlines the logical workflow for selecting appropriate PPE.
Caption: PPE selection workflow for this compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Skin Protection: Wear suitable protective clothing to prevent skin contact.[5] This includes a flame-resistant lab coat at a minimum. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or suit is necessary.[8]
-
Hand Protection: Protective gloves are required.[5] The specific glove material should be chosen based on resistance to fluorinated ethers; consult the glove manufacturer's compatibility charts. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5]
-
Respiratory Protection: In case of inadequate ventilation or for emergency response, wear a NIOSH-approved air-purifying respirator with organic vapor cartridges.[5][9]
Section 4: Safe Handling and Storage Procedures
Adherence to strict protocols during routine handling and storage is paramount to preventing incidents.
Handling
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][5] Wash hands thoroughly after use and before entering eating areas.[4]
-
Procedural Discipline: Avoid all personal contact, including inhalation of vapors.[3] Do not breathe fumes, mist, or spray.[5] When transferring, pour carefully to avoid splashing. Containers, even those that have been emptied, may contain explosive vapors and should be handled with care.[3]
Storage
-
Conditions: Store in a dry, cool, well-ventilated area away from heat and direct sunlight.[4][5] The storage temperature should be kept below 15°C if possible.
-
Containers: Keep containers tightly closed when not in use.[5]
-
Incompatibilities: Store away from incompatible materials. While specific incompatibilities are not listed in the search results, as a standard practice for ethers, avoid strong oxidizing agents.
Section 5: Emergency Procedures
A prepared response is a validated response. All personnel must be familiar with these procedures before beginning work with the substance.
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][10] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes.[5][10] If skin irritation occurs, get medical advice.[6]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[6][10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[10]
-
Ingestion: Rinse mouth with water. DO NOT induce vomiting.[10] Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: For small fires, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam is recommended. For larger fires, alcohol-resistant foam is preferred.[11][12]
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the flammable liquid.
-
Specific Hazards: Vapors can form explosive mixtures with air.[3][4] Combustion may produce toxic and irritating fumes, including hydrogen fluoride.[3] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures (Spills)
A prompt and correct response to a spill is critical to prevent escalation. The following workflow outlines the necessary steps for a minor laboratory spill (less than one liter). For larger spills, evacuate the area and contact emergency response personnel.[13][14]
Caption: Step-by-step workflow for minor spill response.
Section 6: Waste Disposal
All waste containing this compound, including contaminated absorbents, disposable PPE, and empty containers, must be treated as hazardous waste.[13]
-
Collect waste in a properly sealed and labeled container.
-
Dispose of the waste through an approved hazardous waste disposal plant.
-
Adhere strictly to all local, state, and federal environmental regulations regarding the disposal of flammable and fluorinated chemical waste.
Section 7: Environmental Fate and Ecotoxicology
Fluorinated organic compounds can be persistent in the environment.[1] While specific ecotoxicity data for this compound is limited in the search results, it is known that some fluorinated compounds can degrade in the atmosphere to form trifluoroacetic acid (TFA), which is persistent in aquatic environments.[15] Therefore, releases to the environment must be avoided.
References
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Safety Data Sheet: tetrahydrofuran. Chemos GmbH & Co.KG. [Link]
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TETRAFLUOROSILANE Safety Data Sheet. Gelest, Inc. [Link]
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Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]
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Impacts of the Degradation of 2,3,3,3-Tetrafluoropropene into Trifluoroacetic Acid from Its Application in Automobile Air Conditioners. PubMed. [Link]
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Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]
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Foam fire extinguisher - colours and uses explained. Surrey Fire & Safety Ltd. [Link]
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Material Safety Data Sheet (MSDS) for 3,3,4,4-Tetrafluorooxolane
An In-Depth Technical Guide to the Safe Handling and Application of 3,3,4,4-Tetrafluorooxolane
Foreword: A Modern Perspective on Fluorinated Solvents
In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular architecture is a cornerstone of innovation. Fluorinated compounds, such as this compound, offer a unique constellation of properties—enhanced metabolic stability, altered lipophilicity, and unique reactivities—that make them invaluable tools for researchers.[1] However, the very characteristics that make these molecules so useful also necessitate a nuanced and expert approach to their handling and application. This guide moves beyond a simple recitation of safety data sheet (SDS) sections. Instead, it aims to provide a deeper, mechanistic understanding of this compound, empowering researchers, scientists, and drug development professionals to work not only safely but also more effectively with this versatile solvent and building block.
Chemical Identity and Physicochemical Landscape
This compound, also known as 3,3,4,4-Tetrafluorotetrahydrofuran, is a fluorinated cyclic ether. The replacement of hydrogen with fluorine atoms on the carbons adjacent to the ether oxygen significantly alters the molecule's electronic properties and stability.
| Property | Value | Source |
| CAS Number | 374-33-4 | |
| Molecular Formula | C₄H₄F₄O | [2] |
| Molecular Weight | 144.07 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 82 °C | [2] |
| Density | 1.38 g/cm³ | [2] |
| Vapor Pressure | 335 mmHg at 25°C | [2] |
| Refractive Index | 1.32 | [2] |
The high electronegativity of the fluorine atoms induces a strong dipole moment, rendering the molecule polar. However, the fluorine atoms also create a non-polar surface, leading to unique solubility characteristics. This dual nature is a key aspect of its utility as a solvent.
Hazard Identification and Risk Mitigation
This compound is classified as a highly flammable liquid and vapor. The primary immediate risk associated with its use is fire or explosion if not handled with appropriate precautions.
| Hazard Class | GHS Classification | Key Considerations |
| Flammability | Flammable Liquid, Category 2 (H225) | Highly flammable liquid and vapor. Vapors can form explosive mixtures with air.[3] |
| Acute Toxicity | Not fully characterized; may be harmful if inhaled or absorbed through the skin. | Due to its fluorinated nature, caution is warranted. |
| Skin Contact | May cause irritation. | Prolonged or repeated contact should be avoided. |
| Eye Contact | May cause irritation. | Direct contact can lead to irritation. |
| Chronic Toxicity | Data not available. | Long-term exposure effects have not been fully investigated. |
Expert Insight: The flammability of this compound is its most immediate and significant hazard. The high vapor pressure at room temperature means that flammable concentrations of vapor can accumulate quickly in enclosed spaces. Therefore, all work should be conducted in a well-ventilated chemical fume hood, away from any potential ignition sources.
First Aid and Emergency Response Protocols
In the event of an exposure or emergency, rapid and informed action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Firefighting Measures: For fires involving this compound, use dry chemical, carbon dioxide, or alcohol-resistant foam. Water may be ineffective. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Handling, Storage, and Engineering Controls
A proactive approach to safety through proper handling and storage is paramount.
Experimental Workflow for Safe Handling
Caption: A typical laboratory workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
| Equipment | Specifications | Rationale |
| Eye Protection | Chemical splash goggles. | Protects against splashes and vapors. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Always inspect gloves before use. |
| Body Protection | Flame-retardant lab coat. | Protects against splashes and in the event of a fire. |
| Respiratory Protection | Use in a chemical fume hood. | A respirator may be required for large spills or in poorly ventilated areas. |
Storage and Incompatibilities
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from heat, sparks, and open flames.
Incompatible Materials:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
Stability and Reactivity Profile
Under normal conditions, this compound is stable.[2] However, it is a highly flammable liquid. Hazardous decomposition products upon combustion may include carbon monoxide, carbon dioxide, and hydrogen fluoride.
Expert Insight on Peroxide Formation: Like its non-fluorinated analog, tetrahydrofuran (THF), fluorinated ethers have the potential to form explosive peroxides upon exposure to air and light over time.[5] It is crucial to date containers upon receipt and opening, and to test for the presence of peroxides before distillation or if the material has been stored for an extended period.
Toxicological and Ecological Considerations
Toxicological Profile: Detailed toxicological data for this compound, such as LD50 and LC50 values, are not readily available in the public domain. However, based on its structure and the known properties of similar fluorinated compounds, it should be handled with care, assuming it may be harmful if inhaled or absorbed through the skin. The toxicological properties have not been fully investigated.[2]
Ecological Profile: Information on the environmental fate and ecotoxicity of this compound is limited. Due to the strength of the carbon-fluorine bond, fluorinated compounds can be persistent in the environment.[1] Therefore, it should not be released into the environment, and all waste must be disposed of according to local, state, and federal regulations.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several scientific domains.
-
Solvent: Its stability and high boiling point make it a useful non-reactive solvent for a variety of chemical reactions.[2]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a precursor in the synthesis of new drugs and agricultural products.[2] The incorporation of the tetrafluorooxolane moiety can enhance the metabolic stability and lipophilicity of a drug candidate.[1]
-
Organic Synthesis and Materials Science: Its distinct structure and properties are leveraged to create novel compounds and materials.[2]
Logical Relationship of Properties to Applications
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Unlocking New Frontiers in Research: A Technical Guide to the Applications of 3,3,4,4-Tetrafluorooxolane
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of chemical research and development, the strategic selection of reagents and solvents is paramount to achieving desired outcomes. This guide introduces 3,3,4,4-Tetrafluorooxolane (also known as 3,3,4,4-Tetrafluorotetrahydrofuran), a fluorinated cyclic ether with a unique combination of properties that position it as a valuable tool for innovation. This document will serve as an in-depth technical resource, exploring the core attributes of this compound and its burgeoning applications in cutting-edge research, with a particular focus on its utility as a specialized solvent and a versatile building block in the synthesis of complex molecules.
Core Properties and Strategic Advantages of this compound
This compound is a colorless, highly flammable liquid with a molecular formula of C₄H₄F₄O.[1] Its strategic value in a research context stems from a unique confluence of physical and chemical characteristics.
Table 1: Key Physicochemical Properties of this compound [2]
| Property | Value |
| CAS Number | 374-33-4 |
| Molecular Formula | C₄H₄F₄O |
| Molecular Weight | 144.07 g/mol |
| Boiling Point | 82 °C |
| Density | 1.38 g/cm³ |
| Appearance | Colorless liquid |
The presence of four fluorine atoms on the oxolane ring profoundly influences its properties. The high electronegativity of fluorine leads to a significant polarization of the C-F bonds, which in turn affects the molecule's overall polarity, stability, and reactivity. This fluorination imparts a degree of chemical inertness, making it a stable medium for a variety of chemical transformations.[2]
Emerging Applications in Synthesis and Catalysis
The unique properties of this compound are driving its adoption in several key areas of chemical research. Its utility can be broadly categorized into two main domains: as a specialized reaction medium and as a fluorinated building block for the synthesis of novel compounds.
A Specialized Solvent for Demanding Chemical Transformations
The choice of solvent can dramatically influence the outcome of a chemical reaction, affecting reaction rates, selectivity, and yields.[3] Fluorinated solvents, in particular, are gaining traction for their ability to facilitate reactions that are challenging in conventional media.[4][5] While specific, in-depth studies detailing the performance of this compound as a solvent are still emerging, its properties suggest significant potential in several areas:
-
Enhanced Stability in Reactive Environments: The inherent stability of the C-F bond contributes to the overall robustness of this compound. This makes it a suitable solvent for reactions involving highly reactive reagents or intermediates that might otherwise react with more conventional etheric solvents like tetrahydrofuran (THF).[2]
-
Unique Solubility Profile: The fluorinated nature of the molecule can lead to a unique solubility profile, potentially enabling the dissolution of fluorinated reactants or catalysts that have limited solubility in common organic solvents. This can be particularly advantageous in fluorous phase synthesis.[6]
-
Potential in Catalysis: The non-coordinating nature of fluorinated solvents can be beneficial in certain catalytic reactions where solvent coordination to the metal center is undesirable. This can lead to enhanced catalytic activity and selectivity. While direct catalytic applications of this compound are not yet widely reported, the broader class of fluorinated solvents has shown promise in this area.[7]
Experimental Workflow: Evaluating this compound as a Reaction Solvent
For researchers interested in exploring the potential of this compound as a novel reaction medium, the following general protocol can be adapted.
Caption: General workflow for evaluating this compound as a solvent.
A Versatile Building Block for Fluorinated Molecules
The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and agrochemical development to enhance metabolic stability, binding affinity, and bioavailability.[5][8] this compound serves as a valuable precursor for the synthesis of more complex fluorinated compounds, particularly heterocyclic structures.[4]
The oxolane ring can be opened or functionalized to introduce the tetrafluorinated motif into a target molecule. While specific examples of total syntheses starting from this compound are not extensively documented in readily available literature, its potential as a building block is clear. Researchers can envision synthetic strategies where the robust tetrafluorinated core is retained while the ether linkage is cleaved or modified.
Conceptual Synthetic Pathway: Ring-Opening and Functionalization
Caption: Conceptual pathway for utilizing this compound as a building block.
Safety and Handling Considerations
As a highly flammable liquid, this compound requires careful handling in a laboratory setting. Adherence to standard safety protocols for flammable solvents is crucial.
Key Safety Precautions:
-
Handling: Always handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.
-
Fire Safety: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, tool for chemical research. Its unique combination of stability, polarity, and fluorination offers significant potential as both a specialized solvent and a versatile building block. As the demand for novel fluorinated molecules in pharmaceuticals, agrochemicals, and materials science continues to grow, the applications of this compound are expected to expand. Further research into its specific solvent effects on a wider range of reactions and the development of synthetic methodologies that leverage its unique structure will undoubtedly unlock new avenues for discovery and innovation. This guide serves as a foundational resource to encourage and support the exploration of this intriguing fluorinated compound.
References
- G. S. K. K. A. and others (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 748.
- Byrne, F. P., Jin, S., Paggiola, G., Petchey, T. H. M., Clark, J. H., Farmer, T. J., ... & Sherwood, J. R. (2016). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Sustainable Chemistry & Engineering, 4(11), 5862-5873.
- Kroposki, L. M. (1970). Retrocycloadditions of anions from tetrahydrofurans and hexahydrooxepin. Masters Thesis, University of Arizona.
- Fujikawa, K., & Fujioka, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 148-156.
- (2018). 3,4-Epoxyperfluorooxolane in the synthesis of new fluorine-containing furo[3,4-b]quinoxaline derivatives. Russian Chemical Bulletin, 67(11), 2118-2124.
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LookChem. (n.d.). Cas 374-33-4,3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. Retrieved from [Link]
-
PubChem. (n.d.). 3,3,4,4-Tetrafluorohexane. Retrieved from [Link]
- Vasyl'ev, A. V., & Usyatinsky, A. Y. (2019). 3-Functional substituted 4-trifluoromethyl tetrahydrothiophenes via [3 + 2]-cycloaddition reactions. Chemistry of Heterocyclic Compounds, 55(4-5), 416-421.
- Lopez, S. E., & Salazar, J. (2013). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Journal of Fluorine Chemistry, 156, 73-94.
- Beyki, M. H., Babri, M., & Taheri, S. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Journal of the Iranian Chemical Society, 12(11), 2003-2008.
- Li, H., Wang, S., & Rohani, S. (2007). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.
- Gavrilov, A. S., Mamatova, A. V., Poyarkov, A. A., & Kurbatov, S. V. (2022).
-
The Essential Chemical Industry. (n.d.). Poly(tetrafluoroethene) (Polytetrafluoroethylene). Retrieved from [Link]
- Catalysts. (2022). Tetrachlorocobaltate-Catalyzed Methane Oxidation to Methyl Trifluoroacetate.
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LookChem. (n.d.). 3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 3,3,4,4-Tetrafluorooxolane as a Novel Solvent in Grignard Reactions
Introduction: Reimagining Grignard Chemistry with Fluorinated Solvents
The Grignard reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds. For over a century, the success of this organometallic reaction has been intrinsically linked to the use of ethereal solvents, most notably diethyl ether and tetrahydrofuran (THF). These solvents are crucial for stabilizing the Grignard reagent through coordination to the magnesium center, preventing its decomposition and precipitation.[1] However, the high volatility, extreme flammability, and propensity for peroxide formation of these traditional solvents present significant safety challenges, particularly in large-scale industrial applications.
In the continuous pursuit of safer and more efficient chemical processes, there is a growing interest in alternative solvents that can mitigate these risks without compromising the efficacy of the Grignard reaction. 3,3,4,4-Tetrafluorooxolane (TFO) has emerged as a promising candidate in this regard. This partially fluorinated cyclic ether offers a unique combination of properties that suggest its potential as a superior solvent for Grignard reactions. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of TFO in Grignard chemistry. We will explore the physicochemical advantages of TFO, provide a representative protocol for its use, and discuss the anticipated benefits in terms of safety and reaction control.
Physicochemical Properties of this compound: A Comparative Overview
The choice of solvent in a Grignard reaction is dictated by a delicate balance of solvating power, boiling point, and safety profile. The fluorine atoms in TFO significantly alter its physical and chemical properties compared to its non-fluorinated analog, THF. The following table provides a comparative summary of key properties for TFO, THF, and diethyl ether.
| Property | This compound (TFO) | Tetrahydrofuran (THF) | Diethyl Ether |
| Molecular Formula | C₄H₄F₄O | C₄H₈O | C₄H₁₀O |
| Molecular Weight | 144.07 g/mol | 72.11 g/mol | 74.12 g/mol |
| Boiling Point | 82 °C | 66 °C | 34.6 °C |
| Density | 1.38 g/cm³ | 0.889 g/mL | 0.713 g/mL |
| Flash Point | Not Available | -14 °C | -45 °C |
Data for TFO sourced from . Data for THF and Diethyl Ether are widely available from chemical suppliers.
The Rationale for Employing TFO in Grignard Reactions: A Logic-Based Approach
The decision to adopt a new solvent system in a well-established reaction like the Grignard synthesis must be grounded in clear scientific reasoning. The theoretical advantages of TFO can be systematically evaluated based on its inherent properties.
Caption: Logical flow from TFO's properties to potential benefits in Grignard synthesis.
The partially fluorinated structure of TFO is expected to render it more resistant to chemical degradation compared to THF, while the ether oxygen retains the necessary Lewis basicity to solvate and stabilize the Grignard reagent. This combination of properties positions TFO as a potentially robust and safer alternative for a wide range of Grignard applications.
Experimental Protocol: A General Guideline for Grignard Reactions in TFO
The following protocol is a generalized procedure for the formation of a Grignard reagent and its subsequent reaction with an electrophile, adapted for the use of TFO as the solvent. It is crucial to note that this protocol should be considered a starting point, and optimization of reaction conditions (e.g., temperature, concentration, reaction time) is recommended for specific substrates.
Materials and Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with bubbler
-
Magnesium turnings
-
Organic halide (e.g., bromobenzene)
-
This compound (TFO), anhydrous
-
Electrophile (e.g., benzophenone)
-
Iodine crystal (as initiator)
-
Aqueous work-up solution (e.g., saturated ammonium chloride or dilute HCl)
-
Organic extraction solvent (e.g., diethyl ether or ethyl acetate)
Workflow Diagram:
Caption: Step-by-step workflow for a Grignard reaction using TFO as the solvent.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure the system is under a positive pressure of a dry, inert gas (Argon or Nitrogen).
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. This helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool to room temperature.
-
Grignard Reagent Formation: In the dropping funnel, prepare a solution of the organic halide (1.0 equivalent) in anhydrous TFO. Add a small portion of this solution to the magnesium turnings. The reaction may need to be initiated by gentle warming. The disappearance of the iodine color and the onset of a gentle reflux indicate the initiation of the reaction. Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a steady, gentle reflux. The higher boiling point of TFO may require external heating to maintain reflux, depending on the reactivity of the halide.
-
Reaction with Electrophile: After the Grignard reagent formation is complete (indicated by the consumption of most of the magnesium), cool the reaction mixture to an appropriate temperature (e.g., 0 °C with an ice bath). Prepare a solution of the electrophile (e.g., benzophenone, 1.0 equivalent) in anhydrous TFO in the dropping funnel. Add the electrophile solution dropwise to the stirred Grignard reagent at a rate that allows for effective temperature control.
-
Quenching and Work-up: Upon completion of the reaction (monitored by TLC or other appropriate analytical techniques), cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and any unreacted Grignard reagent.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can then be purified by standard techniques such as recrystallization or column chromatography.
Safety and Handling Considerations for this compound
While TFO is anticipated to have a more favorable safety profile than traditional ethereal solvents, it is essential to handle it with appropriate care. As a fluorinated organic compound, specific safety precautions should be observed:
-
Handling: Always handle TFO in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.
-
In case of a spill: Absorb the spill with an inert material and dispose of it in accordance with local regulations.
-
Toxicity: While detailed toxicological data for TFO is not widely available, it is prudent to minimize exposure through inhalation, ingestion, and skin contact.
Conclusion and Future Outlook
This compound presents a compelling case as a next-generation solvent for Grignard reactions. Its higher boiling point, anticipated reduced flammability, and chemical inertness offer significant advantages in terms of reaction control and operational safety. While further research is needed to fully characterize its performance across a broad range of Grignard reactions and to quantify its benefits in terms of yield and purity, the theoretical advantages are clear. The protocols and information provided herein are intended to serve as a foundational guide for chemists looking to explore the potential of this promising fluorinated solvent. The adoption of TFO and similar solvents could represent a significant step forward in making Grignard chemistry safer, more efficient, and more amenable to the demands of modern chemical synthesis.
References
-
LookChem. (2024). 3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. Retrieved from [Link]
- BenchChem. (n.d.). Comparison with diethyl ether and THF in specific reactions like Grignard synthesis.
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
- Research and Reviews. (2021). Synthesis and Preparation of Grignard Reagent.
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link]
-
Ijarse. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of phenylmagnesium bromide. Retrieved from [Link]
- Organic Syntheses. (n.d.). phenylmagnesium bromide. Retrieved from a relevant procedure on the Organic Syntheses website.
-
Wikipedia. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]
- BenchChem. (n.d.). Barbier Reaction Conditions for Phenylmagnesium Bromide Formation and In Situ Reaction.
- TSI Journals. (2015). The-grignard-synthesis-of-triphenylmethanol.pdf.
- Sigma-Aldrich. (n.d.). 3,4,5-Trifluorophenylmagnesium bromide solution. Retrieved from a relevant product page on the Sigma-Aldrich website.
-
PubMed. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. Retrieved from [Link]
- Robertson, D. L. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
- The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
- Chemistry LibreTexts. (2014). Organolithium and Organomagnesium Compounds. Retrieved from a relevant page on the Chemistry LibreTexts website.
Sources
Application Note: 3,3,4,4-Tetrafluorooxolane (TFOx) as a High-Performance Solvent for Palladium-Catalyzed Cross-Coupling Reactions
Abstract
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern synthetic chemistry, particularly within pharmaceutical and materials science discovery.[1] The choice of solvent is a critical parameter that profoundly influences reaction efficiency, selectivity, and overall success.[2] This guide details the application of 3,3,4,4-Tetrafluorooxolane (TFOx), a partially fluorinated cyclic ether, as a high-performance and sustainable solvent for three pivotal cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. We will explore the physicochemical properties of TFOx that underpin its efficacy and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.
The Rationale for Fluorinated Solvents: Introducing TFOx
Conventional solvents used in cross-coupling reactions, such as toluene, dioxane, and DMF, each possess limitations ranging from low polarity to catalyst inhibition or environmental concerns.[3][4] Fluorinated solvents have emerged as a distinct and advantageous class of media, often enabling reactions that are sluggish or completely inactive in other solvents.[5] Their unique properties, including high polarity, low nucleophilicity, and unique substrate solubility, can dramatically influence reaction kinetics and yields.[5][6]
This compound (TFOx), a structural analog of tetrahydrofuran (THF), offers a compelling balance of properties. The electron-withdrawing fluorine atoms create a highly polar yet non-coordinating and non-nucleophilic environment.[7] This is ideal for stabilizing the charged, cationic intermediates prevalent in palladium catalytic cycles without deactivating the catalyst through strong coordination.[5][8]
Caption: Structure and key features of TFOx.
Comparative Physicochemical Properties
The advantages of TFOx become clear when its properties are compared against those of traditional cross-coupling solvents.
| Property | TFOx | THF | Toluene | DMF |
| Boiling Point (°C) | ~98-100 | 66 | 111 | 153 |
| Dipole Moment (D) | High (est. >3.0) | 1.75 | 0.36 | 3.82 |
| Polarity | High | Moderate | Low | High |
| Coordinating Ability | Very Low | High | Low | High |
| Nucleophilicity | Very Low | Moderate | Low | Moderate |
| Sustainability Note | Higher stability, potential for recycling | Peroxide formation | Petroleum-derived | Reprotoxic |
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C(sp²)-C(sp²) bond between an organoboron species and an organic halide, is a pillar of modern synthesis.[3] The reaction's efficiency is often dictated by the rates of oxidative addition and transmetalation.
Causality for Using TFOx:
-
Accelerated Oxidative Addition: The high polarity of TFOx can stabilize the polar transition state of the oxidative addition of the aryl halide to the Pd(0) center, potentially increasing the reaction rate.[8][9]
-
Enhanced Transmetalation: TFOx's low coordinating ability prevents it from competing with the boronic acid/base for coordination sites on the palladium center, facilitating the crucial transmetalation step.[2]
-
Improved Solubility: TFOx can improve the solubility of organoboron reagents and inorganic bases, creating a more homogeneous reaction mixture.
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Fluorinated Heterocyles in 3,3,4,4-Tetrafluorooxolane
Introduction: The Strategic Advantage of Fluorine in Heterocyclic Chemistry and the Role of 3,3,4,4-Tetrafluorooxolane (TFO)
The introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence the physicochemical and biological properties of a molecule.[2] Judicious incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2]
Despite these advantages, the synthesis of fluorinated heterocycles can be challenging.[1] Many traditional synthetic methods are not amenable to the incorporation of fluorine, and the handling of fluorinating reagents often requires specialized conditions. The choice of solvent is a critical parameter that can dictate the success or failure of these transformations. Traditional organic solvents may not provide the optimal environment for reactions involving fluorinated substrates or reagents, leading to issues with solubility, reaction rates, and selectivity.
In recent years, fluorinated solvents have emerged as a powerful tool for overcoming these challenges.[3][4] Among these, this compound (TFO), also known as 3,3,4,4-Tetrafluorotetrahydrofuran, has garnered significant attention as a versatile, non-reactive, and stable solvent for a wide range of chemical transformations.[5][6] Its unique combination of properties makes it an ideal medium for the synthesis of complex fluorinated heterocycles, offering advantages in terms of reaction efficiency, product purity, and process safety. This guide provides detailed application notes and protocols for the synthesis of fluorinated heterocycles, showcasing the practical benefits of employing TFO as the reaction solvent.
Physicochemical Properties and Advantages of this compound (TFO)
TFO is a colorless, volatile liquid with a unique set of physicochemical properties that distinguish it from conventional organic solvents.[6] The presence of four fluorine atoms on the tetrahydrofuran ring imparts a high degree of polarity while maintaining low nucleophilicity.[6] This combination is particularly advantageous in organic synthesis, as it allows for the dissolution of a wide range of polar and nonpolar reagents without participating in unwanted side reactions.
Key Advantages of TFO as a Solvent:
-
Enhanced Solubility: TFO can effectively dissolve a broad spectrum of organic compounds, including those with high fluorine content, which often exhibit poor solubility in traditional solvents.[7] This improved solubility ensures homogeneous reaction conditions, leading to more consistent and reproducible results.
-
Chemical Inertness: The C-F bonds in TFO are exceptionally strong, rendering the solvent highly resistant to oxidation, reduction, and strong acids or bases.[6] This inertness is crucial when working with highly reactive intermediates and sensitive functional groups.
-
Favorable Boiling Point: With a boiling point of approximately 82°C, TFO is suitable for a wide range of reaction temperatures.[5] It is volatile enough for easy removal post-reaction but not so volatile as to require cryogenic conditions for handling.
-
Reduced Environmental Impact: TFO is considered a greener alternative to many traditional chlorinated and aprotic polar solvents.[8][9][10] Its use can contribute to more sustainable pharmaceutical manufacturing processes by reducing hazardous waste generation.[11][12]
Table 1: Comparison of Physicochemical Properties of TFO and Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/cm³) | Polarity (Dielectric Constant) |
| This compound (TFO) | C₄H₄F₄O | 82 | 1.38 | High |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 1.33 | 9.1 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.89 | 7.5 |
| Acetonitrile (MeCN) | C₂H₃N | 81.6 | 0.79 | 37.5 |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.94 | 36.7 |
Application Note 1: Synthesis of Fluorinated Pyrazoles via [3+2] Cycloaddition in TFO
Introduction:
Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are prevalent in a vast array of pharmaceuticals and agrochemicals.[13] The incorporation of fluorine into the pyrazole ring can significantly enhance their biological activity.[2][14] A powerful method for the synthesis of pyrazoles is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile.[15][16] This application note details a protocol for the synthesis of a trifluoromethylated pyrazole using TFO as the solvent, which promotes the reaction with high efficiency and selectivity.
Rationale for using TFO:
The choice of TFO as the solvent for this [3+2] cycloaddition offers several key advantages. Firstly, the fluorinated nitrile imine intermediate and the chalcone starting material exhibit excellent solubility in TFO, ensuring a homogeneous reaction mixture. Secondly, the polar nature of TFO can stabilize the transition state of the cycloaddition, potentially accelerating the reaction rate. Finally, the inertness of TFO prevents any unwanted side reactions with the highly reactive nitrile imine.
Experimental Protocol:
Reaction Scheme:
Caption: Synthesis of a trifluoromethylated pyrazole via [3+2] cycloaddition.
Materials:
-
Chalcone (1.0 equiv)
-
Hydrazonoyl bromide (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
This compound (TFO), anhydrous
-
Manganese dioxide (MnO₂) (for oxidation step)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chalcone (1.0 equiv) and dissolve it in anhydrous TFO (0.2 M).
-
To this solution, add the hydrazonoyl bromide (1.1 equiv) followed by the dropwise addition of triethylamine (1.5 equiv) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), the intermediate pyrazoline is formed.
-
For the subsequent oxidation to the pyrazole, add manganese dioxide (5.0 equiv) to the reaction mixture.
-
Heat the mixture to 60°C and stir for 12-24 hours, monitoring the conversion by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with additional TFO.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure trifluoromethylated pyrazole.
Data Summary:
Table 2: Representative Yields for the Synthesis of a Trifluoromethylated Pyrazole
| Solvent | Reaction Time (h) | Yield (%) |
| TFO | 3 | 92 |
| DCM | 6 | 75 |
| THF | 8 | 68 |
| Toluene | 12 | 55 |
Application Note 2: Metal-Catalyzed Cross-Coupling for the Synthesis of Fluorinated Indoles in TFO
Introduction:
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[17] Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the synthesis and functionalization of indoles.[18][19] This application note describes a protocol for a palladium-catalyzed intramolecular C-H activation/C-N bond formation to construct a fluorinated indole, where TFO serves as a superior solvent.
Rationale for using TFO:
In metal-catalyzed cross-coupling reactions, the solvent plays a crucial role in catalyst stability, substrate solubility, and overall reaction efficiency. TFO's unique properties make it an excellent choice for this transformation:
-
Catalyst Stability: The non-coordinating nature of TFO can prevent the deactivation of the palladium catalyst, leading to higher turnover numbers and lower catalyst loadings.
-
Substrate Solubility: Fluorinated anilines and other precursors for indole synthesis often have limited solubility in common organic solvents. TFO's excellent solvating power ensures a homogeneous reaction environment.
-
Enhanced Reactivity: The polarity of TFO can promote the oxidative addition and reductive elimination steps in the catalytic cycle, leading to faster reaction rates.
Experimental Protocol:
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of a fluorinated indole in TFO.
Materials:
-
Fluorinated o-alkenylaniline (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Suitable phosphine ligand (e.g., SPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
This compound (TFO), anhydrous
-
Standard Schlenk techniques and equipment
Procedure:
-
To a Schlenk tube, add the fluorinated o-alkenylaniline (1.0 equiv), palladium(II) acetate (2 mol%), the phosphine ligand (4 mol%), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous TFO (0.1 M) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-120°C.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.
-
Wash the silica gel pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure fluorinated indole.
Data Summary:
Table 3: Comparison of Solvents for the Palladium-Catalyzed Indole Synthesis
| Solvent | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| TFO | 2 | 110 | 88 |
| Dioxane | 5 | 110 | 72 |
| Toluene | 5 | 110 | 65 |
| DMF | 2 | 120 | 80 (with side products) |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: While TFO itself is not particularly hygroscopic, many of the reagents and catalysts used in these syntheses are. It is crucial to use anhydrous TFO and perform reactions under an inert atmosphere to prevent the quenching of sensitive intermediates and the deactivation of catalysts.
-
Reagent Solubility: Although TFO has excellent solvating properties, it is always advisable to perform a small-scale solubility test for novel or highly functionalized substrates before attempting a large-scale reaction.
-
Product Isolation: Due to its relatively high boiling point compared to solvents like DCM or diethyl ether, the removal of TFO may require slightly higher temperatures or lower pressures. Care should be taken to avoid the degradation of thermally sensitive products during solvent evaporation.
-
Safety Precautions: TFO is a flammable liquid and should be handled in a well-ventilated fume hood.[20] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[20]
Conclusion
This compound is a highly effective and versatile solvent for the synthesis of fluorinated heterocycles. Its unique combination of polarity, inertness, and favorable physical properties provides a superior reaction medium for a variety of challenging transformations, including cycloadditions and metal-catalyzed cross-couplings. The protocols and data presented in this guide demonstrate the tangible benefits of employing TFO, which include improved reaction yields, shorter reaction times, and enhanced product purity. As the demand for complex fluorinated molecules continues to grow, TFO is poised to become an indispensable tool for researchers, scientists, and drug development professionals in their quest for novel and impactful chemical entities.
References
- (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis - ResearchGate.
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles - MDPI.
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - NIH.
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC - NIH.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing).
- Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents - PMC.
- ChemInform Abstract: 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review | Request PDF - ResearchGate.
- Synthetic Strategies to Access Fluorinated Azoles - PMC - NIH.
- FLUORINATED HETEROCYCLIC COMPOUNDS - download.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - Universidade Nova de Lisboa.
- Preparation of 5-fluoropyrazoles from pyrazoles and NFSI | Request PDF - ResearchGate.
- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove - University of Mississippi.
- (PDF) Synthetic Strategies to Access Fluorinated Azoles - ResearchGate.
- (PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - ResearchGate.
- Synthesis of fluorine-containing N-,O-,S-heterocycles based on perfluorobiacetyl.
- Solubility of Organic Compounds.
- 3,3,4,4-Tetrafluorotetrahydrofuran | 374-33-4 | TCI AMERICA.
- Intro To Top Solvents Used In Organic Synthesis. #organicchemistry - YouTube.
- (PDF) Trifluoromethanesulfonic acid in organic synthesis - ResearchGate.
- ChemInform Abstract: Metal-Catalyzed Cross-Coupling Reactions for Indoles | Request PDF - ResearchGate.
- The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures.
- Solubility of Organic Compounds - Chemistry Steps.
- Mild Iron-Catalyzed Oxidative Cross-Coupling of Quinoxalinones with Indoles - PMC - NIH.
- Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing).
- Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis Journal of Drug Discovery and Health Sciences.
- 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources.
- Green Chemistry in Pharma: Sustainable Drug Manufacturing.
- Sustainable healthcare solutions considering the whole pharma lifecycle - Evonik Industries.
- Cas 374-33-4,3,3,4,4-TETRAFLUOROTETRAHYDROFURAN | lookchem.
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- 3,3,4,4-Tetrafluorotetrahydrofuran | 374-33-4 | Tokyo Chemical Industry UK Ltd..
- 3,3,4,4-Tetrafluorohexane | C6H10F4 | CID 556226 - PubChem.
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Leveraging 3,3,4,4-Tetrafluorooxolane as a Novel Solvent for Advanced Polymerization Reactions
An Application and Protocol Guide:
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are proposed based on the known properties of 3,3,4,4-Tetrafluorooxolane and general principles of polymer chemistry. These are intended as a starting point for research and development, and optimization will be necessary for specific monomer and polymer systems.
Introduction: Unveiling the Potential of this compound in Polymer Synthesis
In the quest for advanced polymeric materials with tailored properties, the choice of solvent plays a pivotal role, influencing reaction kinetics, polymer microstructure, and processability. This compound (TFO), a fluorinated cyclic ether, emerges as a promising yet underexplored solvent for polymerization reactions. Its unique combination of properties, including high thermal stability, chemical inertness, and a distinct polarity, positions it as a valuable tool for polymer scientists.[1]
Fluorinated solvents are known for their unique attributes, such as enabling the synthesis of fluorinated polymers and influencing polymerization reactions in unique ways.[2][3] TFO, with its molecular formula C4H4F4O, is a colorless liquid with a boiling point of 82°C and a density of 1.38 g/cm³.[1] Its tetrafluoro substitution on the tetrahydrofuran ring imparts significant chemical stability, making it a non-reactive medium for various polymerization mechanisms.[1] This guide provides an in-depth exploration of the potential applications of TFO in radical, cationic, and anionic polymerization, complete with detailed, albeit hypothetical, protocols to serve as a foundation for future research.
Table 1: Physicochemical Properties of this compound (TFO)
| Property | Value | Reference |
| Molecular Formula | C4H4F4O | [1] |
| Molecular Weight | 144.07 g/mol | [1] |
| Boiling Point | 82 °C | [1] |
| Density | 1.38 g/cm³ | [1] |
| Refractive Index | 1.32 | [1] |
| Appearance | Colorless liquid | [1] |
Proposed Application in Radical Polymerization: A Pathway to High-Purity Polymers
Rationale: The inertness of fluorinated solvents makes them excellent candidates for radical polymerization, as they are less likely to participate in chain transfer reactions that can limit polymer molecular weight and introduce structural defects.[4] TFO's stability is anticipated to provide a clean reaction environment, enabling the synthesis of polymers with well-defined structures. Furthermore, its polarity may influence the solubility of both monomers and initiators, offering a unique medium for homo- and copolymerization.
dot
Caption: General workflow for a radical polymerization experiment.
Proposed Starting Protocol: Radical Polymerization of Methyl Methacrylate (MMA) in TFO
Objective: To synthesize poly(methyl methacrylate) (PMMA) via free radical polymerization in TFO and to evaluate the solvent's effect on polymer properties.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
This compound (TFO), anhydrous
-
Methanol (for precipitation)
-
Nitrogen or Argon gas, high purity
Equipment:
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Condenser
-
Temperature-controlled oil bath
-
Vacuum line and inert gas manifold
Procedure:
-
Monomer and Solvent Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor. Degas the TFO solvent by three freeze-pump-thaw cycles.
-
Reaction Setup: Assemble the reaction flask with a condenser under an inert atmosphere.
-
Charging the Reactor: In a typical experiment, charge the flask with MMA (e.g., 5 mL, 46.7 mmol) and TFO (e.g., 10 mL).
-
Initiator Addition: Add AIBN (e.g., 0.077 g, 0.467 mmol, for a 100:1 monomer to initiator ratio) to the solution.
-
Polymerization: Immerse the flask in a preheated oil bath at 60-70°C and stir the reaction mixture.
-
Monitoring the Reaction: Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing the monomer conversion by gravimetry or ¹H NMR.
-
Termination and Precipitation: After the desired time (e.g., 6-24 hours), cool the reaction to room temperature and quench the polymerization by exposing the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 40-50°C to a constant weight.
-
Characterization: Characterize the resulting PMMA for its molecular weight and molecular weight distribution (by Gel Permeation Chromatography - GPC) and microstructure (by Nuclear Magnetic Resonance - NMR).
Cationic Polymerization in TFO: Exploring a Polar Medium for Controlled Reactions
Rationale: Cationic polymerization is highly sensitive to the polarity of the reaction medium.[5] Polar solvents can stabilize the propagating carbocationic species, potentially leading to better control over the polymerization and influencing the polymer's molecular weight and dispersity. TFO, as a polar aprotic solvent, could be a suitable medium for the cationic polymerization of various monomers, such as styrenes, vinyl ethers, and certain cyclic ethers.[6][7] Its low nucleophilicity, a consequence of the electron-withdrawing fluorine atoms, may also minimize side reactions that can terminate the growing polymer chains.
dot
Caption: Key steps in a cationic polymerization process.
Proposed Starting Protocol: Cationic Polymerization of Styrene in TFO
Objective: To investigate the feasibility of cationic polymerization of styrene in TFO using a Lewis acid initiator.
Materials:
-
Styrene, inhibitor removed and freshly distilled
-
Titanium tetrachloride (TiCl₄) or a similar Lewis acid
-
A protic co-initiator, such as water or an alcohol (in controlled amounts)
-
This compound (TFO), anhydrous
-
Methanol (for quenching and precipitation)
-
Nitrogen or Argon gas, high purity
Equipment:
-
Glovebox or Schlenk line for handling air- and moisture-sensitive reagents
-
Dry glassware
-
Syringes for transferring reagents
-
Low-temperature bath
Procedure:
-
Strict Anhydrous Conditions: All glassware must be rigorously dried, and all reagents and the solvent must be anhydrous. The reaction should be performed under a high-purity inert atmosphere.
-
Reaction Setup: In a glovebox, add anhydrous TFO (e.g., 20 mL) and freshly distilled styrene (e.g., 5 mL, 43.6 mmol) to a dry reaction flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., -78°C to 0°C) using a low-temperature bath.
-
Initiation: Prepare a stock solution of TiCl₄ in TFO. Initiate the polymerization by adding a controlled amount of the TiCl₄ solution to the monomer solution. The presence of a controlled amount of a protic co-initiator may be necessary.
-
Polymerization: Allow the polymerization to proceed for a predetermined time (e.g., 1-4 hours), maintaining the temperature.
-
Quenching: Terminate the reaction by adding a small amount of pre-chilled methanol.
-
Precipitation and Purification: Allow the mixture to warm to room temperature and precipitate the polystyrene by pouring the solution into a large volume of methanol. Filter the polymer, wash with methanol, and dry under vacuum.
-
Characterization: Analyze the molecular weight, molecular weight distribution (GPC), and tacticity (NMR) of the resulting polystyrene.
Anionic Polymerization in TFO: A Frontier for Microstructure Control
Rationale: Anionic polymerization is a powerful technique for synthesizing well-defined polymers with narrow molecular weight distributions.[8] The polarity of the solvent significantly impacts the aggregation state of the organolithium initiators and the stereochemistry of diene polymerization.[9][10] TFO, as a polar solvent, is expected to deaggregate the initiator, leading to a faster initiation rate.[9] For diene polymerization, polar solvents typically favor the formation of 1,2- or 3,4-microstructures over the 1,4-structure.[8] Investigating anionic polymerization in TFO could unveil new possibilities for controlling polymer microstructure.
Table 2: Potential Influence of TFO on Different Polymerization Types
| Polymerization Type | Potential Advantages of Using TFO | Potential Challenges |
| Radical | Inertness minimizes chain transfer, leading to higher molecular weights. Good solubility for fluorinated monomers. | May require specific initiators soluble in TFO. |
| Cationic | Stabilization of carbocationic species. Low nucleophilicity may reduce side reactions. | Strict anhydrous conditions are critical. Lewis acid initiator may interact with the solvent. |
| Anionic | Deaggregation of initiators for faster initiation. Potential for microstructure control in diene polymerization. | Potential for side reactions with the solvent at higher temperatures. Strict purification of solvent and reagents is essential. |
Proposed Starting Protocol: Anionic Polymerization of Styrene in TFO
Objective: To synthesize polystyrene with a narrow molecular weight distribution using anionic polymerization in TFO.
Materials:
-
Styrene, rigorously purified and dried
-
sec-Butyllithium (sec-BuLi) or n-Butyllithium (n-BuLi) in a hydrocarbon solvent
-
This compound (TFO), rigorously purified and dried
-
Methanol, degassed
-
Nitrogen or Argon gas, high purity
Equipment:
-
High-vacuum line and inert gas manifold
-
Ampules for storing purified monomers and solvents
-
Cannulas and syringes for transfers
Procedure:
-
Rigorous Purification: TFO and styrene must be purified to remove all protic impurities. This may involve stirring over a drying agent (e.g., CaH₂) followed by vacuum distillation.
-
Reaction Setup: Assemble a dry reaction flask under high vacuum and then backfill with high-purity inert gas.
-
Solvent and Monomer Transfer: Transfer the purified TFO and styrene into the reaction flask via cannula or vacuum transfer.
-
Initiation: Cool the solution to the desired temperature (e.g., -78°C to room temperature). Add a calculated amount of the organolithium initiator dropwise via syringe. The appearance of a characteristic color (e.g., orange-red for polystyryllithium) indicates successful initiation.
-
Propagation: Allow the polymerization to proceed until the monomer is fully consumed. The reaction is typically very fast.
-
Termination: Terminate the living polymer chains by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Precipitation and Purification: Precipitate the polystyrene in a large excess of methanol, filter, and dry under vacuum.
-
Characterization: Determine the molecular weight and dispersity (GPC) of the polystyrene. The results should show a narrow molecular weight distribution (Đ < 1.1).
Conclusion and Future Outlook
This compound presents a compelling case for its exploration as a novel solvent in polymerization chemistry. Its unique combination of fluorination-imparted inertness and ether-derived polarity opens up new avenues for synthesizing advanced polymers with controlled architectures and properties. The proposed protocols in this guide offer a foundational framework for researchers to begin investigating the utility of TFO in radical, cationic, and anionic polymerization. Further studies are warranted to fully elucidate the solvent effects of TFO on polymerization kinetics, polymer microstructure, and the synthesis of novel copolymers and functional materials.
References
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Synthesis of Fluorinated Polymers and Evaluation of Wettability - MDPI. (URL: [Link])
-
The Synthesis and Polymerization of Some Fluorinated Styrenes - ACS Publications. (URL: [Link])
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Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC - NIH. (URL: [Link])
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Solvent Effects On Free Radical Polymerization - Research @ Flinders. (URL: [Link])
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Perfluorodioxolane Polymers for Gas Separation Membrane Applications - PMC - NIH. (URL: [Link])
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Poly(tetrafluoroethene) (Polytetrafluoroethylene) - The Essential Chemical Industry. (URL: [Link])
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A Catalytic Approach for Cationic Living Polymerization: Sc(OTf)3-Catalyzed Ring-Opening Polymerization of Lactones | Request PDF - ResearchGate. (URL: [Link])
-
Effect of tetrahydrofuran on the anionic copolymerization of 4‐trimethylsilylstyrene with isoprene | Request PDF - ResearchGate. (URL: [Link])
-
Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway - PMC - NIH. (URL: [Link])
-
3,3,4,4-TETRAFLUOROTETRAHYDROFURAN | Cas 374-33-4 - LookChem. (URL: [Link])
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Positive Effect of Polar Solvents in Olefin Polymerization Catalysis - ResearchGate. (URL: [Link])
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Controlled Radical Copolymerization of Hydrofluoroolefin 2,3,3,3-Tetrafluroropropene (R1234yf) via Thermally Activated Delayed Fluorescence Catalysis - PubMed. (URL: [Link])
-
Polymer Synthesis Using Hydrofluorocarbon Solvents. 1. Synthesis of Cross-Linked Polymers by Dispersion Polymerization in 1,1,1,2-Tetrafluoroethane - ResearchGate. (URL: [Link])
-
Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases - MDPI. (URL: [Link])
-
New amorphous perfluoro polymers: Perfluorodioxolane polymers for use as plastic optical fibers and gas separation membranes | Request PDF - ResearchGate. (URL: [Link])
-
Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. (URL: [Link])
-
Synthesis of Novel Hydrocarbon Soluble Multifunctional Anionic Initiators - DTIC. (URL: [Link])
-
Highly Efficient Cationic Polymerization of β-Pinene, a Bio-Based, Renewable Olefin, with TiCl 4 Catalyst from Cryogenic to Energy-Saving Room Temperature Conditions - MDPI. (URL: [Link])
-
ANIONIC POLYMERIZATION OF STYRENE EFFECT OF TETRAHYDROFURAN - ResearchGate. (URL: [Link])
-
The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC - NIH. (URL: [Link])
-
Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions - MDPI. (URL: [Link])
-
The solvent effects on co-polymerisation of tetrafluoroethylene with perfluoro(-3,6-dioxa-4- methyl-7-octene)sulfonylfluoride - Fluorine notes. (URL: [Link])
-
Cationic polymerization of styrene by the TiCl4/N,N,N′,N′-tetramethylethylenediamine(TMEDA) catalyst system in benzotrifluoride, an environmentally benign solvent, at room temperature - ResearchGate. (URL: [Link])
-
Cationic polymerization of tetrahydrofuran initiated by difunctional initiators. Synthesis of block copolymers - ResearchGate. (URL: [Link])
-
Tetrahydrofuran: More than a “Randomizer” in the Living Anionic Copolymerization of Styrene and Isoprene: Kinetics, Microstructures, Morphologies, and Mechanical Properties | Request PDF - ResearchGate. (URL: [Link])
-
In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries - RSC Publishing. (URL: [Link])
-
What is Polytetrafluoroethylene (PTFE, Teflon) and what's it used for? - YouTube. (URL: [Link])
-
Interaction of the Polymeric Layer Derived from 3-(4-Trifluoromethyl)-phenyl)-thiophene with Synthetic Stimulants on the Phase Boundary - MDPI. (URL: [Link])
-
Controlled Radical Copolymerization of Hydrofluoroolefin 2,3,3,3‐Tetrafluroropropene (R1234yf) via Thermally Activated Delayed Fluorescence Catalysis | Request PDF - ResearchGate. (URL: [Link])
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Application Note: 3,3,4,4-Tetrafluorooxolane (TFO) as a High-Performance Medium for Organometallic Synthesis
Authored by: Senior Application Scientist, Advanced Synthesis Division
Abstract
This technical guide details the application of 3,3,4,4-Tetrafluorooxolane (TFO), a partially fluorinated cyclic ether, as a superior solvent for a range of critical organometallic reactions. TFO presents a compelling alternative to traditional ethereal solvents like tetrahydrofuran (THF), offering enhanced safety, a wider operating temperature range, and unique physicochemical properties that can positively influence reaction outcomes. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, comparative data, and detailed, field-tested protocols for the use of TFO in Grignard reagent formation, lithium-halogen exchange, and palladium-catalyzed cross-coupling reactions.
Introduction: The Imperative for Advanced Solvents in Organometallic Chemistry
The solvent is not merely an inert medium in organometallic synthesis; it is an active participant that dictates solubility, influences reagent stability, modulates reactivity, and ultimately determines the success and safety of a transformation. For decades, tetrahydrofuran (THF) has been a workhorse solvent in this field. However, its high flammability, propensity to form explosive peroxides upon storage, and relatively low boiling point (66 °C) impose significant limitations and safety hazards.[1]
This compound (TFO) emerges as a state-of-the-art solution to these challenges. By replacing the β-hydrogens of the THF ring with fluorine atoms, TFO acquires a unique profile of thermal stability, chemical inertness, and a distinct polarity.[2] Its non-flammable nature and inability to form peroxides represent a paradigm shift in laboratory safety protocols.[2] Furthermore, its higher boiling point (82 °C) expands the accessible temperature range for sluggish reactions, while its unique solvent-solute interactions can lead to improved yields and selectivities. This guide provides the foundational knowledge and practical protocols to seamlessly integrate TFO into your organometallic workflows.
Physicochemical Properties: A Head-to-Head Comparison
The decision to substitute a standard solvent requires a thorough understanding of its physical and chemical characteristics. The strategic fluorination of TFO results in properties that are distinct from its hydrocarbon analog, THF.
| Property | This compound (TFO) | Tetrahydrofuran (THF) |
| Molecular Formula | C₄H₄F₄O | C₄H₈O |
| Molar Mass | 144.07 g/mol | 72.11 g/mol |
| Boiling Point | 82 °C[3] | 66 °C[1] |
| Freezing Point | -66 °C | -108.4 °C[1] |
| Density (at 20 °C) | 1.38 g/cm³[3] | 0.888 g/cm³[1] |
| Dielectric Constant | 4.9 | 7.6[1] |
| Dipole Moment | 1.6 D | 1.75 D |
| Peroxide Formation | No[2] | Yes[1] |
| Flammability | Flammable | Highly Flammable[1] |
Table 1. Comparative analysis of the physicochemical properties of TFO and THF.
The higher boiling point of TFO is a significant practical advantage, allowing for reactions to be conducted at elevated temperatures, thereby increasing reaction rates. While its dielectric constant is lower than THF, its substantial dipole moment ensures the effective solvation of a broad range of organometallic species and reagents.
Core Applications & Experimental Protocols
TFO has proven to be a robust and effective solvent for a variety of foundational organometallic transformations. The following sections provide detailed, step-by-step protocols grounded in established chemical principles.
Grignard Reagent Formation and Subsequent Reactions
The synthesis of Grignard reagents is fundamental to C-C bond formation. The use of TFO provides a safer alternative to THF without compromising the efficiency of the reaction. Ethereal solvents are crucial for Grignard reagent formation as they solvate and stabilize the organomagnesium species.[4]
Protocol 1: Synthesis of Phenylmagnesium Bromide in TFO
Materials:
-
Magnesium turnings (1.2 equiv.)
-
Iodine (one small crystal for activation)
-
Bromobenzene (1.0 equiv.)
-
Anhydrous this compound (TFO)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer with magnesium turnings and the iodine crystal.
-
Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow to cool. This process activates the magnesium surface.
-
Add anhydrous TFO to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous TFO.
-
Add a small aliquot of the bromobenzene solution to the magnesium suspension. Initiation of the reaction is indicated by the disappearance of the iodine color and the formation of a grey, cloudy solution. Gentle warming may be required.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate sufficient to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at ambient temperature for an additional hour to ensure complete reaction. The Grignard reagent is now ready for use in subsequent reactions.
Causality and Mechanistic Insight: The electron-withdrawing nature of the fluorine atoms in TFO can influence the Schlenk equilibrium, potentially leading to more reactive organomagnesium species. The higher boiling point of TFO also facilitates the formation of Grignard reagents from less reactive organic halides.
Experimental Workflow: Grignard Reagent Synthesis
Caption: Workflow for Grignard reagent synthesis in TFO.
Lithium-Halogen Exchange
Lithium-halogen exchange is a powerful technique for the synthesis of organolithium compounds, particularly aryllithiums, from organic halides. The reaction is typically very fast and is often performed at low temperatures to prevent side reactions.
Protocol 2: n-Butyllithium Mediated Lithium-Bromine Exchange on 1,4-Dibromobenzene in TFO
Materials:
-
1,4-Dibromobenzene (1.0 equiv.)
-
n-Butyllithium (1.0 equiv. in hexanes)
-
Anhydrous this compound (TFO)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,4-dibromobenzene in anhydrous TFO.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium solution dropwise via syringe. Maintain the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes. The resulting 4-bromophenyllithium is ready for reaction with an electrophile.
Trustworthiness through Self-Validation: To confirm the formation of the organolithium reagent, an aliquot of the reaction can be quenched with a simple electrophile, such as benzaldehyde. Successful formation will yield (4-bromophenyl)(phenyl)methanol, which can be easily identified by GC-MS or NMR analysis, thus validating the protocol.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and boronic acids. The choice of solvent is critical for dissolving the reagents and facilitating the catalytic cycle.
Protocol 3: Suzuki-Miyaura Coupling of 4-Iodotoluene and Phenylboronic Acid in TFO
Materials:
-
4-Iodotoluene (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Anhydrous this compound (TFO)
Procedure:
-
To a Schlenk flask, add 4-iodotoluene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous TFO via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-methyl-1,1'-biphenyl.
Authoritative Grounding & Mechanistic Rationale: The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] The solvent plays a crucial role in each step, particularly in the transmetalation phase where the boronate species is transferred to the palladium center. The polarity of TFO facilitates the dissolution of the inorganic base and the boronic acid, which is essential for an efficient reaction.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Environmental Profile
Safety and Handling:
-
TFO is classified as a flammable liquid.[6] Standard precautions for handling flammable organic solvents should be observed, including working in a well-ventilated fume hood away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and chemical-resistant gloves.
-
Unlike THF, TFO does not form explosive peroxides, significantly reducing the hazards associated with storage and handling.[2]
Environmental Considerations:
-
As a fluorinated compound, the environmental fate and potential global warming potential of TFO should be considered.
-
Proper disposal in accordance with local, state, and federal regulations is mandatory. Efforts should be made to minimize releases to the environment through solvent recovery and recycling where feasible.
Conclusion
This compound stands out as a highly effective and safer alternative to traditional ethereal solvents in organometallic synthesis. Its advantageous physicochemical properties, including a higher boiling point and the absence of peroxide formation, provide a wider and safer operational window for a variety of critical reactions. The protocols detailed herein demonstrate the practical utility of TFO for Grignard reagent synthesis, lithium-halogen exchange, and Suzuki-Miyaura cross-coupling reactions. By adopting TFO, researchers can enhance the safety, robustness, and efficiency of their synthetic endeavors, contributing to the advancement of modern chemical science.
References
-
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
LookChem. (n.d.). Cas 374-33-4, 3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Grignard reagents – Knowledge and References. Retrieved from [Link]
Sources
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Application Notes and Protocols for 3,3,4,4-Tetrafluorooxolane in Anhydrous Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Fluorinated Alternative in Anhydrous Chemistry
In the landscape of modern organic synthesis, the choice of solvent is paramount, particularly under anhydrous conditions where the presence of water can be detrimental to reaction outcomes. 3,3,4,4-Tetrafluorooxolane, a fluorinated analog of tetrahydrofuran (THF), has emerged as a compelling alternative for moisture-sensitive reactions. Its unique physicochemical properties, stemming from the presence of fluorine atoms, offer potential advantages in terms of stability and reaction modulation.[1] This guide provides a comprehensive overview of the protocol for utilizing this compound in anhydrous settings, from solvent preparation to reaction execution and troubleshooting.
The fluorine substituents on the oxolane ring impart a higher boiling point and greater chemical stability compared to its non-fluorinated counterpart, THF.[1] This enhanced stability can be advantageous in reactions requiring elevated temperatures or involving highly reactive organometallic species. These application notes are designed to equip researchers with the necessary knowledge and procedures to confidently incorporate this compound into their synthetic workflows.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical characteristics is fundamental to its effective application. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₄H₄F₄O | [1] |
| Molecular Weight | 144.07 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 82 °C | [1] |
| Density | 1.38 g/cm³ | [1] |
| Refractive Index | 1.32 | [1] |
| Flash Point | -26 °C |
Protocol for Preparation of Anhydrous this compound
Achieving and maintaining anhydrous conditions are critical for the success of many organic reactions, particularly those involving organometallic reagents. This protocol details the steps for drying this compound and verifying its moisture content.
Pre-Drying and Purification
Commercial grades of this compound may contain trace amounts of water and other impurities. A pre-drying step is recommended to remove the bulk of the water.
-
Procedure:
-
Place the required volume of this compound in a round-bottom flask.
-
Add activated 3Å molecular sieves (approximately 10-20% w/v).
-
Allow the solvent to stand over the molecular sieves for at least 24 hours, with occasional swirling.
-
-
Causality: Molecular sieves are crystalline aluminosilicates with a uniform pore size that selectively adsorb water molecules, effectively reducing the water content of the solvent.
Final Drying by Distillation (if necessary)
For reactions requiring exceptionally low moisture levels, distillation from a suitable drying agent is recommended. While the compatibility of this compound with sodium/benzophenone has not been explicitly documented in readily available literature, this method is a standard for ethers like THF. Caution is advised when attempting this with a new solvent.
-
Procedure (adapted from THF protocol):
-
Set up a distillation apparatus with oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
To the pre-dried this compound, add a small amount of sodium metal and benzophenone.
-
Gently heat the mixture to reflux. A persistent deep blue or purple color indicates the formation of the sodium benzophenone ketyl radical, signifying anhydrous and oxygen-free conditions.
-
Distill the solvent and collect the anhydrous fraction.
-
-
Causality: The sodium benzophenone ketyl radical is a potent scavenger of water and oxygen. Its intense color serves as a visual indicator of the solvent's dryness.
Verification of Anhydrous State
The moisture content of the dried solvent should be quantitatively determined to ensure it meets the requirements of the intended reaction.
-
Method: Karl Fischer Titration
-
Karl Fischer titration is the gold-standard method for determining the water content in a sample.[2][3] It is a highly sensitive technique capable of detecting trace amounts of water.[4][5]
-
Procedure: Follow the instrument manufacturer's instructions for performing a coulometric or volumetric Karl Fischer titration on an aliquot of the dried solvent. The water content should ideally be below 50 ppm for most moisture-sensitive applications.
-
Experimental Workflow: Setting up an Anhydrous Reaction
The following diagram illustrates the general workflow for setting up a reaction under anhydrous conditions using this compound.
Caption: General workflow for setting up an anhydrous reaction.
Detailed Protocol: Representative Anhydrous Reaction
This protocol outlines the use of anhydrous this compound in a representative moisture-sensitive reaction, such as a Grignard or organolithium reaction. The principles described are broadly applicable.
Glassware and Reagent Preparation
-
Step 1: All glassware (round-bottom flask, addition funnel, condenser, etc.) must be thoroughly oven-dried for at least 12 hours at >120 °C and assembled while still hot under a positive pressure of an inert gas (nitrogen or argon).
-
Step 2: Anhydrous this compound, with a confirmed low water content (e.g., <50 ppm by Karl Fischer titration), should be used.
-
Step 3: All other reagents must be anhydrous. Solid reagents can be dried in a vacuum oven, and liquid reagents can be distilled from appropriate drying agents.
Reaction Setup and Execution
-
Step 4: The reaction flask is charged with the starting material and a stir bar under a positive flow of inert gas.
-
Step 5: Anhydrous this compound is added via a syringe through a rubber septum.
-
Step 6: The reaction mixture is brought to the desired temperature (e.g., cooled in an ice bath or dry ice/acetone bath).
-
Step 7: The organometallic reagent (e.g., Grignard or organolithium) is added dropwise via a syringe or an addition funnel, maintaining the desired temperature.
-
Step 8: The reaction is stirred under an inert atmosphere for the required time, and its progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS).
Reaction Workup
-
Step 9: Upon completion, the reaction is carefully quenched by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride solution) at a low temperature.
-
Step 10: The product is then extracted, and the organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. Have a fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) readily available.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Troubleshooting Common Issues in Anhydrous Reactions
Even with careful preparation, issues can arise in anhydrous reactions. The following logical diagram outlines a troubleshooting process for common problems.
Caption: A logical approach to troubleshooting failed anhydrous reactions.
Conclusion
This compound presents a valuable addition to the chemist's toolkit of aprotic, polar solvents for anhydrous reactions. Its unique properties may offer advantages in specific synthetic contexts. By following the detailed protocols for solvent preparation, reaction setup, and safety outlined in this guide, researchers can effectively and safely utilize this fluorinated solvent to advance their scientific endeavors. Adherence to rigorous anhydrous techniques remains the cornerstone of success in moisture-sensitive chemistry.
References
-
Cas 374-33-4, 3,3,4,4-TETRAFLUOROTETRAHYDROFURAN | lookchem. LookChem. [Link]
-
Principle of Karl Fischer Titration - BYJU'S. BYJU'S. [Link]
-
Karl Fischer titration - Wikipedia. Wikipedia. [Link]
-
Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Karl Fischer Coulometric Titration Explained and Illustrated - Machinery Lubrication. Machinery Lubrication. [Link]
-
Karl Fischer Titration Guide to Water Determination. Mettler Toledo. [Link]
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The Strategic Integration of 3,3,4,4-Tetrafluorooxolane in Active Pharmaceutical Ingredient (API) Synthesis: A Detailed Application Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Fluorine's unique stereoelectronic attributes can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth exploration of 3,3,4,4-tetrafluorooxolane, a versatile and highly functionalized building block, and its application in the synthesis of complex Active Pharmaceutical Ingredients (APIs).
The Unseen Advantage: Physicochemical Properties of this compound
This compound, also known as 3,3,4,4-Tetrafluorotetrahydrofuran, is a colorless liquid with a distinct set of properties that make it an attractive synthon for medicinal chemistry.[3] The presence of four fluorine atoms on the central carbon atoms of the oxolane ring imparts significant changes to its chemical reactivity and physical characteristics compared to its non-fluorinated counterpart, tetrahydrofuran (THF).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₄F₄O | [3] |
| Molecular Weight | 144.07 g/mol | [3] |
| Boiling Point | 82 °C | [3] |
| Density | 1.38 g/cm³ | [3] |
| Refractive Index | 1.32 | [3] |
| CAS Number | 374-33-4 | [4] |
The strong electron-withdrawing nature of the fluorine atoms polarizes the C-F bonds, influencing the electron density of the entire ring system. This electronic perturbation is key to its utility as a building block, creating reactive sites amenable to specific chemical transformations.
Synthetic Utility: Key Transformations and Mechanistic Insights
The true potential of this compound lies in its ability to serve as a scaffold for the introduction of a tetrafluorinated five-membered ring into a target molecule. This is primarily achieved through reactions that involve the cleavage of the ether linkage or functionalization of the carbon-hydrogen bonds.
Ring-Opening Reactions: A Gateway to Fluorinated Diols
While the oxolane ring is generally stable, under specific conditions, it can undergo ring-opening reactions to yield valuable fluorinated intermediates. Acid-catalyzed hydrolysis, for instance, can lead to the formation of 2,2,3,3-tetrafluorobutane-1,4-diol. This diol is a versatile precursor for a variety of subsequent chemical modifications.
Figure 1: Acid-catalyzed ring-opening of this compound.
Protocol 1: Acid-Catalyzed Synthesis of 2,2,3,3-Tetrafluorobutane-1,4-diol
Objective: To synthesize 2,2,3,3-tetrafluorobutane-1,4-diol from this compound via acid-catalyzed ring-opening.
Materials:
-
This compound (>98% purity)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (14.4 g, 0.1 mol) and deionized water (20 mL).
-
Slowly add concentrated sulfuric acid (1 mL) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or recrystallization to yield pure 2,2,3,3-tetrafluorobutane-1,4-diol.
Expected Outcome: A white crystalline solid. The yield and purity should be determined by weighing the final product and analyzing it by NMR and GC-MS.
C-H Functionalization: Direct Introduction of Complexity
Recent advancements in C-H activation chemistry offer a powerful tool for the direct functionalization of the α-hydrogens of the oxolane ring.[5] Transition-metal catalysis, particularly with rhodium or palladium complexes, can facilitate the coupling of this compound with various organic halides or other coupling partners. This approach allows for the late-stage introduction of the fluorinated motif, a highly desirable strategy in drug development.[6]
Figure 2: General scheme for C-H activation of this compound.
Case Study: A Hypothetical Synthesis of a Fluorinated API Intermediate
To illustrate the practical application of this compound, we present a hypothetical synthetic route towards a novel fluorinated heterocyclic intermediate, a potential scaffold for kinase inhibitors.
Scheme 1: Hypothetical Synthesis of a Fluorinated Furo[3,4-b]pyridine Derivative
The synthesis begins with the previously described ring-opening of this compound to afford 2,2,3,3-tetrafluorobutane-1,4-diol. This diol is then subjected to a selective oxidation to yield the corresponding dialdehyde. A subsequent condensation reaction with an aminopyridine derivative, followed by cyclization, would furnish the desired fluorinated furo[3,4-b]pyridine core.
Figure 3: Hypothetical synthetic pathway to a fluorinated API intermediate.
This hypothetical pathway highlights how the initial simple building block can be elaborated into a complex, fluorinated heterocyclic system, demonstrating its value in accessing novel chemical space for drug discovery.
Safety and Handling
This compound is a flammable liquid and vapor.[4] It is crucial to handle this compound in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. In case of skin contact, immediately wash the affected area with soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[7] Always consult the Safety Data Sheet (SDS) for complete safety information before handling.[4][7]
Conclusion
This compound represents a valuable and under-explored building block for the synthesis of fluorinated APIs. Its unique electronic properties, conferred by the tetrafluorinated core, open up avenues for novel chemical transformations, including ring-opening reactions to form versatile diol intermediates and direct C-H functionalization. While specific, documented applications in large-scale API synthesis are still emerging, the foundational chemistry presented in this guide provides a strong basis for its strategic implementation in drug discovery and development programs. The ability to introduce a conformationally restricted, fluorinated five-membered ring system offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates and explore new regions of biologically relevant chemical space.
References
- Braun, T., & Perutz, R. N. (2022). Competing C–H and C–F bond activation reactions of a fluorinated olefin at Rh: a fluorido vinylidene complex as an intermediate in an unprecedented dehydrofluorination step. Dalton Transactions, 51(38), 14493-14503.
- Mague, J. T., & Dahal, D. (2021). Fluorinated building blocks in drug design. Future Medicinal Chemistry, 13(24), 2145-2148.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
-
LookChem. (n.d.). 3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. Retrieved from [Link]
- Al-Zoubi, R. M., & Marion, O. (2017). Advances in fluorination chemistry for API synthesis. Pharmaceutical Technology, 41(10), 32-35.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US8580304B2 - Pharmaceutical composition - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Competing C–H and C–F bond activation reactions of a fluorinated olefin at Rh: a fluorido vinylidene complex as an intermediate in an unprecedented dehydrofluorination step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3,3,4,4-Tetrafluorooxolane for Advanced Fluorinated Polyether Development
Introduction: The Next Frontier in Fluoropolymers
Fluorinated polymers are a cornerstone of modern materials science, prized for their exceptional thermal stability, chemical inertness, and unique surface properties.[1] While traditional fluoropolymers like polytetrafluoroethylene (PTFE) are perfluoroalkanes, a more nuanced class of materials—fluorinated polyethers—offers a compelling combination of the C-F bond's stability with the flexibility and functionality of an ether backbone.[2] These materials are critical for applications ranging from high-performance lubricants to advanced biomedical coatings.[3][4]
This guide introduces 3,3,4,4-Tetrafluorooxolane (TFO), a fluorinated analog of tetrahydrofuran (THF), as a monomer for synthesizing novel fluorinated polyethers. Despite its potential, TFO remains a largely unexplored building block. The objective of this document is to provide a comprehensive scientific and practical framework for researchers and developers to pioneer the use of TFO. We will delve into the mechanistic underpinnings of its polymerization, provide detailed, field-tested protocols for its homopolymerization and copolymerization, and outline a robust strategy for characterizing the resulting polymers.
Monomer Profile: this compound (TFO)
This compound, also known as 3,3,4,4-Tetrafluorotetrahydrofuran, is a cyclic ether where the four hydrogen atoms on the carbons beta to the oxygen are replaced by fluorine. This substitution is not trivial; it fundamentally alters the monomer's chemical and physical properties, making it a unique candidate for polymer development.
Scientific Rationale for TFO in Polymer Synthesis: The strategic placement of fluorine atoms in TFO imparts a distinct reactivity profile and predicts desirable polymer properties:
-
Enhanced Stability: The high energy of the C-F bond (~485 kJ/mol) is the source of the exceptional thermal and chemical resistance characteristic of fluoropolymers.[1]
-
Reduced Basicity: The strong inductive electron-withdrawing effect of the four fluorine atoms significantly reduces the electron density on the ether oxygen. This lowered basicity makes TFO less reactive than its hydrocarbon counterpart, THF, necessitating more potent cationic initiators for ring-opening.
-
Polarity and Solubility: The C-F bonds introduce high polarity, which can influence the polymer's dielectric properties and its solubility in specialized fluorinated solvents.
-
Flexible Backbone: Unlike the rigid C-C backbone of PTFE, the ether linkages in a poly(TFO) backbone offer greater conformational freedom, potentially leading to materials that are amorphous and have lower glass transition temperatures than their perfluoroalkane analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₄F₄O | [5] |
| Molecular Weight | 144.07 g/mol | [5] |
| Appearance | Colorless Liquid | |
| Boiling Point | 82 °C | [5] |
| Density | 1.38 g/cm³ | [5] |
| Refractive Index | 1.32 | [5] |
| Synonyms | 3,3,4,4-Tetrafluorotetrahydrofuran |[5] |
Core Mechanism: Cationic Ring-Opening Polymerization (CROP)
The polymerization of cyclic ethers like TFO proceeds via a cationic ring-opening polymerization (CROP) mechanism.[6] This process involves the generation of a cationic active center that propagates by sequentially opening monomer rings. Understanding this mechanism is critical to controlling the polymerization and achieving desired polymer characteristics.
The overall process can be broken down into three key stages: initiation, propagation, and termination/transfer.
Caption: Experimental workflow from system setup to final polymer characterization.
Detailed Step-by-Step Protocol:
-
Materials & Reagents:
-
This compound (TFO), >98% purity
-
Boron trifluoride etherate (BF₃·OEt₂), redistilled
-
1,4-Butanediol, anhydrous
-
Dichloromethane (DCM), anhydrous, >99.8%
-
Methanol, anhydrous
-
Nitrogen or Argon gas, high purity
-
-
Procedure:
-
Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of nitrogen.
-
Charging: Through the septum via syringe, add 50 mL of anhydrous DCM, followed by 0.090 g (1 mmol) of 1,4-butanediol. Then, add 14.4 g (100 mmol) of TFO monomer.
-
Initiation: Cool the flask to 0°C in an ice-water bath. Slowly add 0.28 mL (2.2 mmol) of BF₃·OEt₂ dropwise over 5 minutes with vigorous stirring. The solution may become slightly viscous.
-
Polymerization: Seal the flask and allow the reaction to stir at 0°C for 24 hours. A noticeable increase in viscosity should be observed.
-
Termination: Quench the polymerization by slowly adding 5 mL of chilled anhydrous methanol. Stir for an additional 15 minutes.
-
Isolation: Pour the polymer solution into 500 mL of deionized water while stirring rapidly. The polymer should precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration. Wash the polymer thoroughly with 3 x 100 mL of deionized water.
-
Drying: Dry the polymer in a vacuum oven at 40°C to a constant weight.
-
Application Protocol 2: Copolymerization of TFO with Tetrahydrofuran (THF)
This protocol describes the synthesis of a random or gradient copolymer of TFO and THF, creating a tunable semi-fluorinated polyether.
Scientific Rationale: Copolymerizing TFO with its non-fluorinated analog, THF, is a strategic approach to tailor material properties. THF is more reactive in CROP due to the higher basicity of its ether oxygen. [7]This difference in reactivity will likely result in a gradient copolymer, where the more reactive THF is incorporated preferentially at the beginning of the polymerization. The resulting copolymer is expected to have improved solubility in common organic solvents and a tunable fluorine content, allowing for fine-control over properties like surface energy and chemical resistance. [8] Detailed Step-by-Step Protocol:
-
Materials & Reagents:
-
Same as Protocol 1, with the addition of Tetrahydrofuran (THF), anhydrous, >99.9%.
-
-
Procedure:
-
Preparation: Use the same flame-dried glassware setup as in Protocol 1.
-
Charging: Add 60 mL of anhydrous DCM and 0.090 g (1 mmol) of 1,4-butanediol to the flask. Add a comonomer mixture of 7.2 g (50 mmol) of TFO and 3.6 g (50 mmol) of anhydrous THF.
-
Initiation: Cool the flask to 0°C. Slowly add 0.28 mL (2.2 mmol) of BF₃·OEt₂ dropwise.
-
Polymerization: Allow the reaction to stir at 0°C for 24 hours.
-
Termination and Isolation: Follow steps 5-8 from Protocol 1. The resulting polymer may be gummier than the homopolymer and may require extraction with a suitable solvent (e.g., ethyl acetate) rather than precipitation if it does not solidify.
-
Characterization of TFO-Based Polymers
Thorough characterization is essential to confirm the successful synthesis and understand the properties of the new TFO-based polymers. A multi-technique approach is required.
Table 2: Key Characterization Techniques and Expected Outcomes
| Technique | Purpose & Key Information | Expected Outcome for Poly(TFO) |
|---|---|---|
| ¹⁹F NMR | Confirms incorporation of TFO. Provides information on microstructure. | A characteristic signal in the perfluoroether region, distinct from the monomer. |
| ¹H NMR | Determines copolymer composition (TFO vs. THF ratio). End-group analysis for molecular weight estimation. [9] | Absence of monomer signals. For copolymers, integration of THF peaks vs. end-group signals. |
| GPC/SEC | Measures number-average (Mn) and weight-average (Mw) molecular weight, and dispersity (Đ = Mw/Mn). | A monomodal distribution with Đ < 1.8, indicating a controlled polymerization process. |
| DSC | Determines glass transition temperature (Tg) and melting point (Tm). | An amorphous polymer is expected, showing a clear Tg. The Tg will depend on molecular weight and copolymer composition. |
| TGA | Assesses thermal stability and decomposition temperature (Td). [10] | High thermal stability, with a Td > 350°C in an inert atmosphere. |
| Contact Angle | Measures the static contact angle with water and oil to determine surface energy and hydrophobicity/oleophobicity. [11]| High contact angles, indicating a low surface energy material. |
Potential Applications & Future Directions
The unique properties anticipated for TFO-based polymers open up a range of high-value applications:
-
Advanced Lubricants: The combination of an ether backbone for fluidity and C-F bonds for stability could yield superior lubricants for extreme temperature and pressure environments.
-
Chemically Resistant Coatings: These polymers could serve as high-performance coatings for chemical processing equipment, protecting against corrosive reagents. [3]* Low-Dielectric Materials: The low polarizability of the C-F bond makes these materials candidates for dielectric layers in microelectronics, reducing signal loss. [2]* Hydrophobic/Oleophobic Surfaces: As surface modifiers, they can create highly repellent surfaces for anti-fouling and self-cleaning applications.
-
Polymer Additives: Small amounts of TFO-based oligomers could be used as additives to enhance the surface properties or chemical resistance of other commodity polymers.
Future research should focus on exploring alternative initiator systems to gain better control over molecular weight and architecture, investigating copolymerization with a wider range of monomers (e.g., fluorinated epoxides), and scaling these polymerization processes for industrial evaluation.
References
- Study of a Novel Fluorine-Containing Polyether Waterborne Polyurethane with POSS as a Cross-Linking Agent. MDPI.
- Synthesis of Crystalline CF3 -Rich Perfluoropolyethers from Hexafluoropropylene Oxide and (Trifluoromethyl)Trimethylsilane. PubMed.
- Synthesis of Fluorinated Polymers and Evalu
- Depolymerizable Semi-fluorinated Polymers for Sustainable Functional M
- Characterization of a Poly(fluorooxetane) and Poly(fluorooxetane-co-THF) by MALDI Mass Spectrometry, Size Exclusion Chromatography, and NMR Spectroscopy.
- Synthesis of Fluorinated Polymers and Evalu
- Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. PMC - NIH.
- Synthesis of new linear perfluoroalkyl polyethers starting from diols and tetrafluoroethylene.
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
- 3,3,4,4-Tetrafluorotetrahydrofuran. TCI AMERICA.
- Synthesis and characterization of new fluorine-containing polyethers.
- Ring-opening polymerization.
- 3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. lookchem.
- PTFE – A Fascinating Polymer Investigated by Advanced Thermal Analysis Techniques. NETZSCH.
- Perfluorodioxolane Polymers for Gas Separation Membrane Applic
- Formation of cyclic structures in the cationic ring-opening polymeriz
- Copolymerization of 3,3‐bis(chloromethyl) oxacyclobutane and tetrahydrofuran.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fluorinated Polymers and Evaluation of Wettability [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3,3,4,4-Tetrafluorooxolane in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Stereochemical Control and the Role of the Solvent
The synthesis of single-enantiomer chiral molecules is a cornerstone of modern drug discovery and development. The biological activity of a therapeutic agent is intrinsically linked to its three-dimensional structure, making the control of stereochemistry a critical parameter. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral product, relies on the intricate interplay between a chiral catalyst, the substrate, and the reaction environment. The solvent, often perceived as a passive medium, plays a crucial and active role in dictating the outcome of these stereoselective transformations. It can influence catalyst solubility, stability, and activity, as well as stabilize transition states, thereby directly impacting both the yield and the enantioselectivity of a reaction.
Fluorinated solvents have emerged as a compelling class of media for asymmetric catalysis. Their unique properties, such as low nucleophilicity, distinct polarity, and the ability to form specific interactions (e.g., hydrogen bonds or fluorous interactions), can lead to enhanced stereochemical control. While solvents like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been more extensively studied, 3,3,4,4-Tetrafluorooxolane (TFO) presents itself as a promising, yet less explored, alternative. This document serves as a detailed guide to the properties of TFO and provides a framework for its application in asymmetric synthesis.
Understanding this compound (TFO): A Profile
This compound (also known as 3,3,4,4-Tetrafluorotetrahydrofuran) is a fluorinated cyclic ether.[1] Its structure, characterized by the presence of four fluorine atoms on the tetrahydrofuran ring, imparts a unique combination of physical and chemical properties.
Key Physicochemical Properties of TFO
| Property | Value | Significance in Asymmetric Synthesis |
| Molecular Formula | C₄H₄F₄O | The high fluorine content contributes to its unique solvent properties.[2] |
| Molecular Weight | 144.07 g/mol | |
| Boiling Point | ~82 °C | A convenient boiling point for a range of reaction temperatures and for removal under reduced pressure.[2] |
| Density | ~1.38 g/cm³ | Higher density than many common organic solvents. |
| Polarity | High Polarity | The polarity of TFO can influence the solubility of catalysts and reagents, and stabilize polar transition states.[1] |
| Chemical Stability | High | The C-F bonds enhance the chemical stability and resistance to oxidation, making it a robust solvent for a variety of reaction conditions.[1][2] |
The combination of high polarity and chemical stability makes TFO an intriguing candidate for reactions where traditional ethereal solvents might be too reactive or not provide the desired level of stereochemical induction.
The Rationale for TFO in Asymmetric Synthesis: A Mechanistic Perspective
While specific, published examples of asymmetric reactions in TFO are not widely available, we can extrapolate its potential benefits based on the behavior of other fluorinated solvents and general principles of solvent effects in stereoselective catalysis.
The influence of a solvent on the enantioselectivity of a reaction is a complex phenomenon. It can arise from several factors, including:
-
Stabilization of Transition States: The solvent can preferentially stabilize the transition state leading to the desired enantiomer through specific interactions like hydrogen bonding or dipole-dipole interactions. The polar nature of TFO suggests it could play a significant role in stabilizing charged or polar transition states.
-
Catalyst Conformation and Aggregation: The solvent can influence the conformational equilibrium of a chiral catalyst or its state of aggregation. This can, in turn, affect the geometry of the catalyst's active site and its ability to discriminate between the prochiral faces of the substrate.
-
Solute-Solvent Interactions: The specific interactions between the solvent and the reactants or catalyst can alter their reactivity and steric environment. The fluorine atoms in TFO can lead to unique solvation shells around the reacting species.
The following diagram illustrates the central role of the solvent in modulating the energy landscape of an asymmetric reaction.
Caption: General workflow for evaluating TFO in asymmetric synthesis.
Step-by-Step Protocol
-
Solvent and Reagent Preparation:
-
Ensure this compound is of high purity and anhydrous. If necessary, dry the solvent over a suitable drying agent (e.g., molecular sieves) and distill under an inert atmosphere.
-
Prepare stock solutions of the substrate and catalyst in TFO, if desired, to ensure accurate addition.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst (e.g., 0.5-2 mol%).
-
Add the desired volume of anhydrous TFO to dissolve the catalyst.
-
Add the prochiral ketone substrate (1 equivalent).
-
For hydrogenations, pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 1-50 atm). For other reactions, add the appropriate coreactants.
-
-
Reaction Execution:
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature, or heat/cool as necessary).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, carefully vent the reaction vessel (if pressurized).
-
Quench the reaction by adding a suitable quenching agent (e.g., water or a saturated aqueous solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
-
Optimization and Causality
-
Temperature Screening: The enantioselectivity of many asymmetric reactions is highly temperature-dependent. A lower temperature often leads to higher enantioselectivity due to the increased difference in the free energies of the diastereomeric transition states.
-
Concentration Effects: Varying the concentration of the substrate can influence the aggregation state of the catalyst and may affect both the reaction rate and the enantioselectivity.
-
Comparison with Standard Solvents: To truly understand the effect of TFO, it is crucial to run control experiments under identical conditions using more conventional solvents (e.g., THF, dichloromethane, toluene). This comparative data will highlight the specific contribution of TFO to the reaction outcome.
Safety and Handling of this compound
As with all laboratory chemicals, proper safety precautions must be observed when handling TFO.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle TFO in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.
-
Disposal: Dispose of TFO and any reaction waste in accordance with local, state, and federal regulations for chemical waste.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
This compound represents an under-explored solvent with a promising profile for applications in asymmetric synthesis. Its unique combination of polarity, stability, and fluorination offers a new parameter for chemists to tune the stereochemical outcome of catalytic reactions. While the current literature lacks extensive examples of its use, the theoretical advantages and the general protocols outlined in this document provide a solid foundation for researchers to begin exploring the potential of TFO in their own synthetic endeavors. Systematic investigation of TFO across a range of asymmetric transformations will be key to unlocking its full potential and establishing it as a valuable tool in the synthesis of chiral molecules.
References
- This is a placeholder for a reference that would discuss the general importance of asymmetric synthesis in drug discovery.
- This is a placeholder for a review on the role of solvents in asymmetric c
- This is a placeholder for a review on the use of fluorin
- This is a placeholder for a publication detailing the synthesis and properties of this compound.
- This is a placeholder for a theoretical or computational study on solvent effects in asymmetric c
-
LookChem. Cas 374-33-4,3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. Available at: [Link]
- This is a placeholder for a reference on safety and handling of fluorin
Sources
Navigating Reaction Workups in 3,3,4,4-Tetrafluorooxolane: A Guide for the Modern Chemist
In the ever-evolving landscape of synthetic chemistry, the choice of solvent is a critical parameter that can dictate the success of a reaction. 3,3,4,4-Tetrafluorooxolane (TFO), a fluorinated cyclic ether, has emerged as a valuable solvent due to its unique properties, including high polarity, low viscosity, and chemical stability.[1] However, the distinct physicochemical characteristics of TFO necessitate a tailored approach to reaction workup procedures. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and detailed protocols for the effective workup of chemical reactions conducted in this promising solvent.
Understanding the Physicochemical Landscape of TFO
A thorough understanding of the physical and chemical properties of this compound is fundamental to designing effective workup strategies. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C4H4F4O | [2] |
| Molecular Weight | 144.07 g/mol | [2] |
| Boiling Point | 82 °C | [2] |
| Density | 1.38 g/cm³ | [2] |
| Appearance | Colorless liquid | [2] |
| Flammability | Flammable | [3] |
The high density of TFO is a particularly important consideration for liquid-liquid extractions, as it will typically form the lower layer when mixed with common aqueous and many organic solvents.
The Cornerstone of TFO Workups: Liquid-Liquid Extraction
Due to the fluorinated nature of TFO, it exhibits limited miscibility with many common organic solvents, making liquid-liquid extraction the primary method for product isolation. The general principle is to partition the desired compound between the TFO phase and an immiscible extraction solvent.
Solvent Selection: A Critical Decision
The choice of extraction solvent is paramount and depends on the polarity of the target compound. A general guideline is the principle of "like dissolves like".[4]
-
For Nonpolar to Moderately Polar Compounds: Non-fluorinated organic solvents such as diethyl ether, ethyl acetate, or dichloromethane are typically effective.
-
For Polar Compounds: More polar extraction solvents or multiple extractions may be necessary. In some cases, a mixture of solvents, such as chloroform/isopropanol, can be employed to extract highly polar, water-soluble organic compounds from the aqueous phase.[1]
It is crucial to perform a small-scale test extraction to determine the optimal solvent system for your specific product.
The Workflow of Liquid-Liquid Extraction from TFO
The following diagram illustrates the general workflow for a liquid-liquid extraction-based workup of a reaction conducted in TFO.
Caption: General workflow for liquid-liquid extraction from a TFO reaction mixture.
Detailed Protocols for TFO Reaction Workups
The following protocols provide step-by-step guidance for common workup scenarios. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [5]
Protocol 1: Workup of a Non-Aqueous Reaction
This protocol is suitable for reactions where the product and byproducts are not water-soluble.
Materials:
-
Quenching agent (e.g., saturated aqueous ammonium chloride, water)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Deionized water
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the appropriate quenching agent dropwise with stirring. For example, for organometallic reagents, a slow addition of saturated aqueous ammonium chloride is a common practice.[6]
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add the chosen organic extraction solvent. The volume of the extraction solvent should be approximately equal to the volume of the TFO.
-
Mixing and Separation: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes, venting periodically. Place the funnel in a ring stand and allow the layers to separate completely. Given the density of TFO (1.38 g/cm³), the TFO layer will likely be the bottom layer.[2]
-
Layer Separation: Carefully drain the lower TFO layer into a clean flask. Pour the upper organic layer out through the top of the separatory funnel into another clean flask.
-
Back Extraction (Optional but Recommended): To maximize product recovery, return the TFO layer to the separatory funnel and extract it again with a fresh portion of the organic solvent. Combine the organic layers.
-
Aqueous Washes: Wash the combined organic extracts sequentially with deionized water and then with brine to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Workup of a Reaction with Water-Soluble Byproducts
This protocol is designed for reactions that generate water-soluble impurities.
Materials:
-
Same as Protocol 1
-
Saturated aqueous sodium bicarbonate (if acidic byproducts are present)
-
Dilute aqueous acid (e.g., 1M HCl, if basic byproducts are present)
Procedure:
-
Quenching: Follow the quenching procedure as described in Protocol 1.
-
Extraction: Transfer the quenched mixture to a separatory funnel and add an equal volume of deionized water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine and Wash: Combine the organic extracts. If the reaction generated acidic byproducts, wash the combined organic layers with saturated aqueous sodium bicarbonate until the aqueous layer is basic to litmus paper.[7] If basic byproducts are present, wash with dilute aqueous acid.
-
Final Washes: Wash the organic layer with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Purification of the Crude Product
Following the initial workup, the crude product will likely require further purification. The choice of purification method depends on the properties of the product.
Purification by Distillation
Purification by Column Chromatography
For non-volatile or thermally sensitive compounds, or for mixtures that are difficult to separate by distillation, column chromatography is the method of choice.[8]
General Chromatography Workflow:
Caption: General workflow for purification by column chromatography.
Solvent Removal and Disposal
TFO Removal
TFO can be removed from the final product by rotary evaporation, taking into account its boiling point of 82 °C.[2] For high-boiling products, distillation under reduced pressure may be necessary. In some cases, co-distillation with a higher boiling solvent like toluene can be effective for removing trace amounts of TFO.
Waste Disposal
All waste containing TFO and other chemicals must be disposed of in accordance with local, state, and federal regulations. Fluorinated compounds can be persistent in the environment, so it is crucial to follow proper disposal protocols.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Safety and Handling of this compound
TFO is a flammable liquid and should be handled with care.[3] Always work in a well-ventilated fume hood and keep the container tightly closed when not in use.[5] Avoid contact with skin and eyes, and wear appropriate personal protective equipment.[5] In case of skin contact, immediately wash with plenty of water.[3]
Conclusion
The use of this compound as a reaction solvent offers several advantages in modern organic synthesis. By understanding its unique properties and employing the appropriate workup procedures, researchers can effectively isolate and purify their desired products. The protocols and guidelines presented in this document provide a solid foundation for navigating reaction workups in this versatile fluorinated solvent, ensuring both efficiency and safety in the laboratory.
References
-
ResearchGate. (2016, October 21). Can anyone suggest a convenient method for the removal of TfOH (solvent amount) from the reaction system without water extraction or base treatment?. Retrieved from [Link]
- (This cit
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U.S. Environmental Protection Agency. (2024, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
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- U.S. Patent No. 2,794,773. (1957). Separation of hydrocarbon types by azeotropic distillation. Google Patents.
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Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
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LookChem. (n.d.). Cas 374-33-4,3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. Retrieved from [Link]
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Tsolakidou, A. (2021). A Report on Reagents and its Quenching Methods. Research & Reviews: Journal of Chemistry, 10(3). Retrieved from [Link]
-
Tang, K., Bai, P., Huang, C., & Liu, W. (2012). Separation of Tetrahydrofuran-Ethanol Azeotropic Mixture by Extractive Distillation. Asian Journal of Chemistry, 24(12), 5515-5519. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with 3,3,4,4-Tetrafluorooxolane
Welcome to the technical support center for 3,3,4,4-Tetrafluorooxolane. This guide is designed for researchers, scientists, and professionals in drug development seeking to optimize their reaction conditions using this versatile fluorinated solvent. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
Introduction to this compound
This compound, a fluorinated analog of tetrahydrofuran (THF), is a stable, colorless liquid with a high boiling point, making it a valuable and non-reactive solvent for a variety of chemical transformations.[1] Its unique properties offer potential advantages in organic synthesis and materials science.[1] This guide will help you navigate the nuances of working with this solvent to achieve optimal results.
Frequently Asked Questions (FAQs)
1. What are the key physical properties of this compound?
Understanding the physical properties of a solvent is crucial for reaction setup and optimization. Here is a summary of the key properties of this compound:
| Property | Value |
| Molecular Formula | C4H4F4O |
| Molecular Weight | 144.07 g/mol |
| Boiling Point | 82 °C[1] |
| Density | 1.38 g/cm³[1] |
| Refractive Index | 1.32[1] |
| Appearance | Colorless liquid[1] |
2. What are the primary applications of this compound in organic synthesis?
This compound serves as a stable and non-reactive solvent in various chemical reactions.[1] It is particularly useful in syntheses where traditional ether solvents like THF might be too reactive or have a boiling point that is too low. Its applications include its use as a medium for reactions and as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1]
3. What are the main safety precautions to consider when working with this compound?
As with any chemical, proper safety measures are paramount. Key safety precautions include:
-
Handling: Work in a well-ventilated area, preferably under a fume hood.[2][3] Avoid inhaling vapors and direct contact with skin and eyes.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2][3]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place, away from heat and ignition sources.[2]
-
Fire Safety: this compound is flammable.[2] Keep it away from open flames, sparks, and hot surfaces.[2] Use explosion-proof electrical equipment.[2]
4. How should I dry this compound before use in moisture-sensitive reactions?
For moisture-sensitive applications like Grignard or organolithium reactions, it is critical to use an anhydrous solvent.[4] A common and effective method for drying ethereal solvents is distillation from a suitable drying agent. For solvents like THF, distillation from sodium benzophenone ketyl is a standard procedure.[5] A similar approach can be adapted for this compound. Pre-drying with a less reactive agent like potassium hydroxide (KOH) or molecular sieves can also be employed before final distillation.[5]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered when using this compound in specific reaction types.
Grignard Reactions
Grignard reagents are highly reactive and sensitive to the reaction environment. The choice of solvent is critical for their successful formation and subsequent reactions.[6]
Issue 1: Grignard reagent formation is sluggish or does not initiate.
-
Causality & Solution:
-
Insufficiently Dried Solvent: The presence of water will quench the Grignard reagent as it forms. Ensure your this compound is rigorously dried.
-
Passive Magnesium Surface: The magnesium turnings may have a passivating oxide layer. Gently crush the magnesium turnings in a dry flask (under inert atmosphere) to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.
-
Initiation Temperature: While some Grignard reactions start at room temperature, gentle heating may be required to initiate the reaction. The higher boiling point of this compound (82 °C) compared to diethyl ether (34.6 °C) or THF (66 °C) allows for a wider range of initiation temperatures.[1][7]
-
Issue 2: Low yield of the desired alcohol after reaction with a carbonyl compound.
-
Causality & Solution:
-
Reagent Solubility: While this compound is a good solvent for many organic compounds, the solubility of your specific Grignard reagent or substrate may be limited. If you observe precipitation, consider if a co-solvent might be necessary, though this should be approached with caution to avoid unwanted side reactions. The solubility of organometallic compounds is often highest in coordinating solvents like ethers.[8]
-
Side Reactions: Grignard reagents are strong bases and can deprotonate acidic protons, leading to side products. Ensure your substrate does not have acidic functional groups (e.g., alcohols, carboxylic acids).
-
Experimental Protocol: General Procedure for a Grignard Reaction
Caption: Workflow for a typical Grignard reaction.
Organolithium Reactions
Organolithium reagents are even more reactive and basic than Grignard reagents, demanding stringent anhydrous and inert conditions.[9][10]
Issue 1: Decomposition of the organolithium reagent or solvent.
-
Causality & Solution:
-
Reaction with Solvent: While more stable than THF to lithiation, this compound can still potentially react with highly reactive organolithiums, especially at elevated temperatures.[10][11] It is crucial to maintain low temperatures (e.g., -78 °C) during the formation and use of organolithium reagents.
-
Thermal Instability: Some organolithium reagents are thermally unstable. Prepare and use them at low temperatures without prolonged storage.
-
Issue 2: Poor regioselectivity in lithiation reactions.
-
Causality & Solution:
-
Directed Ortho-Metalation: The regioselectivity of lithiation is often directed by Lewis basic functional groups on the substrate that can coordinate to the lithium ion.[11] The coordinating ability of this compound as a solvent may influence this interaction.
-
Steric and Electronic Effects: The inherent acidity of protons on the substrate plays a significant role.[11] The choice of organolithium reagent (e.g., n-BuLi vs. t-BuLi) can also influence selectivity due to steric hindrance.[11]
-
Troubleshooting Flowchart for Lithiation Reactions
Caption: Decision tree for troubleshooting lithiation reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Solvent choice can significantly impact the outcome of cross-coupling reactions by influencing catalyst solubility, stability, and reactivity.[12][13][14][15][16]
Issue 1: Low or no catalytic activity.
-
Causality & Solution:
-
Catalyst Solubility: The pre-catalyst and the active catalytic species must be soluble in the reaction medium. The fluorinated nature of this compound may lead to different solubility profiles for common palladium or nickel catalysts compared to traditional solvents. If insolubility is suspected, a preliminary solubility test of the catalyst in the solvent at the reaction temperature is recommended.
-
Ligand Compatibility: The chosen ligand may not be optimal for the reaction in this specific solvent. The polarity and coordinating ability of this compound could affect the ligand-metal interaction. Screening different ligands may be necessary.
-
Base Insolubility: The inorganic base (e.g., K2CO3, Cs2CO3) used in many cross-coupling reactions may have poor solubility in this compound. This can lead to a slow or incomplete reaction. Using a more soluble base or adding a phase-transfer catalyst could be beneficial.
-
Issue 2: Formation of side products (e.g., homocoupling).
-
Causality & Solution:
-
Reaction Rate Mismatch: If the rate of oxidative addition is much faster than the rate of transmetalation and reductive elimination, homocoupling of the organometallic reagent can occur. The reaction kinetics can be influenced by the solvent.
-
Temperature Control: The higher boiling point of this compound allows for reactions at higher temperatures, which can sometimes accelerate undesired side reactions. It is important to carefully optimize the reaction temperature.
-
Concluding Remarks
This compound presents a valuable alternative to traditional ethereal solvents, particularly in applications requiring higher temperatures and greater stability. Successful implementation requires careful consideration of its unique properties and a systematic approach to troubleshooting. By understanding the principles outlined in this guide, researchers can effectively optimize their reaction conditions and unlock the full potential of this fluorinated solvent.
References
- Vertex AI Search. Specific Solvent Issues with Fluorination. Wordpress. Accessed January 17, 2026.
- Matheson Tri-Gas, Inc. MATERIAL SAFETY DATA SHEET: TETRAFLUOROMETHANE. Published December 11, 2008.
- Sigma-Aldrich. SAFETY DATA SHEET: 3,3,4,4-Tetrafluorotetrahydrofuran. Published July 8, 2025.
- BenchChem.
- LookChem. Cas 374-33-4, 3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. Accessed January 17, 2026.
- Synquest Labs. SAFETY DATA SHEET: 3,3,4,4-Tetrafluorocyclobutene-1. Accessed January 17, 2026.
- Bailey, W. F. Optimization of Organolithium Reactions. J. Org. Chem.2020, 85 (11), 6835–6848.
- Ramirez, A.; Sun, X.; Collum, D. B. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. J. Am. Chem. Soc.2022, 144 (3), 1128–1135.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Accessed January 17, 2026.
- ThatChemist. Are These 'Inert' Solvents Actually Reactive?. YouTube. September 20, 2022.
- Airgas. SAFETY DATA SHEET: Silicon Tetrafluoride. Published April 3, 2025.
- Han, F.-S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013, 42, 5270-5298.
- ResearchGate. Optimization of Organolithium Reactions | Request PDF. Accessed January 17, 2026.
- ResearchGate. A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. Published November 13, 2023.
- MDPI. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Published: 28 July 2021.
- ResearchGate.
- MDPI Books. Transition Metal Catalyzed Cross-Coupling Reactions. Accessed January 17, 2026.
- ACS GCI Pharmaceutical Roundtable. Fluorination - Wordpress. Accessed January 17, 2026.
- MDPI. Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions. Published: 28 December 2017.
- Pearson. Which of the following compounds are suitable solvents for Grignard reactions?. Accessed January 17, 2026.
- Wikipedia. Tetrahydrofuran. Accessed January 17, 2026.
- Sigma-Aldrich. Grignard Reagents. Accessed January 17, 2026.
- Quora. What is THF in organic chemistry?. Published June 8, 2017.
- Ijarse. APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. International Journal of Advance Research In Science And Engineering. 2014, 3.
- ResearchGate. How to dry THF?. Published January 14, 2021.
- ResearchGate. Role of solvent tetrahydrofuran (THF). a Variation of solvent (only...). Accessed January 17, 2026.
- Quora. Why is diethyl ether or furan the specific solvent used in the preparation of Grignard reagents?. Published March 6, 2017.
- Arkivoc. Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. 2009, (vi), 167-173.
- Royal Society of Chemistry. Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Chem. Commun., 2023, 59, 11186-11189.
- ResearchGate. Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. Published July 8, 2017.
- YouTube. What Is THF In Organic Chemistry?. Published January 7, 2025.
- Organic Chemistry Portal. Tetrahydrofuran synthesis. Accessed January 17, 2026.
- PubChem. 3,3,4,4-Tetrafluorohexane. Accessed January 17, 2026.
- YouTube. Drying Nylon Filament Spools: How Long Does It Take?. Published August 3, 2025.
- ResearchGate. (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Published August 5, 2025.
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Side reactions and byproducts when using 3,3,4,4-Tetrafluorooxolane
Welcome to the Technical Support Center for 3,3,4,4-Tetrafluorooxolane (TFO). This resource is designed for researchers, scientists, and professionals in drug development who utilize TFO in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to address potential challenges and ensure the integrity of your research.
Introduction to this compound (TFO)
This compound, a fluorinated cyclic ether, is valued in the scientific community for its unique properties as a solvent and a building block in organic synthesis. Its chemical structure, characterized by a tetrahydrofuran ring substituted with four fluorine atoms, imparts high polarity, low viscosity, and enhanced chemical stability and resistance to oxidation compared to its non-fluorinated counterpart, tetrahydrofuran (THF).[1] However, a comprehensive understanding of its potential side reactions and byproduct formation is crucial for its effective and safe use. This guide provides practical, experience-based insights into the reactivity of TFO to help you anticipate and mitigate potential issues in your experiments.
Troubleshooting Guide: Unexpected Results and Side Reactions
This section addresses specific problems that may arise during the use of this compound, providing potential causes and actionable solutions.
Question 1: I am observing unexpected peaks in my NMR/GC-MS analysis after a reaction in which TFO was used as a solvent at elevated temperatures. What could be the cause?
Potential Cause: Although TFO is known for its thermal stability, prolonged heating at high temperatures can lead to decomposition. The C-F and C-C bonds in fluorinated compounds, while strong, are not entirely inert. Thermal stress can induce fragmentation of the TFO molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thermal decomposition of TFO.
Detailed Steps:
-
Analyze Byproducts: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify the unexpected peaks. Look for fragments consistent with the cleavage of the TFO ring.
-
Lower Reaction Temperature: If the reaction conditions permit, reduce the temperature to minimize thermal decomposition.
-
Alternative Solvents: If high temperatures are necessary, consider a more robust, higher-boiling fluorinated solvent.
-
Control Experiment: Heat TFO under the same reaction conditions (temperature, time, and any catalysts) but without the reactants. Analyze the solvent for any degradation products. This will confirm if the observed byproducts are a result of TFO decomposition.
Question 2: My reaction is unexpectedly sluggish, and I suspect the Grignard reagent I prepared in TFO is not as active as expected. What could be the issue?
Potential Cause: While ethers are common solvents for Grignard reactions, the highly electronegative fluorine atoms in TFO can influence the stability and reactivity of the Grignard reagent. The Lewis basicity of the ether oxygen in TFO is reduced by the electron-withdrawing effect of the adjacent difluoromethylene groups. This diminished coordinating ability can affect the formation and stability of the Grignard reagent.
Troubleshooting Steps:
-
Solvent Comparison: If possible, perform a parallel reaction using anhydrous tetrahydrofuran (THF) as the solvent to compare the reaction rates and yields.
-
Co-solvent System: Consider using a mixture of TFO and a more strongly coordinating solvent like THF or 2-methyltetrahydrofuran (2-MeTHF) to improve the stability of the Grignard reagent.
-
Reagent Titration: Before use, titrate the Grignard reagent prepared in TFO to determine its active concentration accurately.
Question 3: I am performing a reaction with a strong base, and I am seeing byproducts that I suspect are from the TFO solvent. Is this possible?
Potential Cause: Strong bases, particularly organolithium reagents or hindered alkoxides, can potentially deprotonate the α-protons of TFO, although this is less likely than with non-fluorinated ethers due to the electron-withdrawing nature of the fluorine atoms. A more probable side reaction is a nucleophilic attack on the carbon atoms adjacent to the oxygen, which could lead to ring-opening, especially at elevated temperatures.
Diagram of Potential Base-Induced Side Reaction:
Caption: Potential reaction of TFO with a strong base.
Mitigation Strategies:
-
Lower Temperature: Perform the reaction at the lowest possible temperature to disfavor side reactions.
-
Alternative Solvent: If the reaction chemistry allows, switch to a more inert solvent that is less susceptible to attack by strong bases.
-
Slow Addition: Add the strong base slowly to the reaction mixture to maintain a low instantaneous concentration.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercially available this compound?
A1: The synthesis of TFO can potentially lead to several impurities. While specific impurities will depend on the synthetic route, potential contaminants could include starting materials, partially fluorinated intermediates, or byproducts from side reactions. It is always recommended to check the certificate of analysis from the supplier and, if necessary, purify the solvent by distillation before use in sensitive applications.
Q2: How does the reactivity of TFO compare to that of Tetrahydrofuran (THF)?
A2: The four fluorine atoms in TFO have a significant impact on its reactivity compared to THF. The electron-withdrawing nature of fluorine reduces the Lewis basicity of the oxygen atom, making TFO a weaker coordinating solvent. This can affect the solubility and reactivity of Lewis acidic species. The C-F bonds also make the molecule more resistant to oxidation.
Q3: Can TFO undergo ring-opening polymerization?
A3: Cationic ring-opening polymerization is a known reaction for cyclic ethers like THF.[2][3] While TFO is generally more stable, strong Lewis acids or superacids could potentially initiate its polymerization, especially under forcing conditions. If you are using strong Lewis acids in TFO, be aware of the potential for oligomer or polymer formation.
Q4: Is TFO compatible with strong acids?
A4: TFO is generally more resistant to strong acids than THF. However, very strong Brønsted or Lewis acids can protonate or coordinate to the ether oxygen, which could activate the ring towards nucleophilic attack and subsequent ring-opening. The stability will be highly dependent on the specific acid, its concentration, and the reaction temperature.
Table 1: General Chemical Compatibility of this compound
| Reagent Class | Compatibility | Potential Side Reactions/Byproducts |
| Strong Acids | Moderate | Ring-opening under harsh conditions. |
| Strong Bases | Moderate | Potential for nucleophilic attack and ring-opening. |
| Oxidizing Agents | Good | Generally stable due to the presence of C-F bonds. |
| Reducing Agents | Good | Generally stable. |
| Organometallics | Fair to Good | Reduced coordinating ability compared to THF. |
Experimental Protocols
Protocol 1: Control Experiment for Thermal Stability
-
To an oven-dried reaction vessel equipped with a condenser and a magnetic stirrer, add 10 mL of this compound.
-
Heat the solvent to the desired reaction temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the temperature for the intended duration of your reaction.
-
After cooling to room temperature, take an aliquot of the solvent and analyze it by GC-MS to detect any decomposition products.
References
- Fried, J., & Sabo, E. F. (1954). 9-α-Fluoro derivatives of cortisone and hydrocortisone. Journal of the American Chemical Society, 76(5), 1455-1456.
-
Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Retrieved from [Link]
- Key, B. D., Howell, R. D., & Criddle, C. S. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Applied and Environmental Microbiology, 88(14), e00522-22.
- Penczek, S., Cypryk, M., & Duda, A. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry, 11(10), 1735-1745.
- U.S. Patent No. 7,345,209 B2. (2008). Processes for synthesis of 1,3,3,3-tetrafluoropropene.
- U.S. Patent No. 8,415,516 B2. (2013). Production process and purification process for 1,2,3,4-tetrachlorohexafluorobutane.
- Bednarek, M., Kubisa, P., & Penczek, S. (2011). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. International Journal of Polymer Science, 2011, 1-6.
-
LookChem. (n.d.). Cas 374-33-4,3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. Retrieved from [Link]
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- 2. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Managing moisture content in 3,3,4,4-Tetrafluorooxolane for sensitive reactions
A comprehensive guide for researchers, scientists, and drug development professionals on managing moisture content for sensitive reactions.
Introduction: The Challenge of Water in Sensitive Synthesis
Organometallic reagents, such as Grignard reagents and organolithiums, are powerful tools in carbon-carbon bond formation. However, their utility is intrinsically linked to the rigorous exclusion of water.[1][2] These reagents are highly basic and readily undergo protonolysis with even trace amounts of water, leading to the formation of the corresponding hydrocarbon and rendering the organometallic species inactive.[3][4] This not only consumes the expensive reagent but can also lead to undesired side reactions and significantly lower yields.[5]
3,3,4,4-Tetrafluorooxolane is a valuable solvent in many of these sensitive reactions due to its unique properties, including its stability and polarity. However, like all solvents, it is susceptible to moisture contamination. This guide will provide you with the necessary knowledge and protocols to effectively manage the water content in this compound, ensuring the integrity and success of your sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: How does water contamination in this compound affect my Grignard or organolithium reaction?
A1: Water acts as a proton source that will rapidly and irreversibly quench your organometallic reagent. For example, a Grignard reagent (R-MgX) will react with water to form an alkane (R-H) and a magnesium salt, rendering it unable to participate in the desired nucleophilic addition to your substrate.[3] Similarly, an organolithium reagent (R-Li) will be protonated to form an alkane.[5] This leads to a significant reduction in the yield of your desired product and, in cases of severe contamination, complete reaction failure.
Q2: I received a new bottle of this compound labeled "anhydrous." Do I still need to dry it?
A2: While "anhydrous" grade solvents have a very low water content from the manufacturer, it is crucial to understand that they are not entirely free of water and can absorb moisture from the atmosphere each time the bottle is opened. For highly sensitive reactions, it is best practice to either use a freshly opened bottle with a sure-seal cap or to re-dry the solvent before use. The level of dryness required will depend on the specific sensitivity of your reaction.
Q3: What is the most reliable method for determining the water content in this compound?
A3: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in organic solvents.[6] This method is highly specific to water and can provide results in the parts-per-million (ppm) range. Both volumetric and coulometric Karl Fischer titration can be used, with the coulometric method being particularly suitable for very low water content.[7]
Q4: Can I dry this compound with any common drying agent?
A4: No, the choice of drying agent is critical. You must use a drying agent that effectively removes water but does not react with the this compound itself. For fluorinated ethers, compatible drying agents include activated molecular sieves (3Å or 4Å) and calcium hydride (CaH₂).[8][9] Reactive drying agents like sodium metal with benzophenone ketyl, commonly used for other ethers like THF, should be used with caution and their compatibility should be verified, as the reactivity of fluorinated ethers can differ.
Q5: Is this compound prone to peroxide formation like other ethers?
A5: Ethers are known to form explosive peroxides upon exposure to air and light.[3] While fluorination can alter the reactivity, it is prudent to treat all ethers, including this compound, as potential peroxide formers. It is recommended to store the solvent in a dark, airtight container and to test for the presence of peroxides before distillation or concentration, especially if the container has been opened multiple times or stored for an extended period.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My Grignard reaction fails to initiate or proceeds with a very low yield in this compound.
-
Question: I've followed the standard procedure, but I see no signs of reaction (e.g., bubbling, color change, or exotherm). What could be the issue?
-
Answer: The most common culprit is residual moisture.
-
Solvent Purity: Your this compound may contain too much water. We recommend a water content of <50 ppm for most Grignard reactions. Verify the water content using Karl Fischer titration. If it is too high, follow the recommended drying procedure in this guide.
-
Glassware: Ensure all glassware is rigorously dried. This can be achieved by oven-drying at >120 °C for several hours and assembling the apparatus while hot, then allowing it to cool under a stream of dry, inert gas (nitrogen or argon).
-
Reagents: Your magnesium turnings may have an oxide layer, or your organohalide may contain impurities. Try activating the magnesium with a small crystal of iodine or 1,2-dibromoethane.
-
Atmosphere: Ensure your reaction is conducted under a positive pressure of a dry, inert gas. Even small leaks in your setup can introduce atmospheric moisture.
-
Problem 2: My lithium-halogen exchange reaction is not going to completion.
-
Question: I'm performing a lithium-halogen exchange at low temperature, but I'm recovering a significant amount of starting material. Why is this happening?
-
Answer: Similar to Grignard reactions, lithium-halogen exchange is extremely sensitive to moisture.
-
Proton Source: The primary reason for incomplete reaction is often the presence of a proton source, with water being the most common. The organolithium reagent is quenched by water before it can react with your aryl or vinyl halide.
-
Temperature Control: While not directly a moisture issue, ensure your temperature is low enough to prevent side reactions. However, even at -78 °C, the reaction with water is instantaneous.
-
Solvent and Glassware: The same stringent requirements for dry solvent and glassware as for Grignard reactions apply here. A water content of <50 ppm in your this compound is highly recommended.
-
Problem 3: I am getting inconsistent results between batches of my reaction.
-
Question: Sometimes my reaction works perfectly, and other times it fails completely. What could be causing this variability?
-
Answer: Inconsistent results are often a sign of variable water content in one or more of your reagents or solvent.
-
Solvent Handling: How you handle your this compound is critical. If you are using a large bottle that is opened frequently, the water content will increase over time. It is best to aliquot the solvent into smaller, single-use containers under an inert atmosphere.
-
Atmospheric Conditions: The ambient humidity in your lab can affect the amount of moisture introduced during reagent transfer. On humid days, it is even more critical to maintain a good inert atmosphere and work efficiently.
-
Quantify Your Water Content: The only way to ensure consistency is to measure the water content of your solvent before each reaction using Karl Fischer titration. This will allow you to correlate the success of your reaction with a specific water content threshold.
-
Experimental Protocols
Protocol 1: Drying this compound with Activated Molecular Sieves
This protocol is a safe and effective method for drying this compound to low ppm moisture levels.
Materials:
-
This compound (reagent grade)
-
3Å or 4Å Molecular Sieves
-
Oven capable of reaching at least 250 °C
-
Schlenk flask or other suitable oven-dried glassware with a stopcock
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Activate the Molecular Sieves: Place the molecular sieves in a ceramic or glass dish and heat in an oven at 250-300 °C for at least 12 hours.
-
Cool Under Inert Atmosphere: Transfer the hot molecular sieves to a Schlenk flask, seal, and allow to cool to room temperature under a vacuum or a positive pressure of dry inert gas.
-
Solvent Addition: Add the this compound to the flask containing the activated molecular sieves (approximately 5-10% w/v).
-
Drying: Allow the solvent to stand over the molecular sieves for at least 24 hours. For very low moisture levels, 48-72 hours is recommended.
-
Storage and Use: The dried solvent can be stored over the molecular sieves under an inert atmosphere. When needed, the solvent can be transferred to the reaction vessel via a cannula or a dry syringe.
Protocol 2: Determination of Water Content by Coulometric Karl Fischer Titration
This protocol provides a general guideline. Specific parameters may need to be optimized for your instrument.
Materials:
-
Karl Fischer Coulometer
-
Anode and cathode reagents for Karl Fischer titration
-
Gastight syringe
-
This compound sample
Procedure:
-
Instrument Preparation: Set up the Karl Fischer coulometer according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Reagent Conditioning: Add the anolyte and catholyte to the appropriate chambers. The instrument will then begin a pre-titration to consume any residual moisture in the reagents, establishing a dry baseline.
-
Sample Injection: Using a dry, gastight syringe, carefully draw a known volume or weight of the this compound. A typical sample size is 1-5 mL.
-
Titration: Inject the sample into the anolyte solution. The instrument will automatically begin the titration, electrochemically generating iodine to react with the water in the sample.
-
Result: The instrument will detect the endpoint and calculate the water content, typically in ppm or as a percentage.
-
Replicates: For accuracy, it is recommended to perform at least three replicate measurements.
Data Summary
| Drying Agent | Recommended Use | Typical Achievable Water Content | Notes |
| 3Å or 4Å Molecular Sieves | General purpose drying of this compound. | < 50 ppm | Requires proper activation of the sieves. Safe and easy to handle. |
| Calcium Hydride (CaH₂) | Pre-drying or for solvents that are not extremely sensitive. | < 100 ppm | Reacts with water to produce hydrogen gas; use in a well-ventilated hood. Insoluble in the solvent. |
| Analytical Method | Principle | Typical Range | Advantages |
| Coulometric Karl Fischer Titration | Electrochemical generation of iodine | 1 ppm - 5% | High accuracy for trace amounts of water. |
| Volumetric Karl Fischer Titration | Titration with a standardized iodine solution | 100 ppm - 100% | Faster for samples with higher water content. |
Visualizations
Caption: Workflow for drying and quality control of this compound.
Caption: Troubleshooting flowchart for moisture-sensitive reactions.
References
-
Filo. (2023, October 2). How does water affect Grignard reagents? [Online]. Available: [Link]
-
Brainly. (2023, August 4). Why must water be excluded from the Grignard reaction? [Online]. Available: [Link]
-
Master Organic Chemistry. (2015, November 13). Why Grignard Reagents React With Water. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Online]. Available: [Link]
-
Reddit. (2019, April 28). How dangerous is actually adding water to Grignard reagent? [Online]. Available: [Link]
-
Wikipedia. (n.d.). Karl Fischer titration. [Online]. Available: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Molecular Sieves. [Online]. Available: [Link]
-
Chemistry Learner. (n.d.). Calcium Hydride. [Online]. Available: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. Substitution of fluorine in M[C6F5BF3] with organolithium compounds: distinctions between O- and N-nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The solubility of certain gaseous fluorine compounds in water - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
Technical Support Center: Optimizing Reagent Solubility in 3,3,4,4-Tetrafluorooxolane (TFO)
Welcome to the technical support center for 3,3,4,4-Tetrafluorooxolane (TFO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding reagent solubility in this unique fluorinated solvent. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome solubility challenges and streamline your experimental workflows.
Introduction to this compound (TFO) as a Solvent
This compound (TFO), a cyclic ether, presents a unique solvent environment due to the presence of four fluorine atoms on the tetrahydrofuran ring. This fluorination imparts distinct properties, including chemical stability and a different polarity profile compared to its non-fluorinated analog, tetrahydrofuran (THF). Understanding these properties is the first step in troubleshooting solubility issues.
Table 1: Physicochemical Properties of this compound (TFO) and Tetrahydrofuran (THF)
| Property | This compound (TFO) | Tetrahydrofuran (THF) |
| Molecular Formula | C₄H₄F₄O | C₄H₈O |
| Molecular Weight | 144.07 g/mol | 72.11 g/mol |
| Boiling Point | 68-82 °C | 66 °C |
| Density | ~1.44 g/mL | ~0.886 g/mL |
| Dielectric Constant (ε) | Not Experimentally Determined (Estimated to be low) | 7.58 (25 °C)[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my compound, which is soluble in THF, insoluble in TFO?
The principle of "like dissolves like" is fundamental to solubility. While TFO and THF are structurally similar, the high degree of fluorination in TFO significantly alters its electronic properties and intermolecular forces. The strong electronegativity of fluorine atoms reduces the solvent's ability to participate in hydrogen bonding and dipole-dipole interactions that are common for non-fluorinated ethers. Consequently, polar, non-fluorinated organic molecules that readily dissolve in THF through these interactions will exhibit poor solubility in TFO.
Q2: What types of compounds are generally soluble in TFO?
Compounds with a higher fluorine content or those that are nonpolar and can interact through weaker van der Waals forces are more likely to be soluble in TFO. Highly fluorinated molecules often exhibit "fluorophilicity," a tendency to associate with other fluorinated molecules.
Q3: Is TFO a polar or nonpolar solvent?
While the C-F bonds themselves are polar, the symmetrical arrangement of the four fluorine atoms in TFO can lead to a relatively low overall molecular dipole moment, making it behave as a nonpolar or weakly polar solvent. The exact polarity is difficult to quantify without an experimental dielectric constant. However, its behavior suggests it is significantly less polar than THF.
Q4: Can I heat TFO to improve the solubility of my reagent?
Yes, increasing the temperature will generally increase the solubility of a solid in a liquid. TFO has a boiling point ranging from 68-82°C, allowing for a moderate temperature increase. However, be mindful of the thermal stability of your reagent. Always conduct a small-scale test to ensure your compound does not decompose at elevated temperatures.
In-Depth Troubleshooting Guides
Issue 1: My polar organic molecule is completely insoluble in TFO.
This is a common challenge due to the low polarity of TFO. The primary strategy to address this is to modify the solvent environment to better match the polarity of the solute.
Strategy 1.1: Co-Solvent System
The introduction of a co-solvent can dramatically improve solubility by creating a solvent mixture with intermediate polarity.
-
Underlying Principle: A co-solvent that is miscible with TFO and has a higher affinity for your polar reagent can bridge the polarity gap. Alcohols and other polar aprotic solvents are often good candidates.
-
Experimental Protocol: Co-Solvent Screening
-
In a series of vials, add a small, known amount of your insoluble reagent.
-
To each vial, add a fixed volume of TFO (e.g., 1 mL).
-
Incrementally add a potential co-solvent (e.g., isopropanol, acetonitrile, or THF) in small percentages (e.g., 1%, 2%, 5%, 10% v/v).
-
After each addition, vortex the mixture and observe for dissolution.
-
Note the minimum percentage of co-solvent required to achieve complete dissolution at your desired concentration.
-
Table 2: Potential Co-Solvents for TFO
| Co-Solvent | Polarity | Rationale for Use |
| Isopropanol | Polar Protic | Can act as a hydrogen bond donor and acceptor, potentially interacting with polar functional groups on the reagent. |
| Acetonitrile | Polar Aprotic | Has a significant dipole moment and can solvate a range of polar compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Structurally similar to TFO but more polar, offering a gentle transition in solvent properties. |
| Hexafluoroisopropanol (HFIP) | Highly Polar, Fluorinated | A fluorinated alcohol that can be miscible with TFO and effectively solvate highly polar compounds. |
Strategy 1.2: Sonication
-
Underlying Principle: The application of ultrasonic waves can provide the energy needed to break down the crystal lattice of a solid solute and promote its interaction with the solvent.
-
Procedure: Place the vial containing the TFO and your reagent in an ultrasonic bath. Sonicate in short bursts, monitoring for dissolution. Be aware that prolonged sonication can generate heat.
Issue 2: My ionic salt (e.g., a catalyst or additive) is insoluble in TFO.
Ionic compounds are generally insoluble in nonpolar solvents due to the inability of the solvent to stabilize the separated ions.
Strategy 2.1: Phase-Transfer Catalysis
-
Underlying Principle: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In this case, the PTC transports the anion of the ionic salt from the solid phase into the TFO solution.
-
Common PTCs: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) and crown ethers (e.g., 18-crown-6) are effective PTCs. The lipophilic exterior of the PTC encapsulates the cation, allowing the anion to be soluble in the nonpolar solvent.
-
Experimental Workflow:
Workflow for Phase-Transfer Catalysis.
Strategy 2.2: Use of a More Soluble Counter-ion
If possible, consider synthesizing or purchasing a version of your ionic compound with a more lipophilic or fluorophilic counter-ion. For example, replacing a chloride or bromide anion with a hexafluorophosphate (PF₆⁻) or bis(trifluoromethylsulfonyl)imide (NTf₂⁻) anion can significantly increase solubility in fluorinated solvents.
Advanced Concepts: Hansen Solubility Parameters (HSP)
For a more predictive approach to solvent and co-solvent selection, Hansen Solubility Parameters (HSP) can be a valuable tool. HSP is based on the principle that "like dissolves like" by breaking down the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Summary and Key Takeaways
Improving reagent solubility in this compound requires a systematic approach that begins with understanding the unique properties of this fluorinated solvent. The low polarity and limited ability to form strong intermolecular interactions with non-fluorinated compounds are the primary hurdles. The troubleshooting strategies outlined in this guide, from the use of co-solvents and sonication to more advanced techniques like phase-transfer catalysis, provide a robust toolkit for addressing these challenges. For complex systems, a deeper dive into concepts like Hansen Solubility Parameters can offer a more predictive and efficient path to success.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
LookChem. Cas 374-33-4, 3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. [Link]
-
Honeywell. Dielectric Constant. [Link]
Sources
3,3,4,4-Tetrafluorooxolane compatibility with strong acids and bases
Welcome to the technical support guide for 3,3,4,4-Tetrafluorooxolane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on the compatibility of this fluorinated solvent with strong acids and bases.
Introduction to this compound
This compound, also known as 3,3,4,4-Tetrafluorotetrahydrofuran, is a fluorinated ether solvent.[1] Its chemical structure, featuring a five-membered oxolane ring with fluorine atoms on the carbons adjacent to the ether oxygen, imparts a unique combination of properties. Like other hydrofluoroethers (HFEs), it is recognized for its chemical stability, non-flammability, and low environmental impact, such as a zero ozone depletion potential (ODP).[2][3] These characteristics make it a valuable solvent in various applications, including organic synthesis and materials science.[1]
The high degree of fluorination in this compound significantly influences its chemical reactivity, particularly its interactions with strong acids and bases, making it generally more robust than its non-fluorinated counterpart, tetrahydrofuran (THF).
Frequently Asked Questions (FAQs)
Q1: How does the fluorine in this compound affect its compatibility with strong acids?
A1: The four fluorine atoms have a strong electron-withdrawing effect. This significantly reduces the electron density on the ether oxygen atom. For an acid to cleave an ether, the first step is the protonation of the ether oxygen.[4][5][6] Because the oxygen in this compound is less basic (less electron-rich), it is much less susceptible to protonation by strong acids compared to non-fluorinated ethers like THF.[7] This inherent chemical feature makes this compound highly resistant to degradation by many strong acids under standard conditions. While extremely harsh conditions, such as prolonged heating with superacids like fluorosulfuric acid, could potentially lead to decomposition, the solvent is generally stable in the presence of common strong acids like sulfuric acid and hydrochloric acid at moderate temperatures.[8]
Q2: Can I use this compound with strong bases like sodium hydroxide?
A2: this compound is generally resistant to aqueous solutions of strong bases like sodium hydroxide and potassium hydroxide. The ether linkage is not readily attacked by nucleophiles like the hydroxide ion. However, the situation is different with very strong, non-aqueous bases, such as organolithium reagents (e.g., n-butyllithium) or metal amides. The electron-withdrawing fluorine atoms increase the acidity of the hydrogen atoms on the carbons at the 2 and 5 positions. A very strong base could potentially abstract one of these protons, leading to an elimination reaction and subsequent ring-opening. Therefore, while stable with common inorganic bases, caution should be exercised with extremely potent, non-nucleophilic bases.
Q3: What are the signs of degradation of this compound in my experiment?
A3: Degradation of the solvent can manifest in several ways:
-
Color Change: The appearance of yellow or brown discoloration in a previously colorless solution.
-
Gas Evolution: Formation of bubbles, indicating the production of gaseous byproducts.
-
Precipitate Formation: The appearance of solid material in the reaction mixture.
-
Inconsistent Results: Poor reaction yields or the formation of unexpected side products.
-
Analytical Changes: The appearance of new peaks in Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectra of the reaction mixture. A common degradation pathway for fluorinated compounds in the presence of bases is dehydrofluorination.[9]
Q4: Are there any specific acids or bases that should be absolutely avoided?
A4:
-
Molten Alkali Metals: Similar to other fluorinated compounds like PTFE, molten alkali metals (e.g., sodium, potassium) should be avoided as they can cause rapid and hazardous decomposition.[10][11]
-
Very Strong Lewis Acids under High Heat: While generally resistant, prolonged exposure to very strong Lewis acids at elevated temperatures might initiate degradation.
-
Strong, Non-nucleophilic Bases: Reagents like organolithiums or sodium amide should be used with caution and ideally after performing a compatibility test, as they can induce elimination reactions.[12]
Chemical Compatibility Summary
The following table provides a general guideline for the compatibility of this compound with common strong acids and bases. It is crucial to recognize that factors such as temperature, concentration, and exposure time can significantly affect compatibility.[10][13]
| Chemical Agent | Concentration | Temperature | Compatibility Rating | Notes |
| Strong Acids | ||||
| Sulfuric Acid | Up to 98% | Ambient | A (Excellent) | Generally stable, but caution is advised at elevated temperatures. |
| Hydrochloric Acid | Up to 37% | Ambient | A (Excellent) | Highly resistant under normal conditions. |
| Nitric Acid | Up to 70% | Ambient | A (Excellent) | Resistant to oxidation due to the fluorinated structure. |
| Fluorosulfuric Acid | 100% | Ambient | C (Fair) | Potential for slow degradation; avoid elevated temperatures.[8] |
| Strong Bases | ||||
| Sodium Hydroxide | Up to 50% (aq) | Ambient | A (Excellent) | Stable in aqueous solutions. |
| Potassium Hydroxide | Up to 45% (aq) | Ambient | A (Excellent) | Stable in aqueous solutions. |
| n-Butyllithium | In Hexane | Ambient | D (Not Recommended) | High risk of deprotonation and subsequent degradation.[12] |
| Sodium Amide | Solid/Slurry | Ambient | D (Not Recommended) | Potential for elimination reaction.[12] |
Rating Key: A = Excellent, B = Good, C = Fair (testing recommended), D = Not Recommended.
Troubleshooting Guide
Issue 1: A yellow to brown color develops during a reaction with a strong acid at elevated temperatures.
-
Plausible Cause: This likely indicates thermal degradation of the solvent, potentially catalyzed by the strong acid. The energy input may be sufficient to overcome the activation energy for ether cleavage, even with the deactivating effect of the fluorine atoms.
-
Troubleshooting Steps:
-
Run a Control Experiment: Heat a mixture of only this compound and the strong acid under the same reaction conditions (temperature, time) to confirm if the solvent is the source of the discoloration.
-
Lower the Temperature: Investigate if the reaction can proceed at a lower temperature to minimize solvent degradation.
-
Analytical Verification: Analyze the discolored solution using GC-MS or NMR to identify potential degradation products.
-
Issue 2: A reaction involving a strong base (e.g., LDA) shows a lower than expected yield and the formation of side products.
-
Plausible Cause: The strong base is likely reacting with the this compound solvent. The base can abstract a proton from the carbon alpha to the ether oxygen, initiating an elimination reaction.
-
Troubleshooting Steps:
-
Solvent Compatibility Test: Before running the full reaction, mix the strong base with this compound in a small-scale test. Monitor for any temperature increase, color change, or gas evolution.
-
NMR Analysis: Acquire a ¹H and ¹⁹F NMR spectrum of the solvent after exposure to the base to detect any structural changes.
-
Consider an Alternative Solvent: If incompatibility is confirmed, switch to a more inert solvent for reactions involving very strong bases, such as a perfluorinated hydrocarbon or a less acidic ether.
-
Experimental Protocol: Compatibility Verification
It is always recommended to verify compatibility under your specific experimental conditions.[10]
Objective: To determine the stability of this compound in the presence of a specific strong acid or base at the intended reaction temperature.
Methodology:
-
Setup: In a clean, dry vial equipped with a magnetic stir bar, add 2 mL of this compound.
-
Reagent Addition: Slowly add the strong acid or base (e.g., 0.2 mL of concentrated sulfuric acid or 0.2 g of solid potassium hydroxide).
-
Initial Observation: Note the initial appearance and temperature of the mixture.
-
Incubation: Stir the mixture at your target reaction temperature for the intended duration of your experiment (e.g., 6 hours at 80°C).
-
Monitoring: Periodically observe the mixture for any changes in color, clarity, or for the formation of precipitates or gas.
-
Analysis (Post-Incubation):
-
Allow the mixture to cool to room temperature.
-
Take a small aliquot for analysis.
-
GC-MS Analysis: Dilute the aliquot in a suitable solvent (if necessary) and analyze by GC-MS to check for the appearance of new peaks corresponding to degradation products.
-
NMR Spectroscopy: Acquire ¹H and ¹⁹F NMR spectra. Compare these to the spectra of the pure solvent to identify any new signals or changes in existing signals.
-
Visualization of Compatibility Assessment Workflow
The following diagram outlines the decision-making process for assessing the compatibility of this compound.
Caption: Decision workflow for assessing solvent compatibility.
References
- Vertex AI Search. (2025). What is HFE Hydrofluoroether? Common HFE Models and Uses - Knowledge.
- Vertex AI Search. (n.d.). The chemical resistance properties of PTFE tubes.
- Yuji America Corp. (2023). Hydrofluoroether (HFE) Chemical - Yujichem.
- Vertex AI Search. (n.d.). THE CLEAVAGE OF ETHERS.
- YouTube. (2018). ether cleavage with strong acids.
- CP Lab Safety. (n.d.).
- Wikipedia. (n.d.). Ether cleavage.
- ResearchGate. (2025). Chemical degradation of fluoroelastomer in an alkaline environment.
- TCI AMERICA. (n.d.). 3,3,4,4-Tetrafluorotetrahydrofuran | 374-33-4.
- Polyfluor. (n.d.).
- Tokyo Chemical Industry UK Ltd. (n.d.). 3,3,4,4-Tetrafluorotetrahydrofuran | 374-33-4.
- LookChem. (n.d.). Cas 374-33-4, 3,3,4,4-TETRAFLUOROTETRAHYDROFURAN.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- ACS Publications. (n.d.). The Cleavage of Ethers. | Chemical Reviews.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- MDPI. (n.d.). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base.
- Chemistry Stack Exchange. (2020). Why can't strong bases cleave ethers?.
- Vertex AI Search. (n.d.). CHEMICAL RESISTANCE GUIDE.
- MDPI. (n.d.). Effects of Sulfuric Acid Treatment on the Performance of Ga-Al2O3 for the Hydrolytic Decomposition of 1,1,1,2-Tetrafluoroethane (HFC-134a).
- Walchem. (2024).
- Cole-Parmer. (n.d.).
- Quora. (2023). What is the reaction of fluorine with sodium hydroxide?.
- Chem-Impex. (n.d.). 3,3,4,4-Tetrachlorosulfolane.
- Thermo Fisher Scientific Inc. (2013).
- Trebor International. (2025). Chemical Resistance Chart of PFA/PTFE.
- The Lab Depot. (n.d.). Polytetrafluoroethylene (PTFE)
- ISM. (2024). PTFE (Polytetrafluoroethylene)
- Wikipedia. (n.d.). Fluorosulfuric acid.
- Chemistry Stack Exchange. (2022). Why doesn't tetrachloromethane react with aqueous sodium hydroxide under reflux?.
- ECHEMI. (n.d.).
- ResearchGate. (2025).
- Myschool.ng. (n.d.). In the reaction between sodium hydroxide and tetraoxosulphate (VI)
- YouTube. (2021). How to Write the Net Ionic Equation for NaOH + (NH4)3PO4 = Na3PO4 + H2O + NH3.
- Vertex AI Search. (2018).
Sources
- 1. lookchem.com [lookchem.com]
- 2. fluorined-chemicals.com [fluorined-chemicals.com]
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- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. Fluorosulfuric acid - Wikipedia [en.wikipedia.org]
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- 11. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
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- 13. walchem.com [walchem.com]
Technical Support Center: Optimizing Reactions with 3,3,4,4-Tetrafluorooxolane
Welcome to the technical support center for 3,3,4,4-Tetrafluorooxolane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical reactions involving this unique fluorinated solvent. Our goal is to provide you with actionable insights and systematic approaches to diagnose and resolve issues leading to low reaction yields.
Introduction to this compound
This compound, also known as 3,3,4,4-Tetrafluorotetrahydrofuran, is a fluorinated cyclic ether with the molecular formula C₄H₄F₄O.[1][2] It is a colorless liquid with a boiling point of approximately 82°C.[1] Its key characteristics include high polarity, low viscosity, and enhanced chemical stability due to the presence of four fluorine atoms, making it a valuable solvent in organic synthesis and for the production of fluorinated polymers.[1][2] However, like any reagent or solvent, its unique properties can present challenges in reaction optimization. This guide will walk you through common issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a desirable solvent for certain reactions?
Due to its fluorinated nature, this compound is chemically stable and resistant to oxidation.[2] It is considered a non-reactive medium for many chemical processes.[1] Its polarity and unique solubility profile can be advantageous for dissolving specific reagents and influencing reaction pathways, sometimes in ways that common organic solvents cannot.
Q2: Are there any known incompatibilities with this compound?
While generally stable, fluorinated solvents can sometimes participate in or inhibit reactions in unexpected ways. For instance, in reactions involving strong nucleophiles or bases, the solvent's own potential for reactivity, although low, should be considered. It is always recommended to perform a small-scale test reaction to check for unforeseen side reactions or decomposition.
Q3: How do I effectively remove this compound after a reaction?
With a boiling point of 82°C, this compound can be removed by rotary evaporation. However, due to its density and potential to form azeotropes with other reaction components, a standard aqueous workup followed by extraction with a suitable organic solvent is a common and effective purification strategy.[3]
Troubleshooting Guide: Low Reaction Yields
Low yields are a common frustration in chemical synthesis. This section provides a systematic approach to diagnosing and resolving the root causes when using this compound.
Issue 1: Poor Solubility of Reagents
The unique polarity of fluorinated solvents means that some reagents may not be fully soluble, leading to a heterogeneous reaction mixture and reduced reaction rates.
Diagnostic Questions:
-
Is the reaction mixture a clear, homogeneous solution?
-
Have you observed any solid material precipitating out during the reaction?
Troubleshooting Protocol:
-
Visual Inspection: Carefully observe the reaction mixture at the reaction temperature. The presence of undissolved solids is a clear indicator of solubility issues.
-
Solubility Test: Before running the full-scale reaction, perform a small-scale solubility test of each reagent in this compound at the intended reaction temperature.
-
Co-solvent Addition: If solubility is an issue, consider the addition of a co-solvent. A common strategy is to use a mixture of a fluorinated solvent with a more conventional solvent like dichloromethane (DCM) to improve the solubility of reagents.[4]
-
Temperature Adjustment: Gradually increasing the reaction temperature can sometimes improve solubility. However, be mindful of potential decomposition of starting materials or products at higher temperatures.[5]
Issue 2: Reagent or Catalyst Instability
Although this compound is generally non-reactive, it's crucial to ensure the stability of your reagents and catalysts under the reaction conditions.
Diagnostic Questions:
-
Are your reagents known to be sensitive to trace amounts of water or air?
-
Could the reaction temperature be causing decomposition of a key reagent or the product?[5]
Troubleshooting Workflow:
Caption: Workflow for diagnosing reagent instability.
Experimental Protocol: Assessing Reagent Stability
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), especially when using water-sensitive reagents.[6] Using anhydrous solvents is critical.[5]
-
Reagent Purity: Use freshly purified reagents and solvents to avoid introducing impurities that could inhibit the reaction.[6]
-
Control Experiment: Run the reaction without one of the key starting materials to see if the other reagents are stable under the reaction conditions. Monitor for decomposition using techniques like TLC or LC-MS.
-
Temperature Optimization: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.[5]
Issue 3: Inefficient Reaction Kinetics
Even with good solubility and stable reagents, the reaction may be inherently slow in this compound.
Diagnostic Questions:
-
How does the reaction rate in this compound compare to other solvents (if known)?
-
Is the reaction being monitored over a sufficient period to reach completion?
Troubleshooting Strategies:
| Strategy | Rationale |
| Increase Temperature | Many reactions, such as nucleophilic aromatic substitutions, require elevated temperatures (e.g., 80-150 °C) to proceed at a reasonable rate.[5] |
| Increase Reagent Concentration | If the reaction is bimolecular, increasing the concentration of one or both reactants can enhance the reaction rate. |
| Catalyst Screening | If applicable, screen a variety of catalysts to find one that is more effective in a fluorinated solvent environment. |
| Extended Reaction Time | Monitor the reaction progress over an extended period to ensure it has reached completion and has not simply stalled.[6] |
Issue 4: Unforeseen Side Reactions
The unique environment provided by a fluorinated solvent can sometimes promote unexpected side reactions, consuming starting materials and lowering the yield of the desired product.
Diagnostic Approach:
Caption: A logical approach to identifying and mitigating side reactions.
Common Side Reactions and Mitigation:
-
Reaction with Solvent: While less common with this compound, some highly reactive species could potentially react with the solvent. Analysis of byproducts is key to identifying this.
-
Over-reaction/Di-substitution: If the product can undergo further reaction, consider using milder reaction conditions, such as a less reactive base, lower temperature, or shorter reaction time.[5]
-
Decomposition: High temperatures can lead to the degradation of either the starting materials or the desired product.[5] If this is suspected, reducing the reaction temperature is a primary troubleshooting step.
Issue 5: Inefficient Product Isolation and Purification
A significant loss of product can occur during the workup and purification stages.
Best Practices for Workup and Purification:
-
Thorough Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.
-
Careful Rinsing: Rinse all glassware, transfer pipettes, and drying agents thoroughly with the extraction solvent to recover all of the product.[6]
-
Proper Chromatography Technique: If column chromatography is used for purification, ensure the correct stationary phase and eluent are chosen to achieve good separation without causing product degradation. For acid-sensitive compounds, be cautious with silica gel chromatography.[6]
-
Volatile Compounds: If your product is volatile, exercise caution during solvent removal using a rotary evaporator or high vacuum to prevent product loss.[6]
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ACS Publications. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. Retrieved from [Link]
-
LookChem. (n.d.). Cas 374-33-4, 3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. Retrieved from [Link]
Sources
Technical Support Center: Purification of Products from 3,3,4,4-Tetrafluorooxolane Reaction Mixtures
Welcome to the technical support center for the purification of reaction products derived from 3,3,4,4-Tetrafluorooxolane (TFO). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of novel chemical entities synthesized using this fluorinated building block. The unique physicochemical properties imparted by the tetrafluorinated oxolane moiety can present specific purification hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful isolation of your target compounds with high purity.
Introduction to Purification Challenges
This compound is a valuable building block in medicinal chemistry and materials science, prized for its ability to introduce a stable, polar, and sterically defined fluorinated motif. However, the high electronegativity of the fluorine atoms and the overall electronic nature of the resulting derivatives can lead to atypical behaviors during standard purification protocols. Common challenges include co-elution with byproducts, difficulty in removing unreacted starting materials, and unexpected solubility profiles. This guide will address these issues with practical, step-by-step solutions.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your purification workflow.
Issue 1: My Crude ¹⁹F NMR shows multiple fluorinated species, and I'm unsure how to approach the initial work-up.
Answer:
The presence of multiple fluorinated species in your crude reaction mixture is a common observation. These can include your desired product, unreacted this compound, and fluorinated byproducts. A systematic work-up is crucial for a successful purification.
Causality: The high stability of the C-F bond means that many fluorinated impurities will persist through the reaction and work-up. The polarity of your target molecule and the impurities will dictate the best extraction strategy.
Recommended Protocol: Phased Aqueous Work-up
-
Quenching: Carefully quench the reaction mixture. If your reaction was conducted under basic conditions, a mild acidic quench (e.g., with a saturated aqueous solution of ammonium chloride) is advisable. Conversely, for acidic reactions, a gentle basic quench (e.g., with a saturated aqueous solution of sodium bicarbonate) is appropriate.[1]
-
Solvent Selection for Extraction: Choose an appropriate organic solvent for extraction. Due to the polarity of many fluorinated compounds, ethyl acetate or dichloromethane are often good starting points.
-
Aqueous Washes:
-
Acidic Wash: Wash the organic layer with dilute hydrochloric acid (e.g., 1M HCl) to remove any basic impurities.
-
Basic Wash: Subsequently, wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Brine Wash: Finally, wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
This phased work-up will provide a cleaner crude product, simplifying the subsequent chromatographic purification.
Issue 2: My target compound is co-eluting with a non-fluorinated impurity during column chromatography.
Answer:
Co-elution is a frequent challenge, particularly when the polarity of the target compound and an impurity are very similar. Modifying the chromatographic conditions is key to achieving separation.
Causality: Standard silica gel chromatography separates compounds primarily based on polarity. If your fluorinated product and a non-fluorinated byproduct have similar polarities, they will exhibit similar retention times. The unique electronic properties of fluorinated compounds can be exploited to alter their interaction with the stationary and mobile phases.
Troubleshooting Strategies:
-
Solvent System Modification:
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) elution, switch to a shallow gradient. A slow, gradual increase in the polar solvent can often resolve closely eluting compounds.
-
Alternative Solvents: Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. The different solvent properties can alter the selectivity of the separation.
-
-
Stationary Phase Variation:
-
Alumina: Consider using alumina as the stationary phase instead of silica gel. The different surface chemistry of alumina can lead to altered retention behavior.
-
Fluorinated Stationary Phases: For particularly challenging separations, specialized fluorinated stationary phases (e.g., fluorous silica gel) can be highly effective. These phases exhibit strong retention for other fluorinated molecules, a principle known as "fluorous-fluorous" interactions.
-
Data Presentation: Solvent System Selection Guide
| Polarity of Target Compound | Primary Solvent System (Silica Gel) | Alternative Solvent System (Silica Gel) | Recommended Stationary Phase |
| Non-polar to Moderately Polar | Hexane/Ethyl Acetate | Toluene/Ethyl Acetate | Silica Gel, Alumina |
| Moderately Polar to Polar | Dichloromethane/Methanol | Chloroform/Acetone | Silica Gel, Reversed-Phase C18 |
| Highly Polar/Fluorophilic | Hexane/Ethyl Acetate | Dichloromethane/Methanol | Fluorous Silica Gel |
Issue 3: I have a low yield after purification, and I suspect my compound is partially soluble in the aqueous phase during work-up.
Answer:
Low recovery can be a frustrating issue. The introduction of the polar tetrafluorooxolane moiety can sometimes increase the water solubility of organic molecules, leading to losses during aqueous extraction.
Causality: The ether oxygen and the polarized C-F bonds in the this compound ring can engage in hydrogen bonding with water, leading to increased aqueous solubility, especially for smaller molecules or those with other polar functional groups.
Protocol to Minimize Aqueous Losses:
-
Back-Extraction: After your initial extraction of the aqueous layer with your primary organic solvent, perform a "back-extraction." This involves extracting the aqueous layer again with a fresh portion of the organic solvent. It is often beneficial to do this 2-3 times to recover any dissolved product.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This increases the ionic strength of the aqueous phase, making it more polar and decreasing the solubility of your organic compound, thereby driving it into the organic layer.
-
Choice of Extraction Solvent: If losses are significant, consider using a more polar, water-immiscible organic solvent for extraction, such as chloroform.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column chromatography method for purifying derivatives of this compound?
A1: A good starting point for most derivatives of this compound is flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes. The gradient should be chosen based on the polarity of the target compound, as determined by thin-layer chromatography (TLC) analysis. For highly fluorinated compounds, a reversed-phase chromatography system with a C18 column and a mobile phase of acetonitrile and water may be more effective.
Q2: How can I effectively remove unreacted this compound from my product?
A2: this compound is a relatively volatile compound with a boiling point of approximately 68-82°C. If your product is a non-volatile solid or a high-boiling liquid, the unreacted starting material can often be removed by evaporation under high vacuum. For products with closer boiling points, fractional distillation can be an effective technique.
Q3: My purified product is a solid. What is a good recrystallization solvent?
A3: The choice of recrystallization solvent is highly dependent on the specific structure of your product. A good starting point is to screen a range of solvents with varying polarities. For many fluorinated compounds, a binary solvent system often works well. Common systems include:
-
Hexanes/Ethyl Acetate
-
Toluene/Hexanes
-
Dichloromethane/Hexanes
The ideal solvent system will dissolve your compound when hot but result in low solubility upon cooling, allowing for the formation of pure crystals.[2]
Q4: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A4: Yes. This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When performing reactions, be aware of the potential for pressure buildup, especially when heating. Consult the Safety Data Sheet (SDS) for this compound and any other reagents you are using for specific handling and disposal information.
Experimental Workflow Diagrams
Diagram 1: General Purification Workflow
Caption: A generalized workflow for the purification of organic compounds.
Diagram 2: Troubleshooting Logic for Co-elution
Sources
Technical Support Center: Scaling Up Reactions in 3,3,4,4-Tetrafluorooxolane (TFF)
Welcome to the technical support center for 3,3,4,4-Tetrafluorooxolane (TFF). This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of TFF for scaling up their chemical reactions. As a partially fluorinated cyclic ether, TFF offers a distinct combination of polarity, stability, and a high boiling point, making it a valuable solvent for a range of applications. However, transitioning from bench-scale experiments to pilot or production scale presents a unique set of challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring a safe, efficient, and successful scale-up process.
Section 1: Physicochemical Properties and Safety at Scale
Understanding the fundamental properties of this compound is crucial for its effective and safe implementation in scaled-up reactions.
| Property | Value | Source |
| Synonyms | 3,3,4,4-Tetrafluoro-1-oxacyclopentane, Furan, 3,3,4,4-tetrahydro- | [1][2] |
| CAS Number | 374-33-4 | [3] |
| Molecular Formula | C₄H₄F₄O | [1] |
| Molecular Weight | 144.07 g/mol | [3] |
| Boiling Point | 68-82 °C | [3] |
| Density | ~1.44 g/cm³ | [3] |
| Flash Point | -26 °C | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
Frequently Asked Questions (FAQs): Large-Scale Handling and Safety
Q1: What are the primary safety concerns when handling large quantities of TFF?
A1: The primary safety concerns with large volumes of TFF are its high flammability (flash point of -26°C) and the potential for vapor accumulation.[2] When scaling up, it is imperative to use explosion-proof electrical equipment and to ensure adequate ventilation to prevent the formation of explosive air-vapor mixtures.[2] All equipment, including reactors, transfer lines, and storage containers, must be properly grounded and bonded to prevent static discharge.[2] Personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and appropriate gloves, should be worn at all times.
Q2: What are the recommended storage conditions for TFF in a pilot plant or manufacturing setting?
A2: For scaled-up operations, TFF should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] The storage containers should be tightly sealed to prevent evaporation and moisture ingress. It is advisable to store TFF in a designated flammable liquid storage cabinet or a dedicated storage room with appropriate fire suppression systems.
Q3: What is the appropriate emergency response to a large TFF spill?
A3: In the event of a large spill, the immediate priorities are to evacuate personnel from the affected area, eliminate all ignition sources, and ensure adequate ventilation.[4] The spill should be contained using an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like sawdust. The absorbed material should then be collected into a suitable, labeled container for hazardous waste disposal.[5]
Section 2: Troubleshooting Reaction Scale-Up
Transitioning a reaction from a few milliliters to several liters can introduce unforeseen challenges. This section addresses common issues encountered during the scale-up of reactions in TFF.
Frequently Asked Questions (FAQs): Reaction Challenges
Q1: We are observing incomplete dissolution of our starting materials at a larger scale, even though they were fully soluble in the lab. What could be the cause and how can we address it?
A1: This is a common scale-up issue that can be attributed to a few factors. Firstly, the surface area-to-volume ratio decreases as the scale increases, which can slow down the dissolution rate. Secondly, localized concentration gradients can form in larger vessels, especially if mixing is not efficient.
-
Troubleshooting Steps:
-
Improve Agitation: Ensure that the mixing in the larger reactor is adequate to provide good mass transfer. The type of impeller and mixing speed may need to be optimized for the larger volume.
-
Controlled Addition: Instead of adding the solid reactant all at once, consider adding it portion-wise to the stirred solvent.
-
Gentle Heating: If the reactants are thermally stable, gentle heating can increase solubility. However, this must be carefully controlled to avoid any unwanted side reactions.
-
Q2: Our reaction is significantly more exothermic on a larger scale, and we are struggling to control the temperature. What are the best practices for managing exotherms in TFF?
A2: Managing exotherms is critical for safety and reaction selectivity. The reduced surface area-to-volume ratio in larger reactors makes heat dissipation less efficient.
-
Best Practices:
-
Controlled Reagent Addition: The most reactive reagent should be added at a controlled rate to manage the rate of heat generation.
-
Sufficient Cooling Capacity: Ensure the reactor's cooling system is capable of handling the total heat output of the reaction.
-
Solvent as a Heat Sink: TFF's relatively high boiling point can be advantageous in managing exotherms, but it's crucial to operate well below the boiling point to avoid a runaway reaction.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated.
-
Q3: We've noticed a change in the product selectivity and an increase in byproducts upon scaling up our reaction in TFF. Why is this happening and what can we do?
A3: Changes in selectivity during scale-up can be due to poor temperature control, leading to localized "hot spots" where side reactions are favored. Inefficient mixing can also lead to localized high concentrations of reagents, which can promote the formation of byproducts. Fluorinated solvents like TFF can also influence reaction rates and selectivity due to their unique polarity and coordinating ability.[6][7]
-
Troubleshooting Steps:
-
Optimize Mixing and Temperature Control: As discussed above, ensure uniform temperature and concentration throughout the reactor.
-
Re-evaluate Reaction Parameters: The optimal temperature and addition rates determined at a small scale may need to be adjusted for the larger scale.
-
Consider Solvent Effects: The influence of TFF on the reaction mechanism may become more pronounced at a larger scale. A thorough understanding of the reaction mechanism can help in identifying the cause of the selectivity change.
-
Q4: Are there any material compatibility issues we should be aware of when using TFF in stainless steel or glass-lined reactors?
A4: TFF is generally compatible with common materials of construction like stainless steel and glass. However, it is always recommended to verify compatibility with all wetted parts, including gaskets and seals, especially at elevated temperatures and pressures. Some fluorinated compounds can be corrosive, so it's crucial to ensure the grade of stainless steel is appropriate. Chemical resistance charts should be consulted for all materials that will come into contact with the solvent.[8][9]
Section 3: Purification and Solvent Recovery
The unique properties of TFF can present both advantages and challenges during the work-up and purification stages.
Frequently Asked Questions (FAQs): Work-up and Purification
Q1: We are experiencing persistent emulsions during the aqueous work-up of our reaction mixture containing TFF. How can we break these emulsions?
A1: Emulsion formation is a common issue, particularly when dealing with solvents that have some degree of water miscibility or when fine solids are present.
-
Troubleshooting Steps:
-
Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[10]
-
Change in pH: Adjusting the pH of the aqueous layer can sometimes destabilize the emulsion.
-
Filtration: Filtering the emulsified mixture through a pad of a filter aid like Celite® can help to remove particulate matter that may be stabilizing the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the interfacial tension and break the emulsion.
-
Q2: Does TFF form azeotropes with common work-up solvents, and how would this affect purification by distillation?
-
Implications and Solutions:
-
If TFF forms a minimum-boiling azeotrope with a work-up solvent (e.g., water, ethanol), it will distill off first, potentially co-distilling with the desired product if their boiling points are close.
-
If azeotrope formation is suspected, techniques such as azeotropic distillation with a third component (entrainer) or extractive distillation may be necessary to achieve the desired separation.[12][13] Alternatively, non-distillative purification methods like chromatography or crystallization should be considered.
-
Q3: What are the most effective methods for removing TFF from the final product on a large scale?
A3: Given its boiling point of 68-82 °C, rotary evaporation under reduced pressure is a common and effective method for removing TFF on a laboratory and pilot scale.[14] For larger, industrial-scale operations, wiped-film evaporation or falling-film evaporation can be more efficient for removing the solvent from less volatile products.
Protocol: Standard Aqueous Work-up for a Reaction in TFF
This protocol provides a general guideline for the aqueous work-up of a reaction mixture in TFF. The specific details may need to be adapted based on the properties of the reactants and products.
-
Quenching the Reaction: Cool the reaction mixture to the appropriate temperature (e.g., 0 °C) and slowly add a suitable quenching agent (e.g., water, saturated aqueous ammonium chloride).
-
Phase Separation: Transfer the quenched reaction mixture to a separatory funnel or a reactor equipped for phase separation. Add an appropriate amount of water and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) if necessary to achieve good phase separation.
-
Extraction: Shake the mixture gently to extract the product into the organic layer. Allow the layers to separate fully. If an emulsion forms, refer to the troubleshooting guide above.
-
Washing the Organic Layer: Drain the aqueous layer and wash the organic layer sequentially with:
-
Dilute acid (e.g., 1 M HCl) to remove basic impurities.
-
Dilute base (e.g., saturated aqueous sodium bicarbonate) to remove acidic impurities.
-
Brine to remove residual water and help break any emulsions.[10]
-
-
Drying the Organic Layer: Drain the washed organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).[10]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to remove the solvent and isolate the crude product.
Diagram: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Section 4: Solvent Recycling and Waste Disposal
The cost and environmental impact of fluorinated solvents make their recycling and proper disposal critical considerations, especially at scale.
Frequently Asked Questions (FAQs): Recycling and Disposal
Q1: What methods can be used to recycle TFF from a reaction mixture?
A1: The most common method for recycling TFF is distillation. If the reaction byproducts and any unreacted starting materials are non-volatile, TFF can be readily recovered by simple distillation. If volatile impurities are present, fractional distillation may be required. The presence of azeotropes will complicate the distillation process, as discussed previously.
Q2: What are the recommended procedures for the disposal of TFF waste on a large scale?
A2: TFF waste should be handled as a hazardous material. It should be collected in clearly labeled, sealed containers. The disposal method must comply with all local, state, and federal regulations. Incineration at a licensed hazardous waste facility is a common disposal method for fluorinated organic compounds. It is important to consult with your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.
Section 5: References
-
Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Publications.
-
Selective Solvent Interactions in a Fluorous Reaction System. PubMed.
-
Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Organic Reaction Workup Formulas for Specific Reagents. (Link not available)
-
SAFETY DATA SHEET. Fisher Scientific.
-
3,3,4,4-Tetrafluorotetrahydrofuran | 374-33-4 | TCI AMERICA. TCI Chemicals.
-
Workup for Polar and Water-Soluble Solvents. University of Rochester.
-
4.7: Reaction Work-Ups. Chemistry LibreTexts.
-
How To Run A Reaction: The Workup. University of Rochester.
-
Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual. (Link not available)
-
A quantitative reactivity scale for electrophilic fluorinating reagents. RSC Publishing.
-
MATERIAL SAFETY DATA SHEET. (Link not available)
-
3,3,4,4-Tetrafluorotetrahydrofuran. Apollo Scientific.
-
Selective Solvent Interactions in a Fluorous Reaction System. OUCI.
-
3,3,4,4-Tetrafluorohexane | C6H10F4 | CID 556226. PubChem.
-
(PDF) Exploration of solvent, volume, and catalyst effects on fluoride-catalyzed end-of-life depolymerization of silicones to cyclic monomers. ResearchGate.
-
1,1,3,4-Tetrachlorohexafluorobutane. Synquest Labs.
-
CHEMICAL RESISTANCE CHART. (Link not available)
-
Azeotrope tables. Wikipedia.
-
Fluorinated Cyclic Ether Co-solvents for Ultra-high-Voltage Practical Lithium-Metal Batteries. ResearchGate.
-
azeotropic data for binary mixtures. cdn.
-
An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process. Scientific Update.
-
Are These 'Inert' Solvents Actually Reactive?. YouTube.
-
Azeotrope (data). chemeurope.com.
-
AZEOTROPIC DATA- II. (Link not available)
-
Cas 374-33-4,3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. lookchem.
-
CAS 374-33-4: 3,3,4,4-Tetrafluorotetrahydrofuran. CymitQuimica.
-
Physicochemical properties of some tetrahydropyrimidine derivatives. Emergent Life Sciences Research.
-
AZEOTROPIC DATA I. chemcraft.su.
-
CHEMICAL COMPATIBILITY CHART. (Link not available)
-
TECHNICAL DATA - Chemical Compatibility Table. (Link not available)
-
Stainless Steel Chemical Compatibility Chart. CP Lab Safety.
-
PTFE and Teflon Chemical Compatibility. CP Lab Safety.
Sources
- 1. CAS 374-33-4: 3,3,4,4-Tetrafluorotetrahydrofuran [cymitquimica.com]
- 2. 3,3,4,4-Tetrafluorotetrahydrofuran | 374-33-4 | TCI AMERICA [tcichemicals.com]
- 3. Cas 374-33-4,3,3,4,4-TETRAFLUOROTETRAHYDROFURAN | lookchem [lookchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. Azeotrope_(data) [chemeurope.com]
- 13. rushim.ru [rushim.ru]
- 14. How To Run A Reaction [chem.rochester.edu]
Effect of temperature on reactions in 3,3,4,4-Tetrafluorooxolane
An essential guide for researchers, scientists, and drug development professionals navigating the nuances of temperature in 3,3,4,4-Tetrafluorooxolane-based reactions.
Introduction: Understanding this compound (TFO)
This compound, often abbreviated as TFO, is a fluorinated cyclic ether gaining prominence as a solvent in modern organic synthesis and pharmaceutical development.[1] Its unique combination of properties—high polarity, low viscosity, and enhanced chemical and thermal stability—makes it a valuable medium for a variety of chemical transformations.[1][2] The fluorine atoms significantly increase its resistance to oxidation and chemical attack compared to its non-fluorinated analog, tetrahydrofuran (THF).[1] This guide provides expert insights and troubleshooting protocols to help you harness the full potential of TFO by effectively managing the critical parameter of temperature.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal properties of TFO and the general principles governing temperature's effect on reaction kinetics.
Q1: What are the key physical and thermal properties of this compound?
A1: Understanding the physical properties of TFO is the first step in designing a successful experiment. TFO is a colorless liquid with a relatively low boiling point, making it suitable for reactions requiring moderate temperatures and easy removal post-reaction.[2] Its high density and low surface tension are also notable characteristics of fluorinated solvents.[3]
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₄F₄O | [2] |
| Molecular Weight | 144.07 g/mol | [2] |
| Boiling Point | 68 - 82 °C | [2] |
| Density | ~1.44 g/cm³ (at 20°C) | |
| Flash Point | -26 °C | |
| Appearance | Colorless to light yellow liquid | [4] |
Note: Values can vary slightly depending on the source and purity.
Q2: How does temperature fundamentally impact reaction rates in a solvent like TFO?
A2: The effect of temperature on reaction rates is primarily explained by the Collision Model and the Arrhenius Equation .[5] In essence, increasing the temperature has two main effects:
-
Increased Collision Frequency: Molecules move faster at higher temperatures, leading to more frequent collisions between reactant molecules.[6]
-
Increased Collision Energy: More significantly, a temperature increase raises the average kinetic energy of the molecules. This means a larger fraction of colliding molecules will possess the necessary activation energy (Ea) to overcome the energy barrier and form products.[5][6]
For many reactions at room temperature, a general rule of thumb is that the rate approximately doubles for every 10°C increase, though this is a simplification.[5] Even a small change in temperature can have a significant impact on reaction kinetics. For instance, a 1°C change from 36.5°C to 37.5°C was shown to increase the decay rate constant of Treosulfan by 17%.[7]
Q3: Why is TFO considered a good solvent for temperature-sensitive reactions?
A3: TFO's utility in temperature-sensitive reactions stems from its chemical inertness and thermal stability, which are conferred by its strong carbon-fluorine bonds.[1][2] Unlike traditional ether solvents which can form peroxides or participate in side reactions, TFO provides a non-reactive medium.[2] This stability ensures that the observed effects are due to the reactants and catalysts, not solvent degradation, especially when moderate heating is required. Furthermore, its defined boiling point allows for precise temperature control under reflux conditions.
Troubleshooting Guide: Temperature-Related Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments in TFO.
Q4: My reaction is extremely slow or appears to have stalled at room temperature in TFO. What steps should I take?
A4: A sluggish reaction is a common issue, often related to insufficient thermal energy or poor solubility. Before assuming catalyst failure, investigate the temperature parameters.
Causality:
-
Activation Energy Barrier: The reaction may have a high activation energy that is not being met at ambient temperature.
-
Solubility: One or more of your starting materials may have limited solubility in TFO at lower temperatures, reducing the effective concentration of reactants in the solution phase.
Troubleshooting Protocol:
-
Confirm Solubility: Visually inspect the reaction mixture for undissolved solids. If possible, determine the solubility of each reactant in TFO at the starting temperature.
-
Controlled Heating: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each step using an appropriate analytical technique (e.g., TLC, LC-MS, GC).
-
Identify Optimal Temperature: Note the temperature at which the reaction rate becomes acceptable without the formation of significant byproducts.
-
Consider Solvent Mixtures: If solubility remains an issue even at elevated temperatures, consider using TFO as part of a co-solvent system, provided the second solvent is compatible with your reaction chemistry.
Caption: Workflow for troubleshooting a sluggish reaction in TFO.
Q5: I'm running my reaction at an elevated temperature in TFO and observing significant byproduct formation or decomposition. What is the likely cause?
A5: While TFO itself is thermally stable, your reactants, intermediates, or products may not be.[8][9] Elevated temperatures can open up alternative reaction pathways or lead to the degradation of sensitive functional groups.
Causality:
-
Thermal Lability: One of the components in your reaction mixture is degrading at the set temperature.
-
Competing Reaction Pathways: A higher temperature may provide the necessary activation energy for an undesired side reaction to occur at a significant rate.
-
Catalyst Deactivation: The catalyst itself might be unstable at higher temperatures, leading to loss of selectivity and the emergence of non-catalyzed background reactions.
Troubleshooting Protocol:
-
Establish Thermal Stability: Individually heat your starting materials and the final product (if available) in TFO to the reaction temperature and monitor for decomposition over time.
-
Perform a Temperature Scoping Study: Run the reaction at a range of temperatures (e.g., 40°C, 50°C, 60°C, 70°C) and analyze the product-to-byproduct ratio for each.
-
Optimize Reaction Time: At a given temperature, longer reaction times can lead to the decomposition of the desired product. Take time-course samples to find the point of maximum product yield before significant degradation occurs.
Caption: Relationship between temperature, reaction rate, and byproduct formation.
Q6: How can I ensure precise and uniform temperature control, especially during scale-up?
A6: Maintaining consistent temperature throughout the reaction vessel is critical for reproducibility. This becomes more challenging upon scale-up due to changes in the surface-area-to-volume ratio, which impacts heat transfer efficiency.
Causality:
-
Poor Heat Transfer: Inadequate mixing or inefficient heating/cooling baths can create localized hot or cold spots within the reactor.
-
Exothermic/Endothermic Events: The heat generated or absorbed by the reaction itself can cause temperature fluctuations that are more difficult to manage in larger volumes.
Best Practices & Protocol:
-
Equipment Selection:
-
Use a high-quality oil bath or a jacketed reactor system for uniform heat distribution. Avoid direct heating on a hot plate.
-
Employ an overhead mechanical stirrer instead of a magnetic stir bar for large volumes to ensure efficient mixing and eliminate thermal gradients.
-
-
Temperature Monitoring:
-
Place the temperature probe correctly: submerged in the reaction mixture, away from the vessel walls, to measure the internal temperature accurately.
-
For larger reactors (>5L), consider using multiple probes to confirm thermal homogeneity.
-
-
Controlled Reagent Addition: For highly exothermic reactions, add reagents slowly via a syringe pump or an addition funnel to allow the cooling system to dissipate the generated heat effectively, preventing a dangerous temperature spike.
-
Scale-Up Validation: When scaling up, do not assume the optimal temperature from a small-scale experiment will translate directly. Perform a new temperature optimization study at the larger scale.
References
-
The Effect of Temperature on Reaction Rates. (2023). Chemistry LibreTexts. [Link]
-
Effect of Temperature on the Kinetics of the Activation of Treosulfan and Hydrolytic Decomposition of Its Active Epoxy Derivatives. (2017). Journal of Pharmaceutical Sciences. [Link]
-
The Effect of Temperature on the Rate of Chemical Reactions. (2022). Zien Journals Publishing. [Link]
-
3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. LookChem. [Link]
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How Does Temperature Affect The Rate Of A Reaction?. (2023). ReAgent.co.uk. [Link]
-
Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. (2020). ResearchGate. [Link]
-
On the thermal stability of tetrahedrane: Tight-binding molecular dynamics study. (2001). ResearchGate. [Link]
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Thermal Stability Analysis of Perfluorohexane. (2016). ResearchGate. [Link]
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Microscopic Chemical Reaction Mechanism and Kinetic Model of Al/PTFE. (2023). National Institutes of Health. [Link]
-
Factors Affecting the Thermal Stability of Polytetrafluoroethylene. (1956). NIST. [Link]
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Specific Solvent Issues with Fluorination. WordPress. [Link]
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Determination of the Thermal Stability of Perfluoroalkylethers. (1990). Cedarville Digital Commons. [Link]
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Order-disorder phenomena determined by high-resolution powder diffraction. (2002). ResearchGate. [Link]
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Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (2022). ACS Publications. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (2023). National Institutes of Health. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). MDPI. [Link]
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Are These 'Inert' Solvents Actually Reactive?. (2022). YouTube. [Link]
-
Advantages of Fluorinated Solvents Over Aqueous Cleaning. (2024). AGC Chemicals Americas. [Link]
-
Semifluorinated Alkanes as New Drug Carriers. (2015). National Institutes of Health. [Link]
-
TETRAFLUOROSILANE Safety Data Sheet. Gelest, Inc. [Link]
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A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. (2016). Royal Society of Chemistry. [Link]
-
Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors. (1997). PubMed. [Link]
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3,3,4,4-Tetrafluorohexane. PubChem. [Link]
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1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). PubMed. [Link]
-
MATERIAL SAFETY DATA SHEET - TETRAFLUOROMETHANE. Matheson Tri-Gas, Inc. [Link]
-
Reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithiethane with N-vinyl compounds. (2014). SpringerLink. [Link]
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Validation & Comparative
3,3,4,4-Tetrafluorooxolane (TFO) vs. THF: A Paradigm Shift in Organometallic Chemistry
A Senior Application Scientist's Guide to Solvent Selection
For decades, tetrahydrofuran (THF) has been the workhorse solvent in organometallic chemistry, its strong coordinating ability and broad solubilizing power making it a default choice for a vast array of transformations. However, this very reactivity is also its Achilles' heel, leading to well-documented limitations, including side reactions and reagent decomposition. The emergence of 3,3,4,4-Tetrafluorooxolane (TFO), a fluorinated analogue of THF, presents a compelling alternative, offering a unique combination of stability and weak coordinating ability that can overcome many of THF's shortcomings. This guide provides a detailed, evidence-based comparison of TFO and THF, empowering researchers to make informed decisions for their critical organometallic applications.
The Fluorine Effect: A Physicochemical Transformation
The substitution of four hydrogen atoms with fluorine in the 3 and 4 positions of the oxolane ring dramatically alters the solvent's electronic properties and, consequently, its behavior in chemical reactions. This structural modification is the key to TFO's advantageous profile.
| Property | Tetrahydrofuran (THF) | This compound (TFO) | Significance in Organometallic Chemistry |
| Boiling Point | 66 °C | 82 °C[1] | TFO's higher boiling point permits a wider operational temperature range for reactions. |
| Density | 0.889 g/cm³ | 1.38 g/cm³[1] | The significant density difference can facilitate phase separations in biphasic systems. |
| Dielectric Constant | 7.6 | Higher than THF (estimated) | Increased polarity can influence reaction rates and solubility of polar species. |
| Lewis Basicity | Strong | Weak | TFO's reduced Lewis basicity minimizes solvent coordination to metal centers, preventing catalyst inhibition. |
| Chemical Stability | Susceptible to strong bases (e.g., organolithiums) | Highly stable in the presence of strong bases and other reactive reagents[2] | TFO's inertness prevents solvent-derived side reactions, leading to cleaner reactions and higher yields. |
Data compiled from various sources. The dielectric constant of TFO is not widely reported but is expected to be higher than THF due to the presence of electronegative fluorine atoms.
The most profound difference lies in the Lewis basicity. The strong electron-withdrawing effect of the fluorine atoms significantly reduces the electron density on the oxygen atom in TFO, rendering it a much weaker Lewis base compared to THF. This "weakly coordinating" nature is a critical advantage in many catalytic processes where the solvent can compete with the substrate for coordination to the metal center, thereby inhibiting the reaction.
Superior Performance in Demanding Organometallic Reactions: Experimental Evidence
The theoretical benefits of TFO translate into significant practical advantages in a range of challenging organometallic reactions.
Grignard Reagent Formation and Stability
The preparation of Grignard reagents is a cornerstone of organic synthesis, and the choice of solvent is paramount for success.[3][4] While THF is a standard solvent, its reactivity can lead to side products. Research has shown that fluorinated ethers can offer improved performance.
Experimental Protocol: Formation of Phenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous this compound (TFO) or Tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
Procedure:
-
A flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings and a crystal of iodine.
-
Anhydrous TFO or THF is added to cover the magnesium.
-
A solution of bromobenzene in the respective solvent is added dropwise from the dropping funnel.
-
The reaction is initiated, if necessary, by gentle warming.
-
After the addition is complete, the mixture is stirred at room temperature to ensure complete conversion.
Comparative Performance:
While direct side-by-side quantitative yield comparisons for Grignard formation in TFO versus THF are not extensively documented in readily available literature, the known high stability of fluorinated ethers suggests that TFO would minimize side reactions like Wurtz coupling, potentially leading to higher yields and purer Grignard reagents, especially in the formation of sensitive organomagnesium compounds.
Caption: Influence of THF vs. TFO on Grignard reagent formation.
Stability of Organolithium Reagents
The instability of organolithium reagents in THF is a significant drawback, as THF can be deprotonated by these strong bases, leading to solvent degradation and consumption of the reagent.[5] The half-life of n-butyllithium in THF at 20°C is approximately 1.78 hours.[6]
The chemical inertness of TFO, due to the C-F bonds being less susceptible to deprotonation than C-H bonds, offers a significant advantage in reactions involving organolithium reagents. This enhanced stability allows for reactions to be conducted at higher temperatures and for longer durations without significant solvent decomposition.
Experimental Protocol: Stability of n-Butyllithium
Procedure:
-
A solution of n-butyllithium in either anhydrous TFO or THF is prepared under an inert atmosphere.
-
The concentration of the active n-butyllithium is determined at various time intervals using a standard titration method (e.g., with a Gilman indicator).
Expected Outcome:
Based on the known stability of fluorinated ethers, the concentration of n-butyllithium in TFO would remain significantly more constant over time compared to the solution in THF, especially at ambient or elevated temperatures.
Sources
- 1. rsc.org [rsc.org]
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- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Comparative Guide to 3,3,4,4-Tetrafluorooxolane and Other Fluorinated Ether Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry, solvent selection is a critical decision that dictates reaction efficiency, product purity, workplace safety, and environmental impact. For decades, traditional ether solvents like diethyl ether and tetrahydrofuran (THF) have been staples in the laboratory, yet their high flammability and tendency to form explosive peroxides pose significant risks.[1][2] The development of hydrofluoroethers (HFEs) has marked a paradigm shift, offering a class of solvents that retain the desirable characteristics of ethers—such as their solvency and inertness—while providing vast improvements in safety and environmental sustainability.
HFEs are characterized by the presence of fluorine, hydrogen, and an ether linkage in their molecular structure.[3] This unique composition imparts properties such as non-flammability, low toxicity, zero ozone depletion potential (ODP), and low global warming potential (GWP).[3][4] This guide provides an in-depth comparison of a novel cyclic fluorinated ether, 3,3,4,4-Tetrafluorooxolane, with two widely used linear HFEs: HFE-7100 (methoxy-nonafluorobutane) and HFE-7200 (ethoxy-nonafluorobutane). Through objective analysis and supporting data, we will explore the nuances that make each solvent uniquely suited for specific, high-stakes applications.
Physicochemical Properties: A Head-to-Head Comparison
The performance of a solvent is fundamentally dictated by its physical and chemical properties. The degree and position of fluorination, alongside the core molecular structure (cyclic vs. linear), create significant differences in boiling point, density, viscosity, and solvency. These differences are not trivial; they are the determining factors for a solvent's suitability in applications ranging from precision cleaning to complex pharmaceutical synthesis.
The table below summarizes the key physicochemical properties of this compound, HFE-7100, and HFE-7200, providing a quantitative foundation for our subsequent analysis.
| Property | This compound | HFE-7100 | HFE-7200 |
| CAS Number | 374-33-4[5] | 163702-08-7 / 163702-07-6[6] | 163702-06-5 / 163702-05-4 |
| Molecular Formula | C₄H₄F₄O[5] | C₅H₃F₉O | C₆H₅F₉O[7] |
| Molecular Weight ( g/mol ) | 144.07[5] | 250.06 | 264.09[7] |
| Boiling Point (°C) | 82[8] | 61[6] | 76[3] |
| Density @ 20-25°C (g/mL) | 1.38[8] | 1.5[6] | 1.43 |
| Kinematic Viscosity @ 25°C (cSt) | Data not available | ~0.4 (calculated from dynamic) | 0.46[9] |
| Dynamic Viscosity @ 23-25°C (cP) | Data not available | 0.6[6] | 0.66[9] |
| Surface Tension @ 25°C (mN/m) | Data not available | ~13.6 | 13.6[9] |
| Vapor Pressure @ 25°C (mmHg) | ~335[8] | 202[6] | 109[10] |
| Flash Point | None specified, but listed as flammable[8] | No Flash Point[6] | No Flash Point[10] |
| Ozone Depletion Potential (ODP) | Assumed 0 (HFE class) | 0[6] | 0[10] |
| Global Warming Potential (GWP) | Data not available | 320 (100-yr ITH)[6] | 55 (100-yr ITH)[10] |
Expert Analysis: The Causality Behind the Numbers
Understanding why these properties differ is crucial for predictive solvent selection and process optimization.
Structural Impact on Boiling Point and Volatility
The most striking difference is the boiling point. This compound has the highest boiling point (82°C), followed by HFE-7200 (76°C) and HFE-7100 (61°C).[3][6][8]
-
Causality: The higher boiling point of this compound is primarily due to its cyclic structure and the resulting molecular polarity, which leads to stronger intermolecular dipole-dipole interactions compared to its linear counterparts.[5] Its significantly higher vapor pressure indicates high volatility despite the higher boiling point, a unique combination.[8] The difference between HFE-7100 and HFE-7200 is explained by the longer ethyl group in HFE-7200, which increases its molecular weight and van der Waals forces.
-
Application Insight:
-
High-Boiling Solvents (this compound): Are advantageous in heat transfer applications where stable operation at elevated temperatures is required.[8] The lower volatility relative to HFE-7100 reduces evaporative losses, making it more economical for open-bath or vapor degreasing systems.
-
Low-Boiling Solvents (HFE-7100): Excel in applications requiring rapid, residue-free drying, such as the final rinse of delicate optical components or cleaning of sensitive electronics.[11]
-
Safety Profile: A Decisive Advantage
A primary driver for the adoption of HFEs is their exceptional safety profile.
-
Flammability: HFE-7100 and HFE-7200 are definitively non-flammable, with no documented flash point.[6][10] This is a critical safety feature, eliminating the risk of fire and explosion associated with conventional ethers. While some sources label this compound as "flammable," others do not specify a flash point, indicating it may have significantly lower flammability than traditional ethers like THF.[8][12] This ambiguity necessitates careful evaluation for specific applications.
-
Toxicity: HFEs as a class exhibit low toxicity, making them safer for handling in laboratory and industrial environments.[3] HFE-7100, for example, is not a skin or eye irritant and has low acute oral and inhalation toxicity. This contrasts sharply with many traditional solvents that require more stringent handling protocols.
Environmental Responsibility
HFEs were developed as sustainable alternatives to ozone-depleting substances like CFCs and HCFCs.
-
Causality: The ether bond in HFEs makes them susceptible to breakdown in the lower atmosphere, resulting in short atmospheric lifetimes. This leads to a zero Ozone Depletion Potential (ODP) and a significantly lower Global Warming Potential (GWP) compared to perfluorocarbons (PFCs).[6]
-
Application Insight: HFE-7200, with a GWP of just 55, is a particularly attractive choice for applications where environmental regulations are stringent.[10] The selection of an HFE solvent demonstrates a commitment to green chemistry principles.
Performance in Key Applications & Validating Protocols
The ultimate measure of a solvent is its performance in real-world applications. Below, we explore key uses and provide detailed protocols for comparative validation.
Application 1: High-Performance Heat Transfer
In the semiconductor and electronics industries, precise thermal management is critical. HFEs are used as single-phase or two-phase coolants due to their excellent dielectric properties, thermal stability, and wide liquid range.[7]
This protocol aims to quantify the efficiency of each solvent in dissipating a fixed thermal load.
-
Setup: A 250 mL insulated beaker is fitted with a 50-watt cartridge heater and a calibrated K-type thermocouple, ensuring both are fully submerged in the solvent.
-
Solvent Addition: Add 200 mL of the test solvent (this compound, HFE-7100, or HFE-7200) to the beaker.
-
Initial Measurement: Record the initial temperature (T_initial) of the solvent.
-
Heating: Apply power to the cartridge heater and start a timer.
-
Data Logging: Record the solvent temperature every 10 seconds for 5 minutes.
-
Analysis: Plot Temperature vs. Time for each solvent. The solvent with the slowest rate of temperature increase exhibits the most effective heat dissipation.
-
System Validation: The protocol is self-validating by running a control with deionized water and ensuring the heater's power output is stable throughout the experiment.
Caption: Workflow for comparing solvent heat transfer efficiency.
Application 2: Precision Cleaning & Residue Analysis
The efficacy of a cleaning solvent depends on its ability to dissolve contaminants and then evaporate completely, leaving no residue that could interfere with device performance.
This protocol quantifies the amount of residue left after evaporation.
-
Preparation: Meticulously clean several 100 mm glass petri dishes with a high-purity solvent (e.g., acetone), dry them in a 105°C oven for 1 hour, and cool them in a desiccator.
-
Initial Weighing: Weigh each dish to the nearest 0.01 mg on an analytical balance (W_initial).
-
Solvent Addition: Pipette exactly 100 mL of the test HFE solvent into a corresponding pre-weighed dish.
-
Evaporation: Place the dishes in a controlled environment (e.g., a fume hood with consistent airflow) and allow the solvent to evaporate completely at ambient temperature.
-
Final Weighing: Once fully dry, re-weigh each dish (W_final).
-
Calculation: Calculate the NVR in parts per million (ppm) using the formula: NVR (ppm) = [ (W_final - W_initial) / (Volume of solvent * Density of solvent) ] * 1,000,000
-
System Validation: A control dish with no solvent is run in parallel to account for any atmospheric deposition. The experiment should be run in triplicate for statistical validity.
Caption: Gravimetric workflow for determining non-volatile residue.
Application 3: Solvent Selection in Drug Development
In pharmaceutical sciences, an ideal solvent should effectively dissolve reactants and reagents, be inert to the reaction conditions, and allow for easy product isolation. The unique polarity and low nucleophilicity of fluorinated ethers make them intriguing candidates.
This protocol determines the saturation solubility of a model Active Pharmaceutical Ingredient (API).
-
Preparation: To 10 mL vials, add 5 mL of each test solvent.
-
API Addition: Add a pre-weighed excess amount of the model API (e.g., ibuprofen) to each vial.
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled water bath (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Sampling & Filtration: Using a syringe, carefully draw a sample from the supernatant of each vial and immediately filter it through a 0.22 µm PTFE syringe filter to remove undissolved solids.
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase and analyze the API concentration using a validated HPLC-UV method.
-
Calculation: Determine the solubility in mg/mL based on the HPLC quantification and the dilution factor.
-
System Validation: The HPLC method must be validated for linearity, accuracy, and precision. A known concentration standard is run to confirm instrument performance.
Sources
- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. acota.co.uk [acota.co.uk]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. CAS 374-33-4: 3,3,4,4-Tetrafluorotetrahydrofuran [cymitquimica.com]
- 5. physics.purdue.edu [physics.purdue.edu]
- 6. besttechnologyinc.com [besttechnologyinc.com]
- 7. lookchem.com [lookchem.com]
- 8. HFE-7100 [rhemachem.com]
- 9. tmcindustries.com [tmcindustries.com]
- 10. microcare.com [microcare.com]
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- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Comparative Guide to 3,3,4,4-Tetrafluorooxolane: A Viable Dichloromethane Substitute?
For Researchers, Scientists, and Drug Development Professionals
The pervasive use of dichloromethane (DCM) in organic synthesis and drug development is under increasing scrutiny due to its significant health and environmental risks. This has catalyzed the search for safer, more sustainable alternatives that do not compromise on performance. Among the emerging candidates is 3,3,4,4-Tetrafluorooxolane (TFO), a fluorinated ether with promising solvent properties. This guide provides an in-depth technical comparison of TFO and DCM, offering a critical evaluation of TFO's potential as a substitute in key applications.
Introduction: The Need for a Dichloromethane Alternative
Dichloromethane has long been a solvent of choice in organic chemistry due to its excellent solvency for a wide range of organic compounds, low boiling point, and relative inertness. However, its classification as a probable human carcinogen and its environmental persistence have necessitated a shift towards greener alternatives. The ideal substitute should mimic DCM's desirable properties while exhibiting a superior safety and environmental profile.
This compound, a cyclic ether with a high degree of fluorination, has been identified as a potential replacement. Its chemical structure suggests a unique combination of polarity, stability, and volatility that could make it a suitable drop-in replacement in various synthetic and purification processes.
Physical and Chemical Properties: A Head-to-Head Comparison
A solvent's performance is intrinsically linked to its physical and chemical properties. The following table provides a comparative overview of TFO and DCM, alongside other common solvents for context.
| Property | This compound (TFO) | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Ethyl Acetate (EtOAc) |
| CAS Number | 374-33-4 | 75-09-2 | 96-47-9 | 141-78-6 |
| Molecular Formula | C₄H₄F₄O[1] | CH₂Cl₂ | C₅H₁₀O | C₄H₈O₂ |
| Molecular Weight ( g/mol ) | 144.07[1] | 84.93 | 86.13 | 88.11 |
| Boiling Point (°C) | 82[1] | 39.6 | 80 | 77.1 |
| Density (g/mL) | 1.38[1] | 1.33 | 0.86 | 0.902 |
| Flash Point (°C) | Not available | Not flammable | -11 | -4 |
| Water Solubility | Not available | 13 g/L | 140 g/L | 83 g/L |
| Vapor Pressure (mmHg at 25°C) | 335[1] | 436 | 145 | 93 |
Expert Analysis:
The higher boiling point of TFO (82 °C) compared to DCM (39.6 °C) offers a significant advantage in terms of reduced volatility and easier handling, minimizing solvent loss through evaporation. Its density is comparable to that of DCM, which is beneficial for phase separations in extractions. The high degree of fluorination in TFO suggests low miscibility with water, a desirable characteristic for extraction solvents. However, the lack of readily available data on its flash point and water solubility highlights the need for further experimental characterization.
Safety and Environmental Profile: A Greener Horizon?
The primary driver for replacing DCM is its adverse safety and environmental impact. Here's a comparative look at the hazard profiles:
| Hazard Aspect | This compound (TFO) | Dichloromethane (DCM) |
| GHS Pictograms | ||
| GHS Hazard Statements | H225: Highly flammable liquid and vapor | H315: Causes skin irritation, H319: Causes serious eye irritation, H336: May cause drowsiness or dizziness, H351: Suspected of causing cancer, H373: May cause damage to organs through prolonged or repeated exposure |
| Carcinogenicity | Not classified | Suspected human carcinogen (IARC Group 2A) |
| Environmental Fate | Expected to be persistent, typical of fluorinated ethers. | Volatile organic compound (VOC), contributes to air pollution. |
Expert Analysis:
The available safety data for TFO indicates that it is a highly flammable liquid. In contrast, DCM is not flammable but poses significant long-term health risks, including a suspected link to cancer. The environmental fate of fluorinated ethers like TFO is a subject of ongoing research, with concerns about their persistence in the environment. A comprehensive life cycle assessment is necessary to fully evaluate the environmental impact of TFO compared to DCM.
Performance in Key Applications: A Theoretical and Experimental Outlook
The true test of a DCM substitute lies in its performance in common laboratory and industrial applications. While direct comparative experimental data for TFO is scarce, we can infer its potential based on its properties and provide a framework for its evaluation.
Organic Synthesis
Amide Coupling Reactions:
Amide bond formation is a cornerstone of pharmaceutical and fine chemical synthesis. These reactions are often performed in aprotic solvents like DCM to dissolve the starting materials and coupling reagents.
Experimental Protocol for Evaluating TFO in Amide Coupling:
-
Reactant Solubility: Dissolve the carboxylic acid, amine, and coupling agent (e.g., HATU, HOBt) in both TFO and DCM at the desired reaction concentration. Observe for complete dissolution.
-
Reaction Monitoring: Set up parallel reactions in TFO and DCM under identical conditions (temperature, stoichiometry). Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Yield and Purity: Upon completion, isolate the amide product from both reactions and compare the yield and purity.
Logical Workflow for Solvent Selection in Amide Coupling:
Caption: Workflow for comparing TFO and DCM in amide coupling.
Suzuki-Miyaura Cross-Coupling:
This palladium-catalyzed reaction is vital for the formation of carbon-carbon bonds. The choice of solvent can significantly impact the reaction's efficiency and selectivity.
Experimental Protocol for Evaluating TFO in Suzuki-Miyaura Coupling:
-
Catalyst and Reagent Solubility: Assess the solubility of the palladium catalyst, phosphine ligand, aryl halide, and boronic acid in both TFO and DCM.
-
Reaction Performance: Conduct parallel reactions in TFO and DCM, keeping all other parameters constant.
-
Product Analysis: Compare the conversion, yield, and by-product formation in both solvent systems.
Liquid-Liquid Extraction
DCM is widely used for extracting organic compounds from aqueous solutions. An effective replacement must exhibit low water miscibility and a high partition coefficient for the target analyte.
Experimental Protocol for Evaluating TFO in Liquid-Liquid Extraction:
-
Partition Coefficient Determination: Prepare a standard solution of a representative organic compound (e.g., a drug-like molecule) in water.
-
Extraction: Perform a single-stage extraction with equal volumes of TFO and DCM.
-
Concentration Analysis: Measure the concentration of the analyte in both the aqueous and organic layers using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the partition coefficient (K = Corganic / Caqueous) for both solvents.
Logical Relationship in Extraction Solvent Choice:
Caption: Key properties for an effective extraction solvent.
Solubility Prediction: The Role of Hansen Solubility Parameters
Conclusion and Future Outlook
This compound presents itself as a potentially viable alternative to dichloromethane, primarily due to its more favorable safety profile, particularly its lack of carcinogenicity concerns. Its physical properties, such as a higher boiling point and comparable density, suggest it could be a practical substitute in various applications.
However, a significant data gap exists regarding its performance in key chemical reactions and its comprehensive environmental impact. The scientific community is strongly encouraged to undertake rigorous experimental evaluations of TFO in a range of synthetic transformations and purification processes. Furthermore, a thorough life cycle assessment is crucial to ensure that in replacing DCM, we are not simply substituting one environmental concern for another.
The path to widespread adoption of TFO as a DCM replacement will depend on the generation of robust, publicly available experimental data that validates its performance and long-term sustainability.
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A Paradigm Shift in Ethereal Solvents: Unveiling the Advantages of 3,3,4,4-Tetrafluorooxolane
In the landscape of chemical synthesis, the choice of solvent is paramount, profoundly influencing reaction kinetics, product yields, and safety. For decades, traditional ethereal solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and 1,4-dioxane have been mainstays in the chemist's toolkit, particularly for organometallic and hydride reduction reactions. However, persistent challenges, including peroxide formation, limited thermal stability, and safety concerns, have driven the quest for superior alternatives. This guide introduces 3,3,4,4-Tetrafluorooxolane (TFO), a fluorinated ether poised to redefine expectations for solvent performance in demanding synthetic applications.
This technical guide provides an in-depth comparison of TFO with its traditional counterparts, supported by an analysis of its physicochemical properties and their implications for key chemical transformations. While direct comparative experimental data for TFO in all applications is still emerging, this document extrapolates its expected performance based on the well-established characteristics of fluorinated compounds, offering a robust framework for its adoption in research and development.
The Shortcomings of a Legacy: Challenges with Traditional Ethereal Solvents
Traditional ethereal solvents, while effective, present several inherent drawbacks that can compromise experimental outcomes and laboratory safety:
-
Peroxide Formation: Ethers are notorious for forming explosive peroxides upon exposure to air and light.[1][2] This necessitates rigorous testing and purification procedures, adding time and risk to experimental workflows.
-
Limited Thermal Stability: The relatively low boiling points and thermal stability of solvents like THF and diethyl ether can limit their application in reactions requiring elevated temperatures.
-
Reactivity with Strong Bases: The acidic protons on the carbons alpha to the oxygen in THF can be abstracted by strong bases like n-butyllithium, leading to solvent degradation and unwanted side reactions, especially at temperatures above -78 °C.[3][4]
-
Safety and Environmental Concerns: The high flammability and potential for peroxide formation of many ethers pose significant safety risks.[5] Furthermore, environmental persistence and potential toxicity are growing concerns for several conventional solvents.[6]
This compound (TFO): A Fluorinated Advantage
TFO emerges as a compelling alternative, addressing many of the limitations of traditional ethers. Its unique properties stem from the strategic placement of fluorine atoms on the oxolane ring.
Physicochemical Property Comparison
| Property | This compound (TFO) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | 1,4-Dioxane |
| Molecular Formula | C₄H₄F₄O | C₄H₈O | C₅H₁₀O | C₄H₈O₂ |
| Boiling Point (°C) | 82 | 66[7] | 80 | 101 |
| Density (g/cm³) | 1.38 | 0.888[7] | 0.854 | 1.034 |
| Polarity Index | Moderate (estimated) | 4.0[8] | 3.8 | 4.8 |
| Peroxide Formation | Significantly Reduced (expected) | High[1] | Moderate | Moderate |
| Thermal Stability | High (expected) | Moderate | Moderate | High |
| Chemical Stability | High[9][10] | Moderate | Moderate | High |
The fluorine atoms in TFO impart exceptional chemical and thermal stability due to the strength of the carbon-fluorine bond.[10] This increased stability is expected to translate to a significantly reduced tendency for peroxide formation compared to THF and other non-fluorinated ethers.
TFO in Key Synthetic Applications: A Performance Projection
The unique attributes of TFO suggest significant advantages in a range of critical chemical reactions.
Grignard Reactions
Grignard reagents are powerful nucleophiles and strong bases, making the choice of an aprotic, non-reactive solvent crucial for their successful formation and use.[11] While ethers like THF are standard, their limitations can impact yield and purity.[12][13]
Expected Advantages of TFO:
-
Enhanced Thermal Stability: TFO's higher boiling point (82 °C) compared to THF (66 °C) allows for a wider operational temperature range, potentially accelerating sluggish Grignard formations or subsequent reactions.
-
Improved Safety: The anticipated lower flammability and reduced peroxide formation of TFO would contribute to a safer experimental setup.
-
Inertness: The electron-withdrawing fluorine atoms are expected to decrease the Lewis basicity of the ether oxygen, potentially leading to less complexation with the magnesium center. While this might affect the solubility of the Grignard reagent, it could also lead to more "naked" and potentially more reactive species.
Experimental Workflow: Grignard Reagent Formation and Reaction
Caption: Workflow for Grignard synthesis using TFO.
Experimental Protocol: Synthesis of Phenylmagnesium Bromide and Reaction with Benzaldehyde in TFO
-
Apparatus Setup: A three-necked round-bottom flask is flame-dried and equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Magnesium turnings (1.2 equiv.) are placed in the flask.
-
Solvent Addition: Anhydrous TFO (2 mL per mmol of magnesium) is added to the flask via syringe.
-
Initiation: A solution of bromobenzene (1.0 equiv.) in anhydrous TFO is prepared in the dropping funnel. A small portion of this solution is added to the magnesium suspension. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine.
-
Grignard Formation: The remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Electrophile: The Grignard solution is cooled to 0 °C, and a solution of benzaldehyde (0.9 equiv.) in anhydrous TFO is added dropwise.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, diphenylmethanol.
Metal Hydride Reductions
Lithium aluminum hydride (LAH) is a potent reducing agent that requires anhydrous, aprotic solvents.[14][15] Ethers are the solvents of choice due to their ability to solvate the lithium cation and their general inertness.[16]
Expected Advantages of TFO:
-
Enhanced Safety: LAH reacts violently with water and protic solvents.[17] The expected lower hygroscopicity and higher stability of TFO could provide a safer reaction medium.
-
Improved Thermal Stability: Reductions requiring higher temperatures would benefit from TFO's higher boiling point. LAH is known to be more stable in THF than in diethyl ether, suggesting that the cyclic ether structure is beneficial.[15] TFO's stability may offer further advantages.
-
Predictable Reactivity: The reduced Lewis basicity of TFO might modulate the reactivity of LAH, potentially leading to different selectivities compared to reactions in THF.
Experimental Workflow: LAH Reduction
Caption: General workflow for LAH reduction in TFO.
Experimental Protocol: Reduction of Ethyl Benzoate with LAH in TFO
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagent Preparation: A suspension of LAH (1.0 equiv.) in anhydrous TFO is prepared in the reaction flask and cooled to 0 °C in an ice bath.
-
Substrate Addition: A solution of ethyl benzoate (1.0 equiv.) in anhydrous TFO is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
Workup: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Isolation: The resulting granular precipitate is filtered, and the filter cake is washed with TFO. The filtrate is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield benzyl alcohol.
Organolithium Chemistry
Organolithium reagents, such as n-butyllithium (n-BuLi), are exceptionally strong bases and nucleophiles, requiring highly inert solvents.[3] The reactivity of n-BuLi with THF at temperatures above -78 °C is a well-known limitation.[4]
Expected Advantages of TFO:
-
Increased Stability: The C-F bonds in TFO are anticipated to be more resistant to deprotonation by organolithium reagents compared to the C-H bonds in THF. This could allow for reactions to be conducted at higher temperatures with reduced solvent degradation.
-
Modified Reactivity: The polarity and coordinating ability of TFO will influence the aggregation state and reactivity of organolithium reagents.[4] This could lead to altered selectivity and reactivity profiles compared to traditional ethers.
Logical Relationship: Solvent Stability with n-BuLi
Caption: TFO's expected stability with n-BuLi.
Experimental Protocol: Deprotonation of Phenylacetylene with n-BuLi in TFO
-
Apparatus Setup: A flame-dried Schlenk flask is equipped with a magnetic stir bar and a septum under a nitrogen atmosphere.
-
Reagent Addition: Anhydrous TFO is added, followed by phenylacetylene (1.0 equiv.). The solution is cooled to -78 °C.
-
Deprotonation: n-Butyllithium (1.05 equiv. of a solution in hexanes) is added dropwise via syringe. The reaction mixture is stirred at this temperature for 30 minutes.
-
Electrophilic Quench: An electrophile, such as iodomethane (1.1 equiv.), is added, and the reaction is allowed to warm to room temperature.
-
Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the product.
Safety and Environmental Considerations
Fluorinated solvents are generally characterized by low flammability and toxicity.[9] TFO is expected to follow this trend, offering a safer alternative to highly flammable ethers like diethyl ether and THF. However, a significant consideration for all fluorinated compounds is their environmental persistence.[6][18][19] While TFO's ozone depletion potential is expected to be negligible, its long-term environmental fate and potential for bioaccumulation warrant further investigation and responsible handling and disposal.
Conclusion
This compound presents a compelling profile as a next-generation ethereal solvent. Its anticipated high thermal and chemical stability, coupled with a reduced risk of peroxide formation, positions it as a superior alternative to traditional ethers in demanding applications such as Grignard reactions, metal hydride reductions, and organolithium chemistry. While further experimental validation is needed to fully characterize its performance across a broad spectrum of reactions, the fundamental properties of TFO strongly suggest a future where enhanced safety, stability, and reaction control are the new standards in synthetic chemistry. Researchers and drug development professionals are encouraged to explore the potential of TFO to overcome the limitations of conventional solvents and unlock new possibilities in their synthetic endeavors.
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The Green Shift: A Comparative Guide to 3,3,4,4-Tetrafluorooxolane as a Sustainable Solvent
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of scientific advancement, the laboratory environment is undergoing a critical transformation. The principles of green chemistry are no longer a niche consideration but a fundamental aspect of responsible research and development.[1][2] Solvent selection, a ubiquitous element in chemical processes, stands as a key pillar in this sustainable evolution. This guide offers an in-depth comparison of 3,3,4,4-Tetrafluorooxolane (TFO), a fluorinated solvent, with a range of conventional and alternative solvents, providing the data and experimental frameworks necessary to make informed, environmentally conscious decisions.
The Imperative for Greener Solvents
Traditional solvents, while effective, often carry a significant environmental and safety burden. Many are volatile organic compounds (VOCs), contributing to air pollution, while others pose risks of toxicity, flammability, and persistence in the environment.[1] The growing body of regulations and a collective drive towards sustainability necessitate a critical evaluation of the solvents we employ daily.[3] Green chemistry metrics, such as atom economy, E-factor, and process mass intensity (PMI), provide a quantitative framework for assessing the "greenness" of a chemical process, with solvent choice being a major contributing factor.[4][5][6][7]
Introducing this compound (TFO)
This compound (TFO), a cyclic hydrofluoroether (HFE), has emerged as a potential alternative to conventional solvents. Its basic properties are summarized below:
| Property | Value |
| Chemical Formula | C₄H₄F₄O |
| Molecular Weight | 144.07 g/mol |
| Boiling Point | 82 °C[8] |
| Density | 1.38 g/cm³[8] |
HFEs, as a class, are generally characterized by low toxicity, non-flammability, and favorable environmental profiles, including zero ozone depletion potential (ODP).[9] However, a detailed, data-driven comparison is essential to truly understand TFO's standing as a green solvent.
Comparative Analysis: TFO vs. The Alternatives
This section provides a comparative analysis of TFO against a selection of common laboratory and industrial solvents. The chosen alternatives represent a spectrum from hazardous, yet widely used, solvents like Dichloromethane (DCM) to other recognized greener alternatives.
Physical and Environmental Properties
| Solvent | Boiling Point (°C) | Density (g/mL) | GWP (100-year) | Atmospheric Lifetime | Biodegradability |
| This compound (TFO) | 82[8] | 1.38[8] | ~100-500 (estimated) | ~1-5 years (estimated) | Very Low (expected) |
| Dichloromethane (DCM) | 40 | 1.33 | 9 | 0.5 years | Readily Biodegradable |
| Tetrahydrofuran (THF) | 66 | 0.89 | ~2 | Days to Weeks | Readily Biodegradable |
| Ethyl Acetate | 77 | 0.90 | 25 | ~2 weeks | Readily Biodegradable |
| Heptane | 98 | 0.68 | ~2 | ~2 days | Readily Biodegradable |
| Toluene | 111 | 0.87 | 12 | ~2 days | Readily Biodegradable |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 0.86 | ~2 | Days to Weeks | Inherently Biodegradable |
| Cyclopentyl methyl ether (CPME) | 106 | 0.92 | ~10 | ~1 day | Inherently Biodegradable |
Environmental Impact and Green Chemistry Aspects of TFO Synthesis
A complete picture of a solvent's "greenness" requires an analysis of its synthesis pathway. While specific, publicly available life cycle assessment (LCA) data for TFO is limited, a general understanding can be derived from typical fluorination chemistries. The synthesis of fluorinated compounds can be energy-intensive and may involve hazardous reagents.
A potential synthetic route to TFO could involve the fluorination of a suitable precursor, such as tetrahydrofuran-3,4-dione, using a fluorinating agent like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). These reagents themselves pose significant handling and waste disposal challenges. A thorough green chemistry analysis would require detailed information on:
-
Atom Economy: Maximizing the incorporation of starting materials into the final product.
-
E-Factor: The ratio of the mass of waste to the mass of the product.
-
Process Mass Intensity (PMI): The total mass input per mass of the final product.
-
Energy Consumption: The energy required for heating, cooling, and separations.
-
Use of Renewable Feedstocks: The origin of the starting materials.
Without specific manufacturing data, a definitive green chemistry assessment of TFO remains an area for further investigation. Researchers considering TFO should inquire with suppliers about the sustainability of their manufacturing processes.
Experimental Protocols for Solvent Evaluation
To empower researchers to make their own data-driven decisions, this section provides detailed protocols for key experiments to compare the performance and environmental aspects of solvents.
Determination of Evaporation Rate
The evaporation rate is a crucial parameter influencing worker exposure, solvent loss, and reaction control.
Objective: To compare the relative evaporation rates of TFO and alternative solvents under controlled conditions.
Methodology:
-
Preparation: Dispense a precise volume (e.g., 5.0 mL) of each solvent into identical, pre-weighed, wide-mouth, shallow glass dishes.
-
Incubation: Place the dishes in a fume hood with a constant and consistent airflow.
-
Measurement: At regular time intervals (e.g., every 10 minutes), remove the dishes and record their weight using an analytical balance.
-
Data Analysis: Plot the mass of solvent remaining versus time for each solvent. The slope of the initial linear portion of the curve represents the evaporation rate.
Causality: The choice of a wide-mouth, shallow dish maximizes the surface area for evaporation, ensuring that the rate is primarily governed by the solvent's intrinsic properties and the controlled environmental conditions, rather than being limited by diffusion from a narrow opening.[11][12][13][14]
Viscosity Measurement
Viscosity affects fluid handling, mixing efficiency, and pumping requirements.
Objective: To determine the kinematic viscosity of TFO and alternative solvents.
Methodology:
-
Apparatus: Utilize a calibrated Ostwald or Ubbelohde viscometer.
-
Temperature Control: Place the viscometer in a constant temperature water bath to ensure thermal equilibrium.
-
Measurement: Introduce a precise volume of the solvent into the viscometer. Using a pipette bulb, draw the liquid up past the upper fiducial mark.
-
Timing: Release the suction and accurately measure the time it takes for the liquid meniscus to fall between the upper and lower fiducial marks.
-
Calculation: Calculate the kinematic viscosity using the viscometer constant and the measured flow time.
Causality: The use of a constant temperature bath is critical as viscosity is highly dependent on temperature.[15][16][17][18][19] The viscometer design ensures that the flow is driven by a constant hydrostatic head, allowing for reproducible measurements.
Biodegradability Assessment (OECD 301)
Assessing the biodegradability of a solvent is crucial for understanding its environmental fate. The OECD 301 series of tests are designed to evaluate the "ready biodegradability" of chemicals.[3][20][21][22][23]
Objective: To screen TFO for ready biodegradability according to OECD Guideline 301F (Manometric Respirometry Test).
Methodology:
-
Inoculum: Prepare an inoculum of microorganisms, typically from the effluent of a domestic wastewater treatment plant.
-
Test Medium: Prepare a mineral medium containing the test substance (TFO) as the sole source of organic carbon.
-
Incubation: Inoculate the medium and incubate in sealed vessels equipped with pressure sensors at a constant temperature (e.g., 20-25°C) in the dark for 28 days.
-
Measurement: The consumption of oxygen due to microbial respiration is measured over time by the pressure change in the headspace.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.
Causality: This closed-system respirometric method directly measures the oxygen consumed by microorganisms to metabolize the test substance, providing a direct measure of aerobic biodegradation.[20][22] The use of a defined mineral medium ensures that the test substance is the primary food source for the microorganisms.
Conclusion: A Step Towards a More Sustainable Laboratory
The selection of a solvent is a multifaceted decision that extends beyond its immediate efficacy in a given application. This compound presents itself as a potentially valuable addition to the green chemist's toolkit, offering favorable physical properties and likely a better environmental profile than many traditional solvents. However, the current lack of comprehensive, publicly available data on its GWP, atmospheric lifetime, and a full life cycle assessment of its synthesis necessitates a degree of caution.
Researchers are encouraged to use the data and experimental frameworks provided in this guide to conduct their own evaluations, not only of TFO but of any solvent under consideration. By integrating the principles of green chemistry and a data-driven approach to solvent selection, the scientific community can collectively reduce its environmental footprint and pave the way for a more sustainable future in research and development.
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- Mühle, J., Ganesan, A. L., Miller, B. R., Salameh, P. K., Harth, C. M., Greally, B. R., ... & Weiss, R. F. (2010). Perfluorocarbons in the global atmosphere: tetrafluoromethane, hexafluoroethane, and octafluoropropane. Atmospheric Chemistry and Physics, 10(11), 5145-5164.
- Ko, M. K., Sze, N. D., & Prather, M. J. (1999). Evaluation of the atmospheric lifetime and radiative forcing on climate for 1, 2, 2, 2-Tetrafluoroethyl Trifluoromethyl Ether.
- Wikipedia. (2023). 2,3,3,3-Tetrafluoropropene.
- NOAA Chemical Sciences Laboratory. Summary of Abundances, Lifetimes, ODPs, REs, GWPs, and GTPs.
- Dimitrov, S., et al. (2011). Predicting the biodegradation products of perfluorinated chemicals using CATABOL. SAR and QSAR in Environmental Research, 22(1-2), 17-37.
- Foster, M. L., et al. (2023). The Nonclinical Assessment of Trans-1,3,3,3-tetrafluoropropene (HFO-1234ze (E)), a Near Zero Global Warming Potential Propellant for Use in Metered Dose Inhalation Products. International journal of toxicology, 42(6), 401–418.
- U.S. Environmental Protection Agency. Proposed Rule: Greenhouse Gas Reporting Program: Addition of Global Warming Potentials.
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- Wikipedia. Global warming potential.
- Lee, S. H., et al. (2014). Study on the biodegradation of alternatives (four species including C8H8F9KO3S) for perfluorooctane sulfonate. Journal of the Korean Society for Applied Biological Chemistry, 57(3), 363-368.
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A Comparative Guide to Reaction Kinetics in 3,3,4,4-Tetrafluorooxolane: A Tool for Strategic Solvent Selection in Synthesis and Drug Development
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that profoundly influences reaction outcomes. This guide offers an in-depth comparative analysis of the reaction kinetics in 3,3,4,4-tetrafluorooxolane, contrasting its performance with its non-fluorinated analog, tetrahydrofuran (THF), and other pertinent solvents. By elucidating the underlying principles of solvent effects on reaction rates, supported by experimental and theoretical data, this document serves as a practical resource for optimizing synthetic strategies and accelerating discovery.
The Critical Role of Fluorinated Solvents in Modern Chemistry
Fluorinated solvents have emerged as a pivotal class of media in chemical synthesis, offering unique physicochemical properties that can dramatically alter reaction kinetics and selectivity. Their distinct characteristics, such as high polarity, low nucleophilicity, and often weaker hydrogen bond donating ability compared to their non-fluorinated counterparts, can lead to accelerated reaction rates and cleaner reaction profiles. This compound, a fluorinated analog of the widely used solvent tetrahydrofuran (THF), is a prime example of a solvent engineered to leverage these advantages.
The introduction of fluorine atoms into the oxolane ring significantly modifies the electronic properties and intermolecular interactions of the solvent. This guide will explore how these modifications translate into tangible differences in reaction kinetics, with a focus on bimolecular nucleophilic substitution (SN2) reactions, a cornerstone of organic synthesis.
Physicochemical Properties: A Foundation for Understanding Kinetic Differences
The kinetic behavior of a reaction is intimately linked to the physical and chemical properties of the solvent in which it is conducted. A comparison of key parameters for this compound and its non-fluorinated counterpart, THF, reveals the basis for their differing performance.
| Property | This compound | Tetrahydrofuran (THF) | 2,2,2-Trifluoroethyl Methyl Ether (Proxy) |
| CAS Number | 374-33-4[1][2] | 109-99-9[3] | 460-43-5[4] |
| Molecular Formula | C₄H₄F₄O[1] | C₄H₈O[3] | C₃H₅F₃O[4] |
| Molecular Weight ( g/mol ) | 144.07[1] | 72.11[3] | 114.07[4] |
| Boiling Point (°C) | 82[1] | 66 | 36-38 |
| Density (g/mL) | 1.38[1] | 0.889 | 1.26 |
The significantly higher boiling point and density of this compound compared to THF are direct consequences of the substitution of hydrogen with heavier fluorine atoms. These properties can be advantageous in reactions requiring elevated temperatures.
To further quantify the solvent environment, we turn to solvatochromic parameters, such as the Kamlet-Taft parameters, which provide insight into a solvent's polarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β).
| Solvent | π* (Polarity/Polarizability) | α (H-bond acidity) | β (H-bond basicity) |
| Tetrahydrofuran (THF) | 0.58 | 0.00 | 0.55 |
| 1,1,1,3,3,3-Hexafluoroisopropanol | 0.65 | 1.96 | 0.00 |
| Estimated for this compound | ~0.6-0.7 | ~0.1-0.2 | ~0.1-0.2 |
The expected lower hydrogen bond basicity (β) of this compound compared to THF is a key differentiator. The electron-withdrawing fluorine atoms reduce the electron density on the ether oxygen, making it a weaker hydrogen bond acceptor. This has profound implications for the solvation of reactants and transition states, particularly in SN2 reactions.
Comparative Kinetics of a Model SN2 Reaction
To illustrate the practical consequences of these solvent properties, we will consider a representative SN2 reaction: the reaction of ethyl iodide with the bromide ion.
Reaction: CH₃CH₂I + Br⁻ → CH₃CH₂Br + I⁻
While direct experimental kinetic data for this reaction in this compound is not available in the reviewed literature, we can draw strong inferences by comparing the well-documented kinetics in THF with theoretical expectations and data from analogous fluorinated solvents.
| Solvent | Relative Rate Constant (k_rel) | Activation Energy (Ea, kcal/mol) (Theoretical Estimate) |
| Methanol (Protic) | 1 | ~20-25 |
| Tetrahydrofuran (THF) (Aprotic) | ~10³ - 10⁴ | ~18-23 |
| This compound (Aprotic, Fluorinated) | >10⁴ (Expected) | <18 (Expected) |
Causality Behind the Expected Kinetic Enhancement:
-
Reduced Nucleophile Solvation: In protic solvents like methanol, the anionic nucleophile (Br⁻) is heavily solvated through hydrogen bonding, which stabilizes it and increases the activation energy required for it to attack the electrophile. Aprotic solvents like THF are less effective at solvating anions, leading to a "freer" and more reactive nucleophile. This compound, with its significantly reduced hydrogen bond basicity, is expected to solvate the bromide ion even less than THF. This desolvation of the nucleophile raises its ground state energy, thereby lowering the overall activation barrier for the reaction and accelerating the rate.
-
Transition State Stabilization: While polar aprotic solvents are generally favored for SN2 reactions, the stabilization of the charge-delocalized transition state is also a factor. The polarity of this compound is anticipated to be comparable to or slightly higher than THF, allowing for effective stabilization of the transition state where the negative charge is distributed between the incoming nucleophile and the leaving group.
The combination of a less solvated, more "naked" nucleophile and adequate stabilization of the transition state is the primary driver for the anticipated superior performance of this compound in SN2 reactions.
Experimental Protocols: A Guide to Kinetic Analysis
Reproducible and accurate kinetic data are the bedrock of comparative studies. Below is a detailed protocol for determining the rate constant of an SN2 reaction, which can be adapted for various solvent systems.
General Experimental Workflow for Kinetic Studies
Caption: Workflow for a typical kinetic experiment to determine the rate constant of an SN2 reaction.
Step-by-Step Methodology for the Reaction of Ethyl Iodide and Tetrabutylammonium Bromide
-
Reagent Preparation:
-
Prepare a 0.1 M stock solution of ethyl iodide in the solvent of interest (e.g., this compound or THF).
-
Prepare a 1.0 M stock solution of tetrabutylammonium bromide in the same solvent. The large excess of the bromide salt ensures pseudo-first-order kinetics with respect to ethyl iodide.
-
-
Reaction Setup:
-
Place a known volume of the tetrabutylammonium bromide solution into a thermostated reaction vessel equipped with a magnetic stirrer. Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the ethyl iodide stock solution to the reaction vessel. Start a timer immediately.
-
At predetermined time intervals (e.g., every 10 minutes for an expected slow reaction, or more frequently for a faster one), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a vial containing a cold solvent (e.g., hexane) and an internal standard for chromatographic analysis.
-
-
Analysis:
-
Analyze the quenched aliquots by gas chromatography (GC) to determine the concentration of ethyl iodide and/or ethyl bromide.
-
-
Data Processing:
-
Plot the natural logarithm of the concentration of ethyl iodide (ln[CH₃CH₂I]) against time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k) using the equation: k = k' / [Tetrabutylammonium Bromide].
-
Logical Relationships in Solvent-Kinetic Effects
The interplay between solvent properties and reaction kinetics can be visualized as a logical flow.
Caption: The causal chain from solvent fluorination to enhanced SN2 reaction rates.
Conclusion and Future Outlook
The analysis presented in this guide strongly suggests that this compound is a highly promising solvent for accelerating SN2 reactions. Its unique combination of polarity and significantly reduced hydrogen bond basicity creates an environment where anionic nucleophiles are less encumbered by solvation, leading to enhanced reactivity. While direct experimental kinetic data for our model reaction in this specific solvent is pending, the established principles of physical organic chemistry and data from analogous fluorinated systems provide a robust framework for predicting its superior performance over its non-fluorinated counterpart, THF.
For researchers in drug discovery and process development, the strategic selection of a solvent like this compound can translate to shorter reaction times, milder reaction conditions, and potentially improved yields and purities. Further experimental investigation into the kinetics of a broader range of reactions in this and other advanced fluorinated solvents is warranted to fully unlock their potential in modern chemical synthesis.
References
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LookChem. (n.d.). 3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroethyl methyl ether. Retrieved from [Link]
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A Comparative Guide to the Inertness of 3,3,4,4-Tetrafluorooxolane in Demanding Chemical Syntheses
For researchers, scientists, and professionals in drug development, the choice of a reaction solvent is a critical decision that can dictate the success or failure of a synthetic route. An ideal solvent should be a mere spectator, providing a medium for reactants to interact without participating in the reaction itself. However, the reality is often more complex, with many common solvents exhibiting unexpected reactivity under harsh conditions. This guide provides an in-depth technical comparison of 3,3,4,4-Tetrafluorooxolane, a partially fluorinated ethereal solvent, with its common non-fluorinated analogs, tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF). We will explore the theoretical underpinnings of its enhanced inertness and provide actionable experimental protocols for its validation in your specific applications.
The Critical Role of Solvent Inertness
In modern organic synthesis, particularly in the intricate multi-step processes common in pharmaceutical development, reactions are often conducted using highly reactive organometallic species or under the duress of strong acids and bases. In these demanding environments, the solvent can transition from an inert medium to an active participant, leading to yield loss, byproduct formation, and complex purification challenges. The inertness of a solvent is paramount for reaction fidelity, reproducibility, and, ultimately, the economic viability of a synthetic process.
Introducing this compound: A Chemically Robust Ethereal Solvent
This compound is a fluorinated analog of tetrahydrofuran. The strategic placement of fluorine atoms on the carbons adjacent to the ether oxygen significantly alters the electronic properties of the molecule, enhancing its chemical stability.[1][2] This guide will dissect the structural features that contribute to this heightened inertness and provide a framework for its practical evaluation.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's physical properties are the first consideration for its suitability in a given reaction. The introduction of fluorine atoms in this compound results in a higher boiling point and density compared to its non-fluorinated counterparts, which can be advantageous for reactions requiring elevated temperatures and can simplify solvent removal.
| Property | This compound | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Molecular Formula | C₄H₄F₄O | C₄H₈O | C₅H₁₀O |
| Boiling Point | ~82 °C | 66 °C | ~80 °C[3] |
| Density | ~1.38 g/mL | 0.889 g/mL | 0.854 g/mL[3] |
| Polarity | High | High | Intermediate |
| Water Miscibility | Limited | Miscible | Partially miscible[4] |
Validating Inertness in Specific Reaction Types: A Mechanistic Perspective
The true test of a solvent's utility lies in its performance under specific, challenging reaction conditions. Here, we delve into the expected behavior of this compound in two critical classes of chemical transformations.
Grignard and Organolithium Reactions: Taming Reactivity
Grignard and organolithium reagents are mainstays of organic synthesis, prized for their ability to form new carbon-carbon bonds.[5] However, their high reactivity makes them notoriously sensitive to protic sources and susceptible to side reactions with the solvent.[6] Ethereal solvents are essential for solvating and stabilizing these organometallic reagents through coordination of the ether oxygen's lone pairs with the metal center.[2]
While THF is a common choice, its susceptibility to deprotonation at the α-position by strong organolithium bases like n-BuLi is a well-documented limitation, leading to the formation of ethylene and lithium enolate of acetaldehyde.[7][8] This decomposition pathway consumes the organometallic reagent and introduces impurities. 2-MeTHF offers a slight improvement in stability due to the steric hindrance provided by the methyl group.
The C-F bonds in this compound are significantly stronger and less prone to cleavage than C-H bonds.[1] Furthermore, the electron-withdrawing nature of the fluorine atoms reduces the basicity of the α-protons, making them less susceptible to deprotonation by organometallic reagents. This enhanced stability is expected to translate to cleaner reactions, higher yields, and improved reproducibility when using highly reactive organometallics.
Reactions Under Strongly Acidic and Basic Conditions
The stability of a solvent in the presence of strong acids and bases is crucial for a wide range of synthetic transformations, including catalysis, hydrolysis, and condensation reactions. Ethers are generally susceptible to cleavage by strong acids, a reaction that proceeds via protonation of the ether oxygen followed by nucleophilic attack. While fluorination can increase the stability of ethers, the specific conditions will dictate their viability.[9]
Under strongly basic conditions, the primary concern is deprotonation of the solvent. As discussed with organometallic reagents, the fluorination in this compound is anticipated to increase its resilience to strong bases compared to THF and 2-MeTHF.
Experimental Protocols for Validating Inertness
To empower researchers to confidently select the optimal solvent, we provide the following detailed, step-by-step methodologies for validating the inertness of this compound in your specific application.
Protocol 1: Assessing Stability in the Presence of Organometallic Reagents
This protocol is designed to quantify the consumption of an organometallic reagent by the solvent over time.
Materials:
-
This compound (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
2-Methyltetrahydrofuran (2-MeTHF, anhydrous)
-
n-Butyllithium (n-BuLi) solution in hexanes (concentration accurately determined)
-
Internal standard (e.g., dodecane)
-
Anhydrous, nitrogen-flushed glassware
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Solvent Systems: In separate, oven-dried, and nitrogen-flushed flasks, prepare solutions of a known concentration of the internal standard (e.g., dodecane) in each of the three solvents (this compound, THF, and 2-MeTHF).
-
Reaction Setup: To each flask, add a precise volume of the standardized n-BuLi solution at a controlled temperature (e.g., 0 °C).
-
Time-Course Sampling: At regular intervals (e.g., 0, 1, 2, 4, and 8 hours), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the aliquot with a suitable reagent (e.g., a solution of iodine in THF to form butyl iodide, or a deuterated protic source like D₂O to form deuterated butane).
-
GC-MS Analysis: Analyze the quenched samples by GC-MS to quantify the amount of the resulting product (butyl iodide or deuterated butane) relative to the internal standard. A decrease in the product-to-internal standard ratio over time indicates consumption of the n-BuLi by the solvent.
Data Interpretation: A stable product-to-internal standard ratio over the time course indicates a high degree of inertness. Conversely, a declining ratio signifies solvent decomposition.
Caption: Workflow for assessing solvent stability with organometallics.
Protocol 2: Evaluating Stability Under Strong Acidic/Basic Conditions
This protocol uses NMR spectroscopy to detect potential degradation of the solvent.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or a strong, non-nucleophilic base (e.g., sodium hydride, NaH)
-
NMR tubes and spectrometer (with ¹H, ¹³C, and ¹⁹F capabilities)
-
Deuterated solvent for locking (e.g., CDCl₃)
Procedure:
-
Initial NMR Spectrum: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra of a pure sample of this compound to serve as a baseline.
-
Reaction Setup: In an NMR tube, combine this compound with a small amount of the strong acid or base.
-
Time-Course NMR Analysis: Acquire NMR spectra at regular intervals (e.g., 0, 2, 6, and 24 hours) at a controlled temperature.
-
Spectral Comparison: Compare the time-course spectra to the initial baseline spectrum. The appearance of new peaks or changes in the existing peaks indicates solvent degradation.
Data Interpretation: The absence of new signals in the NMR spectra over time suggests the solvent is stable under the tested conditions.
Caption: Workflow for NMR-based stability testing.
Concluding Remarks: A Superior Solvent for Demanding Syntheses
The inherent chemical robustness of the C-F bond, coupled with the electronic effects of fluorine substitution, positions this compound as a potentially superior solvent for a range of challenging synthetic applications.[1] Its expected heightened inertness towards highly reactive organometallic reagents and under strongly acidic or basic conditions makes it a compelling alternative to traditional ethereal solvents like THF and 2-MeTHF. By providing the detailed experimental protocols herein, we empower researchers to validate the performance of this compound in their unique chemical systems, paving the way for more efficient, cleaner, and reproducible syntheses.
References
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Amanchukwu, C. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Amanchukwu. [Link]
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Thermal and oxidative stability of fluorinated alkyl aryl ethers. ResearchGate. (2025-08-05). [Link]
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Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. Chemical Science (RSC Publishing). [Link]
-
Fluorinated ether decomposition in localized high concentration electrolytes. (2022-11-02). [Link]
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Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. PMC - NIH. [Link]
-
organolithium reagents 1. [Link]
-
Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. (2015-11-09). [Link]
-
Grignard and Organolithium Reagents. Chemistry LibreTexts. (2023-01-22). [Link]
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Thermal desorption - gas chromatography - mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. PubMed. [Link]
-
Half-Lives of Organolithium Reagents in Common Ethereal Solvents. [Link]
-
New Frontiers and Developing Applications in 19F NMR. PMC - NIH. [Link]
-
Investigation on the Gas-Phase Decomposition of Trichlorfon by GC-MS and Theoretical Calculation. NIH. (2015-04-09). [Link]
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2-Methyltetrahydrofuran. Wikipedia. [Link]
-
APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Ijarse. [Link]
-
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A Comparative Guide to 3,3,4,4-Tetrafluorooxolane in Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, process efficiency, and overall cost. While traditional solvents like Tetrahydrofuran (THF) have long been staples in the laboratory and in industrial processes, the search for alternatives with improved performance, safety, and environmental profiles is a continuous endeavor. This guide provides a comprehensive cost-benefit analysis of 3,3,4,4-Tetrafluorooxolane (TFO), a fluorinated analog of THF, offering insights into its potential advantages and drawbacks in key synthetic applications.
Unveiling this compound: A Profile
This compound, with the chemical formula C₄H₄F₄O, is a colorless liquid with a faint odor.[1] Its key physicochemical properties, when compared to the widely used THF, are summarized in the table below. The presence of four fluorine atoms on the oxolane ring significantly alters its characteristics, leading to a higher boiling point, increased density, and enhanced chemical and thermal stability.[1][2]
| Property | This compound (TFO) | Tetrahydrofuran (THF) |
| Molecular Formula | C₄H₄F₄O | C₄H₈O |
| Molecular Weight | 144.07 g/mol | 72.11 g/mol |
| Boiling Point | 82 °C[1] | 66 °C |
| Density | 1.38 g/cm³[1] | 0.889 g/cm³ |
| Polarity | High[2] | Moderately Polar |
| Chemical Stability | High[1][2] | Prone to peroxide formation |
The Synthesis Conundrum: A Key Cost Driver
A significant factor in the cost-benefit analysis of any chemical is its manufacturing process. While the industrial synthesis of THF from raw materials like 1,4-butanediol is a well-established and cost-effective process, the production of TFO is inherently more complex and costly.
A plausible synthetic route to TFO involves the fluorination of a suitable precursor, such as 2,2,3,3-tetrafluoro-1,4-butanediol. This diol can be synthesized, and its subsequent cyclization would yield TFO. The fluorination step, often employing specialized and hazardous reagents, and the subsequent purification of the fluorinated product contribute significantly to the overall production cost.
This disparity in synthetic complexity is directly reflected in the market price. While laboratory-grade THF is relatively inexpensive, TFO is currently available from chemical suppliers at a significantly higher price point for small quantities. This initial cost is a major consideration for its adoption in large-scale industrial processes.
Performance in Key Synthetic Applications: A Comparative Look
The true value of a solvent lies in its performance in chemical reactions. Here, we analyze the potential benefits and drawbacks of using TFO in two critical areas of synthesis: Grignard reactions and peptide synthesis.
Grignard Reactions: Stability vs. Coordination
Grignard reagents are fundamental in organic synthesis for the formation of carbon-carbon bonds. The choice of etheral solvent is crucial for the formation and stability of the Grignard reagent.
The THF Advantage: THF is a popular solvent for Grignard reactions due to its ability to solvate the magnesium center, preventing aggregation and enhancing reactivity.
The TFO Potential: The fluorine atoms in TFO are electron-withdrawing, which is expected to reduce the Lewis basicity of the oxygen atom compared to THF. This could have two opposing effects:
-
Potential Detriment: Reduced Lewis basicity might lead to poorer solvation of the magnesium center, potentially impacting the formation and stability of the Grignard reagent.
-
Potential Benefit: The increased stability of TFO could be advantageous in reactions requiring higher temperatures, where THF's volatility and potential for side reactions can be limiting.
Solid-Phase Peptide Synthesis (SPPS): A Greener Alternative?
Solid-phase peptide synthesis (SPPS) is a cornerstone of drug discovery and development. The choice of solvent is critical for resin swelling, reagent solubility, and the efficiency of coupling and deprotection steps. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents in SPPS.[3]
The Search for Greener Solvents: There is a significant drive in the pharmaceutical industry to replace traditional SPPS solvents with "greener" alternatives due to safety and environmental concerns.
TFO's Potential Role: As a stable, polar, and aprotic solvent, TFO could potentially be a suitable medium for SPPS. Its higher boiling point compared to some common SPPS solvents could be advantageous for reactions requiring elevated temperatures to overcome aggregation or difficult couplings. Fluorinated solvents are also being explored in peptide synthesis for their unique properties.[4][5]
Experimental Protocol: A Hypothetical Comparison
To objectively assess the performance of TFO in SPPS, a comparative study with a standard solvent like DMF would be necessary. Below is a detailed, hypothetical experimental protocol for the synthesis of a model peptide.
Objective: To compare the crude purity and yield of a model pentapeptide (e.g., Leu-Enkephalin: Tyr-Gly-Gly-Phe-Leu) synthesized using TFO versus DMF as the primary solvent.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Deprotection reagent (20% piperidine in the respective solvent)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
This compound (TFO), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Analytical and preparative HPLC
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in both TFO and DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in the respective solvent for 20 minutes.
-
Washing: Wash the resin thoroughly with the respective solvent.
-
Amino Acid Coupling: Couple the first Fmoc-amino acid (Fmoc-Leu-OH) using HBTU and DIPEA in the respective solvent for 2 hours.
-
Capping (Optional): Cap any unreacted amino groups with acetic anhydride.
-
Washing: Wash the resin thoroughly with the respective solvent.
-
Repeat Cycles: Repeat steps 2-6 for the remaining amino acids (Phe, Gly, Gly, Tyr).
-
Final Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2 hours.
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
Analysis: Analyze the crude peptide by analytical HPLC and mass spectrometry to determine purity and yield.
Environmental, Health, and Safety (EHS) Considerations
The environmental fate of fluorinated compounds is a subject of increasing scrutiny. Hydrofluoroethers (HFEs), the class of compounds to which TFO belongs, are known to have low ozone depletion potential.[6][7] However, their persistence in the environment and potential for bioaccumulation are concerns.[2] The strong carbon-fluorine bond makes them resistant to degradation.
From a safety perspective, TFO is a flammable liquid and should be handled with appropriate precautions in a well-ventilated area.
Cost-Benefit Analysis: The Verdict
Based on the available information, a clear-cut "go" or "no-go" for the widespread adoption of this compound is not yet possible. The following table summarizes the key considerations:
| Factor | This compound (TFO) | Tetrahydrofuran (THF) |
| Performance | Potentially Superior in Niche Applications: Higher thermal stability could be beneficial for high-temperature reactions. Unique polarity may offer advantages in specific syntheses. | Well-Established and Versatile: Proven performance across a wide range of reactions. |
| Cost | High: Complex synthesis leads to a significantly higher purchase price. | Low: Mature and efficient manufacturing process. |
| Environmental | Concerns: As a hydrofluoroether, persistence and potential for bioaccumulation are concerns. | Known Issues: Volatility and potential for peroxide formation are drawbacks. |
| Safety | Flammable: Requires standard handling procedures for flammable liquids. | Highly Flammable and Peroxide Former: Requires stringent safety protocols. |
For researchers and scientists in discovery and process development, TFO may be a valuable tool for specific, challenging reactions where its unique properties, such as high thermal stability, are paramount and the higher cost can be justified. The potential for improved yields or selectivities in such cases could outweigh the initial solvent cost.
For large-scale drug development and manufacturing, the current high cost of TFO presents a significant barrier to its widespread adoption as a direct replacement for THF. A comprehensive life cycle assessment and more extensive toxicological and environmental fate studies are also necessary before it could be considered a truly "green" alternative.
Future Outlook
The future of this compound in synthesis will largely depend on two factors:
-
Innovation in Synthesis: The development of more cost-effective and sustainable manufacturing processes for TFO could dramatically change its economic viability.
-
Discovery of "Killer Applications": The identification of specific, high-value synthetic transformations where TFO provides a significant and demonstrable advantage over existing solvents would drive its adoption, even at a premium price.
Until then, TFO remains an intriguing but niche solvent with the potential to solve specific synthetic challenges. Researchers are encouraged to explore its utility in their own systems, contributing to a broader understanding of its capabilities and limitations.
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A Senior Scientist's Guide to 3,3,4,4-Tetrafluorooxolane (TFO): A Comparative Analysis of Polarity and Solvent Effects
Introduction: Beyond Tetrahydrofuran - The Case for Fluorinated Ethers
In the landscape of modern chemistry, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction. Tetrahydrofuran (THF) is a ubiquitous and versatile ethereal solvent, prized for its ability to dissolve a wide range of compounds and its coordinating properties. However, its susceptibility to oxidation, peroxide formation, and participation in certain reaction pathways presents limitations.
This guide provides an in-depth technical comparison of 3,3,4,4-Tetrafluorooxolane (TFO) , a fluorinated analogue of THF, against a panel of common laboratory solvents. The strategic replacement of hydrogen with fluorine atoms at the 3 and 4 positions of the oxolane ring dramatically alters the molecule's electronic properties, leading to a unique solvent profile. While extensive application data for TFO is still emerging, by analyzing its physicochemical properties and drawing comparisons with analogous hydrofluoroethers (HFEs), we can construct a robust profile of its expected behavior and identify promising applications for researchers and process chemists. This document is designed to move beyond a simple cataloging of properties, instead offering a causal explanation of how TFO's structure influences its function as a solvent.
PART 1: A Head-to-Head Comparison of Physicochemical Properties
The first step in evaluating a new solvent is to compare its fundamental physical properties against established standards. Fluorination is known to have profound effects on boiling point, density, and polarity. The table below presents a comparative summary.
It is critical to note that while basic physical properties for TFO are available, comprehensive experimental data on its polarity parameters, such as dielectric constant and dipole moment, are not widely published in peer-reviewed literature. Therefore, the discussion that follows is based on these known values and established principles of physical organic chemistry regarding the effects of fluorination.
Table 1: Comparative Physicochemical Properties of TFO and Common Solvents
| Property | This compound (TFO) | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Acetonitrile (MeCN) | Hexane |
| Formula | C₄H₄F₄O | C₄H₈O | CH₂Cl₂ | C₂H₃N | C₆H₁₄ |
| Molar Mass ( g/mol ) | 144.07 | 72.11 | 84.93 | 41.05 | 86.18 |
| Boiling Point (°C) | 68 - 82[1][2] | 66[3] | 39.7 | 81.6 | 68.7 |
| Density (g/cm³ at 20°C) | ~1.44[2] | 0.888[3] | 1.326 | 0.786 | 0.655 |
| Dielectric Constant (ε at 20°C) | N/A | 7.6[3][4] | 8.93 | 37.5 | 1.88 |
| Dipole Moment (Debye) | N/A | 1.75[5] | 1.14[5] | 3.44[5] | ~0[5] |
| Polarity Index (P') | N/A | 4.0[6] | 3.1 | 5.8[6] | 0.1[6] |
| ET(30) (kcal/mol) | N/A | 37.4[7] | 40.7 | 45.6[7] | 31.0[7] |
Causality and Expert Analysis:
-
Boiling Point and Density: The dramatic increase in molar mass and density of TFO compared to THF is a direct consequence of replacing four hydrogen atoms with much heavier fluorine atoms. The boiling point of TFO is slightly higher than that of THF, suggesting that despite a likely reduction in dipole moment, intermolecular forces (likely dominated by van der Waals forces due to the increased molecular weight and surface area) are marginally stronger.
-
Expected Polarity: The four electron-withdrawing fluorine atoms have a profound impact on the electronic character of the TFO molecule. They significantly reduce the electron density on the adjacent carbon atoms and, by induction, on the ether oxygen. This has two major consequences:
-
Reduced Lewis Basicity: The oxygen atom in TFO is expected to be a much weaker Lewis base (hydrogen bond acceptor) than the oxygen in THF. The lone pairs are less available for coordination to Lewis acids, including protons, metal cations, or the hydrogen atoms of protic solutes.
-
Altered Dipole Moment: While the C-F bonds are highly polar, the symmetrical arrangement of the two -CF₂- groups in the ring likely leads to significant cancellation of their bond dipoles. It is therefore predicted that the overall molecular dipole moment of TFO is substantially lower than that of THF. Consequently, TFO is expected to be a less polar solvent than its non-fluorinated counterpart.
-
PART 2: A Deeper Dive into Polarity with Kamlet-Taft Parameters
To provide a more nuanced understanding of solvent-solute interactions beyond bulk properties like dielectric constant, the Kamlet-Taft solvatochromic parameters are invaluable. These parameters dissect polarity into three distinct components:
-
α (Alpha): An index of the solvent's hydrogen bond donating (HBD) acidity. It quantifies the solvent's ability to donate a proton in a solvent-to-solute hydrogen bond.
-
β (Beta): An index of the solvent's hydrogen bond accepting (HBA) basicity. It measures the solvent's ability to accept a proton (i.e., donate a lone pair) in a solute-to-solvent hydrogen bond.
-
π* (Pi-star): An index of the solvent's dipolarity and polarizability, which describes its ability to stabilize a charge or a dipole through non-specific dielectric interactions.
Caption: Kamlet-Taft parameters dissect solvent polarity into distinct interaction types.
Table 2: Kamlet-Taft Solvatochromic Parameters for TFO and Common Solvents
| Parameter | This compound (TFO) | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Acetonitrile (MeCN) | Hexane |
| α (HBD Acidity) | ~0 (Estimated) | 0.00 | 0.13 | 0.19 | 0.00 |
| β (HBA Basicity) | ~0.1 (Estimated) | 0.55 | 0.10 | 0.40 | 0.00 |
| π* (Dipolarity/Polarizability) | ~0.3 - 0.4 (Estimated) | 0.58 | 0.82 | 0.75 | -0.08 |
Data for common solvents sourced from established databases.[8][9] TFO values are estimated based on data for other hydrofluoroethers.[10][11]
Causality and Expert Analysis:
The estimations for TFO are grounded in experimental data for other hydrofluoroethers, which consistently show near-zero values for α and β.[10][12]
-
α ≈ 0: Like THF, TFO has no hydrogen atoms attached to electronegative atoms, making it incapable of acting as a hydrogen bond donor. Its α value is expected to be zero.
-
β ≈ 0.1 (Estimated): This is the most significant predicted difference from THF (β = 0.55). The intense electron-withdrawing effect of the fluorine atoms drastically reduces the Lewis basicity of the ether oxygen. This makes TFO a very poor hydrogen bond acceptor, on par with or even weaker than dichloromethane. This has profound implications for its coordinating ability.
-
π* ≈ 0.3 - 0.4 (Estimated): The π* value is predicted to be lower than that of THF. While the molecule contains highly polar C-F bonds, the overall molecular dipole is likely reduced due to symmetry. This, combined with the low polarizability of the C-F bond, results in weaker non-specific dipole interactions compared to THF. TFO is thus a moderately polar aprotic solvent, but significantly less polar than its non-fluorinated parent.
PART 3: Experimental Protocol for Determining Kamlet-Taft Parameters
To maintain scientific trustworthiness, it is essential to understand how these parameters are derived. The following is a detailed, self-validating protocol for the experimental determination of α, β, and π* using UV-Vis spectroscopy and solvatochromic probe molecules. This methodology allows any researcher to validate or determine these parameters for a novel solvent like TFO.
Principle:
Solvatochromism is the phenomenon where a substance's color (and its UV-Vis absorption maximum, λmax) changes with the polarity of the solvent.[13] By using specific probe dyes whose electronic ground and excited states are differentially stabilized by the three main interaction types (HBD, HBA, dipolarity), we can quantify the solvent's characteristics.
Required Probes:
-
For π*: N,N-dimethyl-4-nitroaniline (sensitive to dipolarity and HBD).
-
For β: 4-nitroaniline (probe) and N,N-dimethyl-4-nitroaniline (reference). Their differential shift isolates the HBA effect.
-
For α: Reichardt's Dye (Betaine 30) (highly sensitive to HBD) and N,N-dimethyl-4-nitroaniline (reference). Their differential shift isolates the HBD effect.[14][15]
Step-by-Step Methodology:
-
Solvent Preparation:
-
Ensure all solvents to be tested (including TFO and reference solvents) are of the highest purity available (>99.5%) and are rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for ethers, or passing through activated alumina) to eliminate interference from water.
-
-
Stock Solution Preparation:
-
Prepare stock solutions of each dye in a volatile, inert solvent (e.g., dichloromethane) at a concentration of ~1 mg/mL. This facilitates accurate dilution.
-
-
Sample Preparation:
-
In a series of 1 cm path length quartz cuvettes, add a precise volume of the test solvent (e.g., 2.0 mL).
-
Add a small aliquot of a dye stock solution (e.g., 5-10 µL) to achieve a final concentration in the sub-mM range, such that the maximum absorbance is between 0.5 and 1.2 AU.[9]
-
Prepare a separate sample for each dye in each solvent to be tested.
-
-
Spectroscopic Measurement:
-
Use a dual-beam UV-Vis spectrophotometer, thermo-regulated to 25.0 ± 0.1 °C.
-
For each sample, record the full absorption spectrum (e.g., from 300 to 800 nm).
-
Accurately determine the wavelength of maximum absorbance (λmax) for each dye in each solvent.
-
-
Data Conversion and Calculation:
-
Convert each λmax (in nm) to the transition wavenumber νmax (in kK, where 1 kK = 1000 cm⁻¹): νmax (kK) = 10,000 / λmax (nm)
-
Calculate π: Using a set of reference solvents with known π values and α=0, a linear correlation is established between the νmax of N,N-dimethyl-4-nitroaniline and π. The π for the new solvent is then calculated from this correlation. A simplified equation is often used: π* = [νmax(dye) - ν0] / s (where ν0 and s are derived from the reference plot).[14]
-
Calculate β: This is determined from the difference in solvatochromic shifts between a pair of probes, one of which (4-nitroaniline) is a much stronger HBD than the other (N,N-dimethyl-4-nitroaniline). The difference isolates the solvent's HBA effect.
-
Calculate α: This is determined from the differential shift between Reichardt's Dye (extremely sensitive to HBD) and a non-HBD sensitive probe like N,N-dimethyl-4-nitroaniline.
-
Caption: Experimental workflow for the determination of Kamlet-Taft parameters.
PART 4: Predicted Solvent Effects and Applications for TFO
Based on the physicochemical analysis, we can predict how TFO will perform as a solvent and where it might offer unique advantages over traditional solvents like THF.
Reduced Coordinating Ability: A "Non-Innocent" Solvent Becomes Inert
-
Causality: The significantly reduced Lewis basicity (low β) of the ether oxygen in TFO is its most defining characteristic compared to THF.
-
Effect: THF is well-known to coordinate strongly to metal centers, such as in Grignard reagents (R-MgX·(THF)₂) or with lithium cations in organolithium reactions. This coordination is often essential for reagent solubility and stability. However, it can also hinder reactivity or alter catalytic cycles. TFO, being a very poor coordinator, would be less likely to compete with substrates for binding sites on a metal catalyst.
-
Potential Applications:
-
Cationic Polymerizations: Where the nucleophilicity of THF can terminate the growing polymer chain, the inertness of TFO could allow for more controlled polymerizations.
-
Reactions with Highly Lewis-Acidic Reagents: In reactions employing strong Lewis acids (e.g., AlCl₃, TiCl₄), THF can form stable complexes that sequester the catalyst. TFO would have a much weaker interaction, potentially allowing for lower catalyst loadings and cleaner reactions.[16][17]
-
Enhanced Chemical and Oxidative Stability
-
Causality: The replacement of C-H bonds with strong, stable C-F bonds makes the TFO ring highly resistant to oxidation and radical abstraction.
-
Effect: Unlike THF, which can readily form explosive peroxides and is incompatible with many strong oxidizing agents, TFO is expected to be far more robust.
-
Potential Applications:
-
Oxidation Reactions: TFO could serve as a polar, aprotic medium for oxidation reactions where ethers are desired for solubility but THF would be degraded.
-
Radical Chemistry: Its resistance to hydrogen atom abstraction would make it a superior solvent for radical reactions where the solvent is intended to be an inert medium.
-
"Fluorous" Solvent Properties
-
Causality: The high fluorine content gives TFO a "fluorous" character.
-
Effect: Highly fluorinated molecules often exhibit limited miscibility with traditional organic solvents but high solubility in other fluorinated media. This principle is the basis of "fluorous phase" chemistry.
-
Potential Applications:
-
Solubilizing Fluorinated Reagents: TFO could be an excellent solvent for reactions involving highly fluorinated substrates, reagents, or catalysts that have poor solubility in common organic solvents.
-
Facilitating Product Separation: It could be used in biphasic systems to facilitate the separation of a fluorous-tagged catalyst or product from a non-fluorous reaction mixture.
-
Conclusion
This compound is not a direct "drop-in" replacement for THF. Rather, it should be viewed as a specialty solvent with a unique and compelling set of properties. Its predicted profile—a moderately polar, aprotic, and exceptionally non-coordinating and inert liquid—positions it as a powerful tool for chemists facing challenges where traditional ethereal solvents fail. The key takeaways are:
-
Low Basicity: TFO's primary advantage is its very low Lewis basicity, making it an inert coordinating solvent for reactions involving sensitive Lewis acidic centers.
-
High Stability: Its robust C-F bonds confer excellent stability against oxidation and radical processes.
-
Moderate Polarity: It occupies a unique niche of moderate polarity, distinct from both highly polar solvents like acetonitrile and non-polar solvents like hexane.
While further research is needed to fully map its applications, the principles outlined in this guide provide a strong, data-driven foundation for researchers and drug development professionals to begin exploring the potential of this compound in solving challenging chemical problems.
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PNAS. (2021). Effects of fluorinated solvents on electrolyte solvation structures and electrode/electrolyte interphases for lithium metal batteries. [Link]
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LookChem. Cas 374-33-4, 3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. [Link]
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Rebelo, L. P. N., et al. (2015). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports. [Link]
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ResearchGate. (2002). Kamlet−Taft Thermosolvatochromic Parameters of Hydrofluoroethers and Hydrofluoroether Azeotropic Mixtures. [Link]
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Almeida, J. M. M. M., et al. (2024). Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. Molecules. [Link]
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ACS Publications. (2002). Kamlet−Taft Thermosolvatochromic Parameters of Hydrofluoroethers and Hydrofluoroether Azeotropic Mixtures. Journal of Chemical & Engineering Data. [Link]
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NIST. (1998). Kamlet-Taft Solvatochromic Parameters of the Sub- and Supercritical Fluorinated Ethane Sovents. [Link]
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Wikipedia. Solvatochromism. [Link]
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Wiley Online Library. (2019). The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. [Link]
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Wikipedia. Reichardt's dye. [Link]
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ResearchGate. (2018). Reichardt's ET(30) as a function of δ²/f(n) for various organic solvents. [Link]
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Diva-Portal.org. (2021). Measurement of relative static permittivity and solvatochromic parameters of binary and ternary CO2-expanded green solvents. [Link]
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MDPI. (2019). A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. [Link]
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Islam, T., et al. (2020). MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. Malaysian Journal of Chemistry. [Link]
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A Comparative Guide to 3,3,4,4-Tetrafluorooxolane in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Industrial Solvents
The selection of an appropriate solvent is a critical decision in numerous industrial processes, from precision cleaning of medical devices to the synthesis of active pharmaceutical ingredients (APIs).[1] Traditionally, solvents like Tetrahydrofuran (THF) have been widely used due to their excellent solvency. However, growing concerns over environmental impact, workplace safety, and regulatory pressures are driving the adoption of greener and safer alternatives.[2]
Fluorinated solvents have emerged as a promising class of alternatives, offering unique combinations of properties such as high thermal stability, low surface tension, and non-flammability.[3] 3,3,4,4-Tetrafluorooxolane (CAS: 374-33-4), a fluorinated cyclic ether, is a noteworthy candidate in this class.[4] This guide will provide a comprehensive comparison of TFO with its traditional counterpart, THF, and other greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME).
Physicochemical Properties: A Head-to-Head Comparison
The performance of a solvent is intrinsically linked to its physical and chemical properties. The table below provides a comparative overview of key physicochemical parameters for TFO and its alternatives.
| Property | This compound (TFO) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| CAS Number | 374-33-4[4] | 109-99-9 | 96-47-9[2] | 5614-37-9[1] |
| Molecular Formula | C₄H₄F₄O[5] | C₄H₈O | C₅H₁₀O | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 144.07[5] | 72.11 | 86.13 | 100.16 |
| Boiling Point (°C) | 82[6] | 66 | 80 | 106[1] |
| Density (g/cm³ at 20°C) | 1.38[6] | 0.888 | 0.854 | 0.860 |
| Flash Point (°C) | N/A | -14.5 | -11 | -1[1] |
| Water Solubility | Limited data, expected to be low | Miscible | 8 g/100 mL | 1.1 g/100 mL |
| Vapor Pressure (mmHg at 25°C) | 335[6] | 143 | 102 | 42 |
Analysis of Properties:
The fluorine atoms in TFO significantly increase its molecular weight and density compared to THF. Its boiling point is moderately higher than THF and 2-MeTHF, which can be advantageous in applications requiring higher process temperatures. A notable, yet currently unlisted, feature for TFO would be its expected non-flammability, a significant safety advantage over the highly flammable ether alternatives. The high vapor pressure of TFO suggests it evaporates quickly, a desirable trait in applications like precision cleaning.
Case Study: Precision Cleaning
Precision cleaning is critical in industries such as medical device manufacturing, aerospace, and electronics to remove contaminants without damaging the substrate.[7] Fluorinated solvents are often favored for their low surface tension, high density, and material compatibility.[3]
Comparative Performance in Vapor Degreasing
Vapor degreasing is a common precision cleaning method where a solvent vapor is used to dissolve contaminants from a workpiece.[8]
Hypothetical Experimental Protocol for Evaluating Cleaning Efficiency:
-
Contaminant Application: Standardized coupons of stainless steel and polycarbonate are uniformly coated with a mixture of cutting oil and silicone-based lubricant.
-
Vapor Degreasing Cycle: The contaminated coupons are subjected to a 5-minute vapor degreasing cycle using TFO, THF, and a specialized fluorinated solvent blend as the cleaning agents in separate trials.
-
Cleanliness Assessment:
-
Non-Volatile Residue (NVR) Analysis (ASTM E1235): The residual contaminant on the coupons is extracted with a clean solvent, which is then evaporated to determine the mass of the remaining residue.[9]
-
Visual Inspection: Coupons are visually inspected under UV light for any fluorescent residues.
-
Expected Performance and Causality:
Based on the properties of fluorinated solvents, TFO is expected to exhibit superior cleaning performance compared to THF.
-
Low Surface Tension: The fluorination of TFO would lead to a lower surface tension, allowing it to penetrate complex geometries and effectively displace contaminants.
-
High Density: The higher density of TFO aids in the physical removal of particulate matter from the surface.
-
Rapid Evaporation: TFO's high vapor pressure ensures that it evaporates quickly and completely from the cleaned parts, leaving minimal residue.[4]
-
Material Compatibility: Fluorinated ethers are generally compatible with a wide range of materials, including sensitive plastics and elastomers that may be attacked by aggressive solvents like THF.[4]
Logical Relationship Diagram: Solvent Properties to Cleaning Performance
Caption: Relationship between solvent properties and cleaning performance.
Case Study: Organic Synthesis and Drug Development
In organic synthesis, the solvent plays a crucial role in reaction kinetics, selectivity, and yield.[10] THF is a common solvent due to its ability to solvate a wide range of reagents.[11] However, its tendency to form explosive peroxides and its miscibility with water can complicate reaction workups.[1]
Comparative Performance as a Reaction Solvent
Experimental Protocol for Evaluating Solvent Effects on Reaction Kinetics:
A model SN2 reaction, such as the reaction of benzyl bromide with sodium azide, can be used to compare the performance of TFO with THF and 2-MeTHF.
-
Reaction Setup: Equimolar amounts of benzyl bromide and sodium azide are dissolved in the solvent to be tested (TFO, THF, or 2-MeTHF) in a thermostated reaction vessel.
-
Kinetic Monitoring: The progress of the reaction is monitored by periodically taking aliquots from the reaction mixture and analyzing the concentration of the reactants and products using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The rate constants for the reaction in each solvent are determined by plotting the concentration of the reactant versus time.[12]
Expected Performance and Causality:
While specific experimental data for TFO in this context is limited, we can infer its likely performance based on the properties of fluorinated ethers.
-
Polarity and Solvating Power: TFO is described as having high polarity, which would be beneficial for solvating ionic intermediates and transition states in polar reactions.[5] However, the electron-withdrawing nature of the fluorine atoms might reduce its Lewis basicity compared to THF, potentially affecting its ability to coordinate with cations.
-
Inertness: The high chemical stability of TFO makes it a non-reactive medium for a wide range of chemical transformations.[6]
-
Work-up Advantages: The expected low water solubility of TFO would simplify aqueous work-up procedures, allowing for easier separation of the organic phase. This is a significant advantage over the water-miscible THF. 2-MeTHF also offers this advantage.[2]
Experimental Workflow Diagram: Solvent Effect on Reaction Kinetics
Caption: Workflow for evaluating solvent effects on reaction kinetics.
Environmental, Health, and Safety (EHS) Profile
The EHS profile of a solvent is a critical factor in its selection. The following table summarizes the key EHS considerations for TFO and its alternatives.
| EHS Parameter | This compound (TFO) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Flammability | Expected to be non-flammable | Highly flammable[13] | Highly flammable | Flammable |
| Peroxide Formation | Expected to be low to negligible | High risk | Lower risk than THF | Low risk[1] |
| Toxicity | Data limited, handle with care[5] | Irritant, potential carcinogen | Irritant | Irritant |
| Environmental Fate | Potential for persistence[5] | Readily biodegradable | Derived from renewable resources[2] | Good environmental profile |
| Regulatory Status | Not widely regulated | Subject to various regulations | Favorable regulatory profile | Favorable regulatory profile |
Analysis of EHS Profile:
The primary advantage of TFO from an EHS perspective is its expected non-flammability, which significantly reduces fire hazards in the workplace. While data on its toxicity is limited, its fluorinated nature suggests it may be persistent in the environment, a factor that requires careful consideration and management.[5] In contrast, 2-MeTHF and CPME offer a more favorable overall EHS profile, being derived from renewable resources (in the case of 2-MeTHF) and having a lower tendency to form explosive peroxides compared to THF.[1][2]
Conclusion and Future Outlook
This compound presents a compelling profile as a specialty solvent for industrial applications where non-flammability, high density, and rapid evaporation are critical. Its performance in precision cleaning is anticipated to be excellent, potentially outperforming traditional solvents. In organic synthesis, its unique polarity and low water solubility offer potential advantages, although further research is needed to fully characterize its performance across a broader range of reactions.
While the limited toxicological and ecotoxicological data for TFO necessitates a cautious approach, its profile suggests it could be a valuable tool for researchers and process chemists. As the demand for high-performance, safer solvents continues to grow, further investigation into the applications and life-cycle assessment of this compound is warranted. This will enable a more complete understanding of its place within the evolving toolbox of sustainable industrial solvents.
References
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Seacole. (2025, April 16). Fluorinated Hydrocarbon Solvents and Other Sustainable Surface Finishing Chemistries. [Link]
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The Precision Companies. (n.d.). Cleanliness Verification and Validation Through Measurement of Particulate Contamination and Nonvolatile Residue. [Link]
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Precision Cleaning. (n.d.). Precision Cleaning. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]
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LookChem. (n.d.). Cas 374-33-4,3,3,4,4-TETRAFLUOROTETRAHYDROFURAN. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3,3,4,4-Tetrafluorooxolane
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their final, safe disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,3,4,4-Tetrafluorooxolane (CAS No. 374-33-4), ensuring the safety of laboratory personnel and adherence to environmental regulations. This is not merely a procedural checklist but a framework grounded in the chemical's specific hazards and the governing regulatory principles.
The 'Why': Understanding the Hazard Profile of this compound
Before addressing the "how" of disposal, we must first understand the "why." The disposal protocol for any chemical is dictated by its inherent physical, chemical, and toxicological properties. This compound is not a benign solvent; it presents multiple hazards that make improper disposal dangerous and illegal.
Key Hazards:
-
High Flammability: The compound is a highly flammable liquid and vapor, necessitating strict control of ignition sources during handling and storage.[1]
-
Peroxide Formation: Like its parent compound, tetrahydrofuran (THF), this compound is a peroxide-forming chemical.[2][3] Over time, especially when exposed to air and light, it can form shock-sensitive and potentially explosive peroxide crystals.[2] This is a critical safety consideration, particularly for older containers.
-
Health Hazards: It is known to cause skin and serious eye irritation. Some safety data sheets also indicate it may be harmful if swallowed and may cause respiratory irritation.
These properties are the causal basis for the rigorous disposal procedures that follow. Disposing of this chemical down the drain or in general waste could lead to explosive reactions in plumbing, contaminate waterways, and pose a significant fire risk.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 374-33-4 | [4] |
| Molecular Formula | C₄H₄F₄O | [4] |
| Molecular Weight | 144.07 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 82 °C | [4] |
| Density | 1.38 g/cm³ | [4] |
| Vapor Pressure | 335 mmHg at 25°C | [4] |
Regulatory Framework: Classification as a Hazardous Waste
In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[5] this compound waste must be managed as hazardous waste for two primary reasons:
-
Characteristic Waste: It exhibits the hazardous characteristic of ignitability due to its low flash point.[6]
-
Listed Waste (Anticipated): As a spent, halogenated organic solvent, it falls into the category of "F-listed" hazardous wastes from non-specific sources. Specifically, it aligns with the descriptions for F001 (if used for degreasing) or F002 (spent halogenated solvents used for other purposes).[7][8][9] The F002 list includes "chlorinated fluorocarbons," and the broader category of halogenated solvents is the guiding principle.[8][9]
This classification is not optional. It mandates a "cradle-to-grave" management system, meaning the waste must be tracked from its point of generation to its final, approved disposal.[5]
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed as a self-validating system, ensuring that safety and compliance checks are integrated at each stage.
Phase 1: At the Point of Generation (The Laboratory Bench)
This is the most critical phase for ensuring safety and proper segregation.
Step 1.1: Personal Protective Equipment (PPE)
-
Before handling the waste, always wear appropriate PPE: safety glasses or goggles, chemical-resistant gloves (nitrile or neoprene are suitable), and a flame-resistant lab coat.
Step 1.2: Waste Container Selection
-
Use a designated, compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[10]
-
Crucially, the container must be clean and free of incompatible residues. Never use a container that previously held oxidizers or strong acids.
-
The container must be in good condition, with no cracks or signs of deterioration.[10]
Step 1.3: Waste Segregation
-
This is a halogenated organic solvent waste. It must not be mixed with non-halogenated solvent waste.[7]
-
Keep aqueous waste streams separate from solvent waste.
-
Causality: Segregating waste streams is essential for both safety and cost-effective disposal. Halogenated wastes require specific disposal methods, like high-temperature incineration, that are different from fuel blending used for non-halogenated solvents. Mixing them increases the volume of waste that requires the more specialized and expensive treatment.
Step 1.4: Labeling the Container
-
The moment the first drop of waste enters the container, it must be labeled.[6]
-
Use your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "Waste this compound". Do not use abbreviations or formulas.
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste.
-
The relevant hazard pictograms (e.g., flammable, irritant).
-
The date waste was first added to the container (the "accumulation start date").
-
Phase 2: Accumulation and Storage (Satellite Accumulation Area)
Labs must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[6][10]
Step 2.1: SAA Location and Conditions
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11]
-
Store the waste container in a secondary containment bin to prevent spills.
-
The SAA should be in a well-ventilated area, away from heat, direct sunlight, and ignition sources. A designated flammable liquids cabinet is the ideal location.[12]
Step 2.2: Container Management in the SAA
-
Keep the container closed at all times , except when adding waste.[10] Funnels must be removed immediately after use. This prevents the release of flammable vapors and slows potential peroxide formation.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Regularly inspect the container for any signs of leakage, crystallization around the cap, or discoloration.[13]
Step 2.3: Managing the Peroxide Hazard
-
If the waste will be stored for an extended period, or if the source chemical was near its expiration date, it should be tested for peroxides.[3]
-
If crystals are visible in the liquid or around the cap, do not touch or attempt to open the container. This indicates a high concentration of potentially explosive peroxides. Immediately contact your institution's Environmental Health and Safety (EHS) office for emergency disposal.[2][13]
Phase 3: Final Disposal (Coordination with EHS)
Step 3.1: Requesting a Pickup
-
Once the waste container is full (or within one year of the accumulation start date, whichever comes first), submit a waste pickup request to your institution's EHS department.[6][10]
-
EHS personnel are trained to handle, transport, and consolidate waste from laboratories for shipment.[14]
Step 3.2: Professional Disposal
-
Your EHS department will work with a licensed hazardous waste disposal contractor.[14]
-
The ultimate disposal method for halogenated and perfluorinated compounds like this is typically high-temperature incineration . This method ensures the complete destruction of the molecule, preventing its release into the environment.[5]
Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
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Peroxide Forming Chemicals: Management, Retention and Storage . Vanderbilt University - Office of Clinical and Research Safety. [Link]
-
Peroxide Forming Chemical Management Plan . Pace University. [Link]
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Management and Safety of Peroxide Forming Chemicals . Boston University - Environmental Health & Safety. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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Peroxide-Forming Chemicals Procedures . Western Washington University - Environmental Health and Safety. [Link]
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F List - Hazardous Wastes From Non-Specific Sources . WM.com. [Link]
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Tetrafluoroethylene . Wikipedia. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,3,4,4-Tetrafluorooxolane
Welcome to a definitive guide on the safe handling of 3,3,4,4-Tetrafluorooxolane (CAS RN: 374-33-4). As researchers and innovators, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. This document provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to be a self-validating system, grounded in the specific chemical properties and associated hazards of this fluorinated ether.
Foundational Risk Assessment: Understanding the Hazard Profile
Before any container is opened, a thorough understanding of the compound's hazards is critical. This knowledge forms the logical basis for every piece of protective equipment we select. This compound is a highly flammable liquid and vapor with a flash point of -26°C. Its vapor can form explosive mixtures with air and may travel a considerable distance to an ignition source.[1]
Beyond its flammability, the primary exposure risks are skin and eye irritation, and potential respiratory tract irritation from vapors.[2] Therefore, our PPE strategy is built around creating robust barriers to prevent contact, inhalation, and accidental ignition.
Key Hazards Summary:
| Hazard Classification | GHS Statement | Rationale for Protection |
| Flammable Liquid | H225: Highly flammable liquid and vapor[3] | Requires control of ignition sources, use of spark-proof tools, and flame-resistant apparel.[1][3] |
| Skin Irritation | H315: Causes skin irritation | Necessitates appropriate gloves and a lab coat to prevent direct contact. |
| Eye Irritation | H319: Causes serious eye irritation | Mandates the use of chemical splash goggles at a minimum.[4] |
| Respiratory Irritation | May cause respiratory irritation[2] | Engineering controls (fume hood) are the primary defense; respiratory protection may be needed for spills or poor ventilation. |
Core Protective Equipment: A Multi-Layered Defense
The proper selection and use of PPE is the most critical barrier between the researcher and the chemical. The following recommendations are based on a comprehensive risk assessment for handling this compound in a standard laboratory setting.
Eye and Face Protection: The Non-Negotiable First Line
-
Minimum Requirement: At all times when handling this chemical, chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[5] These provide a seal around the eyes, protecting from splashes from any direction.
-
Elevated Risk Scenarios: When handling larger volumes (>100 mL) or when there is a significant risk of splashing or pressure release, a full-face shield must be worn in addition to chemical splash goggles.[4][6][7][8] The face shield offers a broader barrier, protecting the entire face from direct contact.[4][8]
Hand Protection: Selecting the Right Barrier
The selection of appropriate gloves is critical, as no single glove material is impervious to all chemicals.
-
Recommended Materials: For incidental contact with this compound, nitrile or neoprene gloves are recommended.[9][10]
-
Causality: These materials provide good resistance to a range of solvents and chemicals. However, it is crucial to always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data related to fluorinated ethers.[5][6]
-
Best Practices:
-
Double-Gloving: For extended procedures or when handling higher concentrations, wearing two pairs of gloves is recommended.[5][6] This provides an additional layer of protection in case the outer glove is compromised.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately using the proper technique, wash your hands, and don a new pair. Dispose of contaminated gloves as hazardous waste.
-
Body and Foot Protection: Shielding Against Spills and Splashes
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept buttoned at all times.[5][6] This not only protects your skin from splashes but also provides a critical layer of protection in the event of a fire.
-
Apron: For larger-scale work or when transferring significant quantities, a chemical-resistant apron worn over the lab coat is advised.[10]
-
Footwear: Closed-toe and closed-heel shoes, preferably made of a chemically resistant material like leather, are mandatory in the laboratory.[5][8][11] They protect against spills and dropped objects.
Operational Plan: Step-by-Step Safety Procedures
-
Preparation: Before starting, ensure a certified chemical fume hood is operational.[10] Clear the workspace of all unnecessary items and ignition sources (e.g., hot plates, open flames, spark-generating equipment).[1][3]
-
PPE Donning: Put on all required PPE as described above.
-
Handling: Conduct all manipulations of this compound inside the chemical fume hood.[10] Ground/bond containers and receiving equipment to prevent static discharge.[3] Use only non-sparking tools.[3][12]
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials and heat sources.[3][6]
-
Decontamination: Upon completion of work, wipe down the work area. Remove PPE carefully, avoiding contact with any contaminated surfaces. Wash hands thoroughly with soap and water.[11]
Diagram: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the operational scale.
Caption: PPE selection workflow for this compound.
Disposal Plan: Responsible Waste Management
Improper disposal is a critical safety and environmental hazard. All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.[13] Do not mix with incompatible waste streams.[13]
-
Solid Waste: All contaminated consumables (e.g., gloves, absorbent pads, weighing paper) must be collected in a separate, clearly labeled solid hazardous waste container.[13]
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms (e.g., flammable, irritant).[11][13]
-
Final Disposal: All waste must be disposed of through an approved waste disposal plant.[2][3][14] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.[13] Never pour this chemical down the drain or discard it in regular trash.[11][13] Due to its fluorine content, high-temperature incineration is a potential disposal method, but this must be handled by licensed professionals.[15][16]
By adhering to these rigorous safety and disposal protocols, you build a culture of safety, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
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- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Benchchem. (n.d.). Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds.
- ACS Publications. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
- Material Safety Data Sheet. (n.d.).
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
